Octyl decanoate

Catalog No.
S537960
CAS No.
2306-92-5
M.F
C18H36O2
M. Wt
284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl decanoate

CAS Number

2306-92-5

Product Name

Octyl decanoate

IUPAC Name

octyl decanoate

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C18H36O2/c1-3-5-7-9-11-12-14-16-18(19)20-17-15-13-10-8-6-4-2/h3-17H2,1-2H3

InChI Key

HRPZGPXWSVHWPB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCCCCCCCC

solubility

Soluble in DMSO

Synonyms

Octyl caprate; Decanoic acid, octyl ester; Octyl decanoate

Canonical SMILES

CCCCCCCCCC(=O)OCCCCCCCC

The exact mass of the compound Octyl decanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Solubility Data of Structurally Similar Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes experimental data for esters with structures and lipophilicity similar to octyl decanoate, which can help in estimating its behavior. The data is sourced from a study investigating membrane cholesterol activation [1].

Compound Name Formula (if given) Approximate Potency (μM) Calculated logP (ClogP)
Methyl heptanoate - 1080 2.83 [1]
Methyl octanoate - 450 3.36 [1]

These findings indicate that lipophilicity is a major factor influencing a compound's behavior in membrane systems, with potency generally increasing with ClogP up to a point, then declining for compounds with long carbon chains (>10 carbons) [1]. This compound (C18H36O2) has a much longer carbon chain than the esters listed, suggesting its solubility in DMSO, while likely, must be confirmed experimentally due to its high molecular weight and lipophilicity.

Experimental Protocol for DMSO Solubility Assessment

For reliable, quantitative results, you can adapt the following robust NMR-based protocol used for fragment-based screening [2].

A Prepare 100 mM stock solution in DMSO-d6 B Vigorous shaking at room temperature until solubilization A->B C Incubate overnight at room temperature B->C D Store at -20°C for months (if needed) C->D E Thaw and equilibrate overnight at RT D->E F Dilute to target 1 mM concentration E->F G 1H NMR Analysis (600 MHz) F->G H Quantify using ERETIC2/PULCON method G->H I Classify as Soluble (≥1000 µM) or Insoluble (<900 µM) H->I

Diagram of the DMSO solubility assessment workflow [2].

Key Materials and Steps [2]:

  • Sample Preparation: Dissolve the compound powder to prepare a 100 mM stock solution in DMSO-d6. The solution is shaken vigorously at room temperature, then stored overnight at room temperature.
  • Long-Term Storage: Stock solutions can be stored at -20°C for extended periods (months). Before analysis, thaw and equilibrate them overnight at room temperature.
  • NMR Analysis: Dilute the stock solution to a target concentration of 1 mM. Perform 1H NMR experiments at 298 K using a 600 MHz spectrometer equipped with a cryoprobe.
  • Quantification: Use the ERETIC2 (Electronic Reference to access in vivo Concentrations) software, based on the PULCON method, by comparing the absolute intensities of the sample spectra to a reference spectrum of a 1 mM isoleucine solution in DMSO-d6.
  • Classification: Compounds with a measured concentration ≥ 1000 µM are classified as soluble, while those below 900 µM are classified as insoluble (a 50 µM experimental error is estimated).

Critical Considerations for Researchers

  • DMSO Concentration Matters: Even low concentrations of DMSO (e.g., 0.5%) can interfere with assays and lead to an underestimation of a compound's true lipophilicity (logD) [3]. The NMR method above is designed to work with high DMSO concentration stocks but requires dilution for measurement.
  • No Direct Substitution: Avoid using common solvents like acetone or ethanol to pre-dissolve a compound before adding DMSO, as this can introduce significant experimental artifacts [3].
  • Prediction Model Availability: A publicly available computational model exists to predict DMSO solubility for fragment-like compounds, which may be useful for preliminary screening [2].

References

Chemical Identity & Key Properties of Octyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

This table consolidates the fundamental identifying information and quantitative data for Octyl Decanoate.

Property Value
CAS Number 2306-92-5 [1] [2] [3]
Molecular Formula C₁₈H₃₆O₂ [1] [3]
Molecular Weight 284.48 g/mol [1] [3]
Boiling Point 334.0 - 336.0 °C [2]
Flash Point 158.33 °C [2]
Density 0.864 g/cm³ [1]
Reported LogP 7.67 [3] (also reported as 7.918 [2] and 6.03080 [1])
Synonyms Octyl Caprate, Decanoic acid, octyl ester [1] [2] [3]

Understanding LogP and Its Significance

The n-octanol/water partition coefficient (LogP) is a crucial parameter in scientific research that measures a compound's lipophilicity [4]. It is defined as the ratio of a compound's concentration in the n-octanol phase to its concentration in the water phase at equilibrium [4].

  • Interpretation of Values: A LogP greater than 1 indicates that a substance is more soluble in fat-like solvents (lipophilic), while a value less than 1 suggests it is more soluble in water (hydrophilic) [4]. A value of 7.67 for this compound classifies it as extremely lipophilic [4] [3].
  • Key Applications:
    • Drug Discovery: LogP is a key parameter in medicinal chemistry, used to predict a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. It is a central component of rules like the "Rule of Five" [4] [5].
    • Environmental Toxicology: Under international conventions like the Stockholm Convention, chemicals with a log Kow greater than 5 are considered to have a high potential for bioaccumulation in the fatty tissues of organisms [4].

Methodologies for LogP Determination and Analysis

This section outlines the general principles behind common methods for determining and predicting logP values.

Experimental Determination

While specific protocols for this compound were not detailed in the search results, the general workflow for determining logP involves creating a biphasic system of n-octanol and water that is saturated with each other [4]. The compound is introduced, the system is agitated to reach equilibrium, and the concentrations in each phase are measured. High-Performance Liquid Chromatography (HPLC) is a standard technique for such analyses [3].

The diagram below illustrates the logical workflow for determining LogP, moving from experimental measurement to data application.

Start Start: LogP Determination ExpSetup Experimental Setup: Prepare n-octanol/water system Start->ExpSetup Equilibrium Introduce compound and reach equilibrium ExpSetup->Equilibrium Analysis Phase Separation & Concentration Analysis Equilibrium->Analysis Calc Calculate LogP Analysis->Calc App Apply LogP Data Calc->App

Computational Prediction

For compounds where experimental measurement is difficult, or for high-throughput screening, computational models are widely used [5]. These include:

  • Fragmental Methods (e.g., ClogP): The molecule is divided into known fragments, and their contributions are summed, often with correction factors [5].
  • Atomic Contribution Methods (e.g., AlogP): The logP value is calculated as a sum of contributions from individual atom types, typically without correction factors [5].
  • Whole-Molecule Approaches (e.g., MlogP): These methods use molecular descriptors, such as topological indices, that consider the entire molecule as a whole [5].

Experimental Protocol: HPLC Analysis of this compound

The following method, adapted from an application note, can be used for the analysis of this compound [3].

Parameter Specification
Objective Analysis of this compound by Reverse Phase (RP) HPLC [3].
HPLC Column Newcrom R1 (or equivalent reverse-phase column with low silanol activity) [3].
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid [3].
MS-Compatibility For mass spectrometry applications, replace Phosphoric Acid with Formic Acid [3].
Scale & Application The method is scalable and can be adapted for fast UPLC or for the preparative isolation of impurities [3].

A Guide to LogP Values for Researchers

The varying reported LogP values for this compound (7.67 [3], 7.918 [2], and 6.03 [1]) highlight critical considerations for your work:

  • Method Dependency: Different experimental conditions or prediction algorithms can produce different results. Always note the method used when reporting or comparing values.
  • Verification: For critical applications, experimental validation of computationally predicted values is highly recommended.
  • Context is Key: The extremely high LogP of this compound confirms its strong lipophilic character, which is a primary factor in its behavior and potential applications.

References

Basic Identifiers and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data for octyl decanoate (CAS No. 2306-92-5) from the search results.

Property Value Source
CAS Number 2306-92-5 [1] [2]
Molecular Formula C₁₈H₃₆O₂ [1] [2]
Molecular Weight 284.48 g/mol [1] [2]
Density 0.864 g/cm³ [1]
Boiling Point 334.7 °C @ 760 mmHg [1]
Flash Point 158.5 °C (317 °F) [1] [2]
Vapor Pressure 0.000126 mmHg @ 25°C [1] [2]
logP (o/w) 6.03 - 7.92 (est.) [1] [2]
Water Solubility 0.00371 mg/L @ 25 °C (est.) [2]
Odor Description Mild, fatty, waxy [2]

GHS Hazard Classification and Toxicity Data

A specific hazard classification for this compound was not found in the search results [2]. The available toxicology data is also limited, with entries for oral, dermal, and inhalation toxicity listed as "Not determined" [2].

Insights into Toxicity Mechanisms of Related Compounds

While direct data on this compound is scarce, the search results provide insights into the toxicity mechanisms of its components, octanoic (C8) and decanoic (C10) acids, which may inform safety considerations.

  • Cellular Toxicity of Medium-Chain Fatty Acids (MCFAs): Studies on Saccharomyces cerevisiae (yeast) show that decanoic acid (C10) is more toxic than octanoic acid (C8) at lower concentrations. The primary toxicity mechanisms include cell membrane disruption and the induction of oxidative stress [3].
  • Membrane Permeabilization: Research on fatty acid-based ionic liquids (FAILs) confirms that compounds with alkyl chains like octanoate and decanoate can integrate into and permeabilize lipid bilayers, a key mechanism for membrane disruption and cytotoxicity [4].

The diagram below illustrates the general toxicity mechanism of medium-chain fatty acids like octanoic and decanoic acid on a cell.

G MCFA Medium-Chain Fatty Acid (e.g., C8, C10) Insert 1. Insertion into Cell Membrane MCFA->Insert Perm 2. Membrane Permeabilization Insert->Perm ROS 3. Induction of Oxidative Stress (ROS Production) Perm->ROS Outcome Outcome: Disrupted Homeostasis & Cell Death ROS->Outcome Detox 4. Cellular Detoxification Response (β-oxidation, Esterification, Efflux) Detox->Outcome Mitigates

Recommended Experimental Protocols for Safety Assessment

For a comprehensive safety profile, you may need to conduct testing. Here are standard protocols you can adapt for this compound, based on common practices.

  • In Vitro Cytotoxicity Assessment (MTT Assay)

    • Purpose: To evaluate cell viability and metabolic activity after exposure to this compound.
    • Procedure: Seed cells (e.g., mammalian fibroblast lines) in a 96-well plate. After incubation, treat with a range of concentrations of this compound. Following the exposure period, add MTT reagent and incubate to allow formazan crystal formation. Dissolve the crystals and measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control [5].
  • Membrane Permeabilization Assay

    • Purpose: To directly assess the compound's ability to disrupt lipid bilayers.
    • Procedure: Prepare lipid vesicles (liposomes) encapsulating a fluorescent dye. Incubate the vesicles with this compound. Measure the fluorescence intensity over time, where an increase indicates dye leakage due to membrane permeabilization [4].
  • Antimicrobial Activity Testing (MIC Determination)

    • Purpose: To determine the minimum inhibitory concentration, which can indicate general biocidal activity.
    • Procedure: Use broth microdilution methods according to standards. Prepare serial dilutions of this compound in a growth medium, inoculate with bacteria, and incubate. The lowest concentration that prevents visible growth is the MIC [5].

The information available is insufficient for a complete safety assessment. For research and development purposes, it is highly recommended to:

  • Consult Official Sources: Request a Safety Data Sheet (SDS) directly from a commercial supplier of this compound.
  • Conduct Empirical Testing: Perform the experimental protocols mentioned above to generate specific data for your intended application.

References

Comprehensive Application Notes and Protocols: Enzymatic Synthesis of Octyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Octyl decanoate is a valuable ester compound with significant applications across cosmetic, food, and pharmaceutical industries due to its excellent emollient properties and stable characteristics. This ester belongs to the family of medium-chain fatty acid esters that are particularly prized in formulation chemistry for their spreadability and non-greasy feel. Traditional chemical synthesis methods for esters like this compound typically require high temperatures, aggressive chemical catalysts, and generate undesirable byproducts, resulting in complex purification requirements and environmental concerns. In contrast, enzymatic synthesis using immobilized lipases offers a sustainable alternative that operates under milder conditions with higher specificity and reduced environmental impact [1].

The movement toward green chemistry principles in industrial processes has accelerated interest in biocatalytic approaches for ester synthesis. Enzymatic methods align with multiple principles of green chemistry, including waste reduction, use of safer solvents, and designing more energy-efficient processes. Solvent-free systems (SFS) represent a particularly promising approach where the reaction medium consists solely of the substrates, increasing volumetric productivity while eliminating concerns about solvent residues and toxicity [2]. This application note provides detailed protocols and optimization strategies for the efficient enzymatic synthesis of this compound using immobilized lipases in solvent-free systems, offering researchers and industrial scientists a practical framework for implementing this sustainable technology.

Materials

Reagents and Chemicals
  • Decanoic acid (capric acid, ≥98% purity)
  • 1-Octanol (≥99% purity)
  • Commercial immobilized lipases:
    • Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin)
    • Lipozyme RM IM (Rhizomucor miehei lipase immobilized on anion exchange resin)
    • Other commercially available immobilized lipases (optional)
  • Molecular sieves (3Å or 4Å, for water removal when required)
  • Standard solvents for GC analysis (hexane, ethyl acetate)
Equipment
  • Batch reactor system: Jacketed glass reactor (50mL to 1L capacity) with temperature control and mechanical stirring
  • Water removal apparatus: Dean-Stark trap or vacuum evaporation system (if water removal is required)
  • Analytical equipment:
    • Gas Chromatograph (GC) with flame ionization detector (FID) and appropriate column
    • HPLC system (alternative method)
    • FTIR spectrometer for reaction monitoring
  • Standard laboratory equipment: Analytical balance, pH meter, pipettes, hotplate stirrer, vacuum oven

Table 1: Commercial Immobilized Lipases for this compound Synthesis

Enzyme Name Source Microorganism Immobilization Support Specific Properties
Novozym 435 Candida antarctica lipase B Macroporous acrylic resin Non-specific, thermostable (up to 100°C+)
Lipozyme RM IM Rhizomucor miehei Anion exchange resin sn-1,3 specific, good stability at moderate temperatures
Lipozyme TL IM Thermomyces lanuginosus Silica granules sn-1,3 specific, thermostable (up to 65°C)
Amano Lipase PS Burkholderia cepacia Ceramic particles Broad specificity for acids and alcohols

Methods

Standard Protocol for Solvent-Free Enzymatic Esterification
  • Reactor Setup: Charge the batch reactor with decanoic acid and 1-octanol in the predetermined optimal molar ratio of 1:1.2 to 1:1.5 (acid:alcohol). For initial optimization, a 100mmol scale reaction is recommended.

  • Temperature Equilibrium: Heat the mixture to the reaction temperature of 50-60°C with continuous stirring at 200-300rpm to ensure complete melting and mixing of substrates.

  • Enzyme Addition: Add the predetermined amount of immobilized lipase (typically 5-10% by weight of total substrates) to initiate the reaction. Record this time as T~0~.

  • Water Management: For reactions requiring water removal, connect the Dean-Stark apparatus or apply controlled vacuum to remove reaction water. Alternatively, include molecular sieves (10-20% w/w of total substrates) in the reaction mixture.

  • Reaction Monitoring: Withdraw periodic samples (approximately 100μL every 30-60 minutes) for conversion analysis. Dilute samples appropriately with solvent and analyze by GC or HPLC.

  • Reaction Termination: After reaching the desired conversion (typically 8-24 hours), separate the enzyme by simple filtration for potential reuse. Recover the enzyme beads when conversion plateaus or reaches >95%.

  • Product Recovery: Separate the crude ester from unreacted substrates and byproducts through liquid-liquid extraction or short-path distillation. The typical yield of purified this compound should exceed 90% under optimized conditions.

  • Analysis and Characterization: Confirm product identity and purity through GC-MS, FTIR, and NMR spectroscopy. Compare against authentic standards when available.

Analytical Methods
  • GC Analysis Conditions:

    • Column: DB-WAX or equivalent polar column (30m × 0.25mm × 0.25μm)
    • Temperature program: 80°C (hold 2min), ramp 10°C/min to 240°C (hold 5min)
    • Injector temperature: 250°C; Detector temperature: 260°C
    • Carrier gas: Helium at 1.0mL/min constant flow
    • Sample preparation: Dilute 10μL reaction sample in 1mL hexane, filter through 0.45μm PTFE filter
  • Conversion Calculation:

    Where [Acid]ₜ is acid concentration at time t and [Acid]₀ is initial acid concentration.

Optimization Strategy

Key Optimization Parameters

The Substrate-Enzyme Relation (SER) provides a mathematical framework for optimizing solvent-free enzymatic esterifications by correlating substrate masses and biocatalyst loading [2]. The SER is calculated as follows:

Where m_alcohol and m_acid represent the masses of alcohol and acid, respectively, and m_biocatalyst represents the mass of immobilized enzyme.

For medium-chain esters like this compound, optimal SER values typically range between 0 and 65, with the most efficient range for high conversions (>90%) falling between 4 and 20. This range balances the thermodynamic requirements of the reaction with kinetic considerations of enzyme activity.

Table 2: Optimization Parameters for this compound Synthesis

Parameter Recommended Range Optimal Value Effect on Reaction
Acid:Alcohol molar ratio 1:1 - 1:2 1:1.2 - 1:1.5 Higher alcohol ratios shift equilibrium toward synthesis but may inhibit enzyme at high concentrations
Biocatalyst loading 2-15% (w/w of substrates) 5-10% (w/w of substrates) Higher loading increases reaction rate but adds cost; optimal balance needed
Temperature 45-70°C 50-60°C Higher temperatures increase rate but may compromise enzyme stability
Water management None, molecular sieves, or vacuum Molecular sieves (10-20% w/w) Water removal shifts equilibrium toward synthesis but complete dehydration may affect enzyme hydration layer
Reaction time 4-24 hours 8-12 hours Time required to reach >90% conversion under optimal conditions
Agitation speed 200-400 rpm 250-300 rpm Sufficient to minimize external mass transfer limitations without damaging enzyme beads
Experimental Design and Validation

A systematic approach to optimization should evaluate the interaction effects between acid:alcohol molar ratio and biocatalyst loading. While traditional one-variable-at-a-time approaches can identify gross trends, response surface methodology (RSM) provides a more comprehensive understanding of parameter interactions. However, for rapid optimization, the SER tool offers a simplified yet effective approach [2].

Validation experiments should confirm that predicted optimal conditions indeed produce conversions exceeding 90%. For this compound synthesis, the following typical results should be expected under optimized conditions:

Table 3: Expected Conversion Under Optimized SER Conditions

SER Value Acid:Alcohol Ratio Biocatalyst Loading Expected Conversion Time to Reach Equilibrium
0-5 1:1 - 1:1.2 8-10% 85-92% 10-12 hours
5-15 1:1.2 - 1:1.4 6-8% 92-97% 8-10 hours
15-25 1:1.4 - 1:1.6 4-6% 90-95% 10-14 hours
>25 >1:1.6 <4% <85% >16 hours

Application Notes

Scale-up Considerations

For industrial implementation, several factors require careful consideration beyond laboratory optimization:

  • Mass transfer limitations: As reactor scale increases, ensure adequate mixing to maintain suspension of immobilized enzyme particles without causing excessive shear damage.

  • Water removal efficiency: At larger scales, implement efficient water removal systems such as thin-film evaporators or continuous molecular sieve columns to maintain favorable reaction equilibrium.

  • Thermal management: Ensure efficient heat transfer to maintain optimal temperature throughout the reaction mass, as the esterification reaction is mildly exothermic.

  • Downstream processing: Design efficient filtration systems for enzyme recovery and purification protocols for separation of this compound from unreacted substrates.

Enzyme Reusability

Immobilized lipases typically maintain activity through multiple reaction cycles:

  • Novozym 435 can generally be reused for 8-12 batches with proper handling while maintaining >80% of initial activity.
  • Between batches, wash enzyme beads with anhydrous tert-butanol or hexane to remove adsorbed products and substrates.
  • Store used enzymes in dry conditions at 4°C between uses.
  • Monitor enzyme activity periodically by comparing reaction rates or final conversions against baseline values.

Pathway Visualization

The following diagrams illustrate the synthetic pathway and optimization workflow for this compound synthesis using Graphviz DOT language:

OctylDecanoateSynthesis DecanoicAcid Decanoic Acid Esterification Esterification Reaction (50-60°C) DecanoicAcid->Esterification Octanol 1-Octanol Octanol->Esterification Lipase Immobilized Lipase Lipase->Esterification catalyzes OctylDecanoate This compound Esterification->OctylDecanoate Water Water Esterification->Water

Figure 1: Enzymatic Synthesis Pathway for this compound. This diagram illustrates the catalytic esterification reaction between decanoic acid and 1-octanol facilitated by immobilized lipase under controlled temperature conditions.

OptimizationWorkflow Start Define Substrate Masses CalculateSER Calculate SER Value Start->CalculateSER EvaluateRange Evaluate SER=0-65 Range CalculateSER->EvaluateRange AdjustParams Adjust Parameters Based on SER EvaluateRange->AdjustParams OptimalZone Optimal SER: 4-20 AdjustParams->OptimalZone HighConversion High Conversion (>90%) OptimalZone->HighConversion

Figure 2: Optimization Workflow Using Substrate-Enzyme Relation (SER). This workflow demonstrates the systematic approach to optimizing reaction conditions through SER calculation and parameter adjustment to achieve high conversion yields.

Applications and Industrial Relevance

This compound possesses significant commercial value across multiple industries. In cosmetic and personal care formulations, it functions as an exceptional emollient with non-greasy skin feel, high spreadability, and good oxidative stability. These properties make it ideal for luxury skin care products, sunscreens, and color cosmetics [3] [1]. The compound's ability to enhance product texture while maintaining favorable sensory characteristics has established its position in high-value formulations.

In the food industry, this compound serves as a flavoring agent, contributing fruity and sweet notes to various consumable products. Its use as a food-grade emulsifier and stabilizer further expands its applications in processed foods and beverages [3]. The pharmaceutical industry utilizes this compound as an excipient in topical formulations and drug delivery systems, leveraging its solubilizing properties and biocompatibility. The global market for ester compounds in these sectors continues to grow, with increasing preference for bio-based and sustainably produced ingredients driving innovation in enzymatic synthesis methods [3] [1].

Conclusion

The enzymatic synthesis of this compound using immobilized lipases in solvent-free systems represents a sustainable and efficient alternative to conventional chemical synthesis. This application note provides comprehensive protocols and optimization strategies that enable researchers to implement this green chemistry approach with predictable outcomes. The Substrate-Enzyme Relation (SER) framework offers a particularly valuable tool for rapid optimization, reducing experimental requirements while maintaining high conversion yields.

As industrial biotechnology continues to advance, enzymatic processes are poised to play an increasingly significant role in specialty chemical manufacturing. The methodology outlined here for this compound synthesis can be adapted to other valuable esters, contributing to the development of more sustainable manufacturing platforms across multiple industries. Future developments in enzyme engineering, reactor design, and process intensification will further enhance the economic viability and sustainability of these biocatalytic approaches.

References

Application Notes and Protocols: Solvent-Free Enzymatic Synthesis of Octyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solvent-Free Enzymatic Systems

The solvent-free system (SFS) represents a green chemistry approach to ester synthesis that eliminates traditional organic solvents, offering enhanced volumetric productivity and reduced environmental impact. This methodology aligns with sustainable chemistry principles by minimizing hazardous waste generation and simplifying downstream processing [1]. In SFS, the reaction medium consists solely of substrates—typically a carboxylic acid and alcohol—which undergo enzymatic transformation into desired ester products. For pharmaceutical and cosmetic applications, SFS provides particular advantages in producing high-purity flavor esters and emollient compounds like octyl decanoate without solvent residues that could compromise product safety or regulatory approval.

The synthesis of this compound exemplifies the green chemistry advantages of biocatalytic esterification. This compound is a mid-chain ester with applications as emollient in cosmetic formulations and flavor compound in food and pharmaceutical products. Traditional chemical synthesis routes often require acidic catalysts and organic solvents that generate toxic byproducts and complicate purification. In contrast, enzymatic synthesis using immobilized lipases under solvent-free conditions offers high selectivity, mild reaction conditions, and elimination of solvent removal steps, making it particularly suitable for heat-sensitive compounds and products destined for human application [1] [2].

Reaction Mechanism and Enzyme Selection

Enzymatic Transesterification Mechanism

The synthesis of this compound via enzymatic transesterification follows a ping-pong bi-bi mechanism characteristic of immobilized lipases. This mechanism proceeds through acyl-enzyme intermediates with competitive inhibition by both alcohol substrates and reaction products. The mechanism begins with the nucleophilic attack by the serine residue in the enzyme's active site on the carbonyl carbon of the vinyl decanoate, forming a tetrahedral intermediate that collapses into an acyl-enzyme complex while releasing vinyl alcohol, which tautomerizes to acetaldehyde. The alcohol substrate (octanol) then enters the active site, deprotonated by the histidine residue in the catalytic triad, and attacks the acyl-enzyme complex, forming another tetrahedral intermediate that subsequently collapses to release the ester product (this compound) and regenerate the free enzyme [1] [2].

Table 1: Recommended Immobilized Lipases for this compound Synthesis

Lipase Source Immobilization Support Operational Stability Specific Activity (U/mg) Optimal Temperature Range
Candida antarctica B Acrylic resin (Novozym 435) >95% after 10 cycles ~10,000 U/g 40-70°C
Rhizopus oryzae Silica gel >95% after 5 cycles ~120 U/mg protein 30-40°C
Thermomyces lanuginosus Silica gel >90% after 8 cycles ~8,000 U/g 45-75°C
Enzyme Selection Criteria

The selection of appropriate immobilized lipases represents a critical parameter for successful solvent-free synthesis. Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) has demonstrated exceptional performance in solvent-free esterification reactions due to its high thermal stability, excellent activity toward mid-chain fatty acids, and tolerance to substrate excess [1]. Experimental studies indicate that lipases from Rhizopus oryzae immobilized on silica also show significant potential, particularly for reactions conducted at moderate temperatures (30-40°C) where thermosensitive compounds require milder processing conditions [2]. The immobilization matrix significantly influences enzyme performance by affecting substrate diffusion rates, water management within the catalyst particle, and operational stability under solvent-free conditions.

The following diagram illustrates the enzymatic transesterification mechanism for this compound synthesis:

mechanism Enzyme Enzyme Tetrahedral1 Tetrahedral1 Enzyme->Tetrahedral1 1. Nucleophilic attack AcylEnzyme AcylEnzyme Tetrahedral2 Tetrahedral2 AcylEnzyme->Tetrahedral2 3. Alcohol addition Tetrahedral1->AcylEnzyme 2. Acyl-enzyme formation Acetaldehyde Acetaldehyde Tetrahedral1->Acetaldehyde Tetrahedral2->Enzyme 4. Product release OctylDecanoate This compound Tetrahedral2->OctylDecanoate VinylDecanoate Vinyl Decanoate VinylDecanoate->Tetrahedral1 Octanol Octanol Octanol->Tetrahedral2

SER Optimization Tool for Reaction Parameters

Substrate-Enzyme Relation (SER) Concept

The Substrate-Enzyme Relation (SER) represents a mathematical optimization tool specifically developed for solvent-free enzymatic esterification systems. SER provides a systematic approach to balancing substrate ratios and catalyst loading, defined by the equation:

SER = (m_alcohol - m_acid) / m_biocatalyst

where m_alcohol and m_acid represent the masses of alcohol and acid substrates, respectively, and m_biocatalyst represents the mass of immobilized enzyme [1]. This relationship correlates reaction thermodynamics with kinetic parameters, allowing researchers to predict optimal conditions with reduced experimental iterations. For mid-chain esters like this compound, SER values between 4 and 20 typically yield conversions exceeding 90%, balancing substrate excess with practical biocatalyst loadings [1].

The SER approach addresses the dynamic nature of solvent-free systems where the reaction medium transforms from initially homogeneous substrates to a mixture of product, excess substrate, and water. This transformation creates a changing microenvironment around the immobilized enzyme that significantly impacts catalytic efficiency. Through analysis of 39 different solvent-free enzymatic esterifications, researchers validated that SER values between 0 and 65 generally correspond to high conversion ranges, with optimal values dependent on the specific chain lengths of acid and alcohol substrates [1].

SER Implementation Guidelines

Table 2: SER Optimization Parameters for Mid-Chain Esters (C8-C12)

Parameter Low SER Range (0-5) Medium SER Range (5-20) High SER Range (20-65)
Acid:Alcohol Ratio 1:1 - 1:1.2 1:1.2 - 1:1.5 1:1.5 - 1:3
Biocatalyst Loading 5-10% 3-5% 1-3%
Expected Conversion 85-92% 90-96% 80-90%
Reaction Time 4-8 hours 6-12 hours 8-24 hours
Water Management Required Recommended Critical

For this compound synthesis, the medium SER range typically provides the optimal balance between reaction rate and conversion yield. This range utilizes moderate alcohol excess (1.2:1 to 1.5:1 molar ratio of octanol to decanoic acid) with biocatalyst loadings of 3-5% w/w relative to total substrates. These conditions maintain substrate fluidity while minimizing alcohol inhibition effects that can occur at higher concentrations [1]. The following diagram illustrates the workflow for SER-based optimization:

optimization Start Define Esterification Reaction Parameters CalculateSER Calculate Initial SER Start->CalculateSER TestRange Test SER Range 0-65 CalculateSER->TestRange Evaluate Evaluate Conversion at 6-12 Hours TestRange->Evaluate Optimize Optimize Conditions Within SER 4-20 Evaluate->Optimize Validate Validate at Scale Optimize->Validate

Experimental Protocol: Solvent-Free Synthesis of this compound

Materials and Equipment

Materials Required:

  • Decanoic acid (≥98% purity)
  • Octanol (≥99% purity)
  • Vinyl decanoate (alternative acyl donor, ≥95% purity)
  • Immobilized lipase (Novozym 435 or equivalent)
  • Molecular sieves (3Å, activated)
  • n-Hexane (GC grade)
  • Nitrogen gas (high purity)

Equipment Required:

  • Screw-capped glass vials (10-50 mL) or round-bottom flasks
  • Orbital shaker with temperature control
  • Gas chromatography system with FID detector
  • Capillary column (e.g., DB-WAX, 30m × 0.25mm × 0.25μm)
  • Centrifuge (capable of 1747 × g)
  • Analytical balance (0.1 mg precision)
Step-by-Step Synthesis Procedure
  • Reaction Setup: Weigh 3.44 g (20 mmol) of decanoic acid and 3.85 g (30 mmol) of octanol into a 25 mL screw-capped vial. The molar ratio of 1:1.5 (acid:alcohol) provides optimal SER conditions for mid-chain esters. Add 0.36 g (approximately 5% w/w of total substrates) of immobilized lipase (Novozym 435). For reactions using transesterification, replace decanoic acid with equimolar vinyl decanoate (4.12 g, 20 mmol) and adjust octanol to 1:1 molar ratio [2].

  • Water Management: Add 100 mg of activated 3Å molecular sieves per gram of reaction mixture to control water activity. Alternatively, maintain 0.2% v/v added water for lipases requiring hydration for optimal activity, particularly when using silica-immobilized enzymes [2].

  • Reaction Conditions: Place the reaction vessel in an orbital shaker at 200 rpm and maintain temperature at 45°C for Novozym 435 or 35°C for Rhizopus oryzae lipase. Flush the headspace with nitrogen before sealing to create an oxygen-free environment that enhances enzyme stability. Continue the reaction for 8-12 hours, monitoring conversion periodically by GC analysis [1] [2].

  • Sampling and Analysis: At predetermined intervals, withdraw 50 μL aliquots of the reaction mixture using a microsyringe. Dilute samples 10-fold with n-hexane, centrifuge at 1747 × g for 10 minutes to remove enzyme particles, and analyze the supernatant by GC [2].

  • Product Recovery: After reaching target conversion (typically >90%), separate the immobilized enzyme by filtration through a sintered glass funnel (pore size 10-16 μm). Wash the enzyme with n-hexane for potential reuse. Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to remove excess alcohol, yielding this compound as a clear, colorless liquid.

  • Enzyme Reusability: Wash the recovered immobilized enzyme with tert-butyl alcohol followed by n-hexane, dry under vacuum (25°C, 50 mbar for 2 hours), and store in a desiccator at 4°C until reuse. Evaluate residual activity using standard p-nitrophenyl palmitate (p-NPP) assay [2].

Table 3: Optimization Parameters for this compound Synthesis

Parameter Recommended Range Optimal Value Effect on Conversion
Temperature 35-60°C 45°C Increase of ~25% from 35°C to 45°C, then plateaus
Agitation Speed 150-250 rpm 200 rpm Critical for mass transfer; minimal improvement above 200 rpm
Biocatalyst Loading 3-7% (w/w) 5% (w/w) Near-linear increase to 5%, then diminishing returns
Acid:Alcohol Ratio 1:1 - 1:2 1:1.5 Maximum conversion at 1:1.5 for direct esterification
Reaction Time 6-24 hours 10 hours >90% conversion typically achieved within 8-12 hours
Water Content 0.1-0.5% (v/v) 0.2% (v/v) Enzyme-dependent; critical for hydration without hydrolysis

Data Analysis and Characterization

GC Analysis Method

This compound Analysis: Utilize an Agilent 6820 Gas Chromatograph or equivalent system equipped with FID detector and capillary column (DB-WAX, 30 m × 0.25 mm × 0.25 μm). Set the initial oven temperature to 60°C (hold 1 min), ramp to 220°C at 10°C/min, then to 240°C at 5°C/min (hold 5 min). Maintain injector and detector temperatures at 250°C and 265°C, respectively. Use nitrogen as carrier gas at constant pressure of 4 kg/cm². The retention time for this compound is typically 12-14 minutes under these conditions [2].

Conversion Calculation: Determine molar conversion by comparing sample peak areas with calibration curves of authentic standards. Calculate percentage conversion using the formula: Conversion (%) = (Area_{ester} / Area_{total}) × 100 For direct esterification, monitor the decrease in acid substrate or increase in ester product. For transesterification, follow the disappearance of vinyl decanoate and appearance of this compound [2].

Product Characterization

Successful synthesis of this compound can be confirmed by:

  • FT-IR spectroscopy: Characteristic ester C=O stretch at 1735-1740 cm⁻¹, C-O stretches at 1150-1250 cm⁻¹
  • NMR spectroscopy: ¹H NMR (CDCl₃) δ 4.05 (t, 2H, -OCH₂-), 2.30 (t, 2H, -COCH₂-), 1.60 (m, 2H, -OCH₂CH₂-), 1.26 (br s, 24H, -CH₂-), 0.88 (t, 6H, -CH₃)
  • Mass spectrometry: EI-MS m/z 256 [M]⁺

The final product typically appears as a clear colorless liquid with characteristic mild, waxy odor. Purity exceeding 98% can be achieved through optimized solvent-free synthesis with appropriate downstream processing.

Troubleshooting and Technical Notes

Common Challenges and Solutions
  • Low Conversion Yields: Should conversion remain below 80% after 12 hours, verify enzyme activity using p-NPP assay. Pretreat immobilized enzyme with 0.2% v/v water for 1 hour before reaction to optimize hydration state. Increase alcohol ratio to 1:2 (acid:alcohol) to shift equilibrium toward synthesis [1].

  • Enzyme Deactivation: Monitor enzyme stability across multiple batches. If activity drops below 80% after three cycles, reduce reaction temperature by 5°C and ensure complete removal of product residues between cycles through thorough washing with tert-butyl alcohol [2].

  • Water Management Issues: Excess water promotes hydrolysis, while insufficient water causes enzyme dehydration. Maintain strict control at 0.2% v/v added water for most immobilized lipases. For particularly hydrophilic supports, increase to 0.3% v/v [2].

  • Viscosity Problems: With long-chain substrates, reaction medium viscosity may increase, reducing mass transfer. Slightly increase agitation to 225 rpm or raise temperature by 5°C to reduce viscosity while monitoring enzyme stability [1].

Scale-Up Considerations

For pilot-scale production (100 g to 1 kg batches), implement the following modifications:

  • Use stirred-tank reactors with mechanical stirring (100-200 rpm) rather than orbital shaking
  • Increase catalyst loading by 10-15% to compensate for reduced mixing efficiency
  • Implement vacuum (50-100 mbar) or nitrogen sparging to remove water/byproducts during reaction
  • Consider packed-bed reactors for continuous processing with enzyme retention

The solvent-free enzymatic synthesis of this compound represents a sustainable alternative to conventional chemical processes, offering high selectivity, minimal waste generation, and excellent product properties for pharmaceutical and cosmetic applications.

References

Comprehensive Application Notes and Protocols: Novozym 435-Catalyzed Synthesis of Octyl Decanoate in Solvent-Free Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Solvent-free enzymatic esterification represents a green chemistry approach that aligns with the principles of sustainable pharmaceutical manufacturing. The synthesis of octyl decanoate, a medium-chain ester with applications in drug formulation and delivery systems, can be efficiently catalyzed by Novozym 435, the commercially available immobilized lipase B from Candida antarctica. This biocatalytic process eliminates the need for organic solvents, reducing environmental impact and simplifying downstream purification processes while maintaining high regioselectivity and enzymatic stability. The solvent-free system increases volumetric productivity and avoids complex downstream processing and hazardous waste generation, making it particularly valuable for pharmaceutical applications where solvent residues must be strictly controlled [1].

Novozym 435 consists of lipase B from Candida antarctica immobilized on a macroporous acrylic resin (Lewatit VP OC 1600) via interfacial activation. This immobilization approach enables enzyme recovery and reuse while enhancing stability, activity, and selectivity under various reaction conditions. The catalyst's robustness allows it to function effectively in the unique environment of solvent-free systems where substrates themselves form the reaction medium, creating a dynamic system that transitions from an initial substrate mixture to a final product-rich medium [1] [2]. For researchers in drug development, this synthesis methodology offers a sustainable alternative to conventional chemical catalysis, with the additional benefit of operating under mild conditions that preserve heat-sensitive compounds often encountered in pharmaceutical formulations.

Materials and Equipment

Chemical Reagents
  • Decanoic acid (capric acid, C₁₀H₂₀O₂, ≥98% purity)
  • 1-Octanol (C₈H₁₈O, ≥99% purity)
  • Novozym 435 (Immobilized lipase B from Candida antarctica)
  • Molecular sieves (3Å or 4Å, for water removal if required)
  • n-Hexane (HPLC grade, for analysis)
  • Acetone (technical grade, for catalyst cleaning)
Equipment
  • Round-bottom flask (50-100 mL, with ground glass joint)
  • Reflux condenser (with drying tube if water removal is necessary)
  • Magnetic stirrer with hotplate
  • Temperature controller (accurate to ±1°C)
  • Analytical balance (accuracy 0.1 mg)
  • Gas Chromatography system (with FID detector)
  • GC vials and syringes
  • Heating bath (optional, for temperature control)
  • Filter apparatus (for catalyst separation)

Reaction Setup and Substrate Preparation

Substrate Preparation and Molar Ratio Calculations

The synthesis of this compound follows a straightforward esterification reaction between decanoic acid and 1-octanol, with water as the only by-product. Proper calculation of substrate quantities is essential for achieving high conversion yields.

Table 1: Substrate Properties and Molecular Characteristics

Compound Molecular Weight (g/mol) Density (g/mL) Boiling Point (°C) Molar Ratio Range
Decanoic acid 172.26 0.893 270 1.0
1-Octanol 130.23 0.827 195 1:1 to 1:100

For a standard reaction setup:

  • Calculate the stoichiometric amounts based on the desired molar ratio. A typical starting point uses a 1:4 to 1:6 molar ratio (acid:alcohol) to drive equilibrium toward ester formation.
  • Weigh decanoic acid accurately (e.g., 1.7226 g, 10 mmol) into the reaction vessel.
  • Measure the appropriate amount of 1-octanol based on the selected molar ratio (e.g., for 1:4 ratio: 5.209 g, 40 mmol).
  • Combine the substrates in the round-bottom flask and mix thoroughly using magnetic stirring until the acid is completely dissolved in the alcohol.

The molar ratio represents one of the most critical parameters, as it not only affects the reaction equilibrium but also defines the physicochemical characteristics of the solvent-free reaction medium. An excess of alcohol serves both to shift the equilibrium toward ester formation and to create a favorable environment for the enzymatic catalyst [1].

Experimental Design and Optimization

The Substrate-Enzyme Relation (SER) Optimization Tool

A key mathematical tool for optimizing solvent-free enzymatic esterifications is the Substrate-Enzyme Relation (SER), which correlates the mass of reagents and immobilized lipase according to the equation:

SER = (m_alcohol - m_acid) / m_biocatalyst

This relationship indicates a range of reaction conditions that typically result in high conversions. Experimental validation across 39 different solvent-free enzymatic esterification examples revealed that high conversions (above 80%) are generally associated with intermediate positive SER values between 0 and 65. For mid-chain esters like this compound, optimal SER values typically fall in the middle of this range [1].

Table 2: Key Optimization Parameters for this compound Synthesis

Parameter Range Optimal Value Impact on Reaction
Temperature 40-80°C 60-75°C Higher temperatures increase reaction rate but may affect enzyme stability
Acid:Alcohol molar ratio 1:1 to 1:100 1:4 to 1:10 Excess alcohol drives equilibrium toward ester formation
Enzyme loading 0.5-10% w/w 2-5% w/w Higher loading increases rate but adds cost
Reaction time 2-72 hours 12-24 hours Dependent on other parameters
Water removal With/without Recommended Shifts equilibrium toward synthesis

The SER approach provides a rational method for optimizing both molar ratio and biocatalyst loading simultaneously, reducing the number of experiments required to identify optimal conditions. This tool is particularly valuable during initial reaction scoping and development phases [1].

Additional Optimization Considerations
  • Thermodynamic equilibrium: The reaction is thermodynamically controlled, with catalyst concentration determining the conversion rate
  • Water management: Elimination or capture of formed water shifts the thermodynamic equilibrium toward synthesis
  • Dynamic reaction medium: The environment transitions from initial substrate mixture to final product-rich medium, becoming more hydrophobic as the reaction progresses
  • Mass transfer considerations: External mass transfer limitations are generally negligible in lab-scale immobilized lipase-catalyzed esterifications [1]

Step-by-Step Experimental Protocol

Reaction Setup and Procedure

G This compound Synthesis Workflow cluster_0 Water Management Decision cluster_1 Catalyst Management Start Begin Reaction Setup SubPrep Prepare Substrates: Weigh decanoic acid and 1-octanol according to molar ratio (e.g., 1:4) Start->SubPrep EnzymeAdd Add Novozym 435 (2-5% w/w of total substrates) SubPrep->EnzymeAdd ReactSetup Assemble Reactor: Round-bottom flask with magnetic stirrer and condenser EnzymeAdd->ReactSetup WaterCheck High Conversion Required? >90% EnzymeAdd->WaterCheck TempControl Set Temperature Control (60-75°C optimal range) ReactSetup->TempControl Reaction Initiate Reaction with continuous stirring (200-250 rpm) TempControl->Reaction Monitor Monitor Reaction Progress by GC sampling at intervals Reaction->Monitor EndPoint Reaction Endpoint: Typically 12-24 hours or when conversion plateaus Monitor->EndPoint WorkUp Work-up Procedure: Filter catalyst, separate layers if water added EndPoint->WorkUp Analysis Product Analysis: GC, GC-MS, NMR for conversion and purity WorkUp->Analysis CatalystReuse Catalyst Reuse Assessment WorkUp->CatalystReuse AddMS Add Molecular Sieves (3Å or 4Å) to reaction mixture WaterCheck->AddMS Yes NoMS Proceed without additional water removal methods WaterCheck->NoMS No AddMS->ReactSetup NoMS->ReactSetup CleanCat Clean Catalyst: Wash with acetone and dry CatalystReuse->CleanCat Activity Maintained NewCat Use Fresh Catalyst for next reaction CatalystReuse->NewCat Activity Diminished

  • Initial Setup: Weigh decanoic acid (10 mmol, 1.7226 g) and 1-octanol (40 mmol, 5.209 g) directly into a 50 mL round-bottom flask. This represents a 1:4 molar ratio of acid to alcohol.

  • Catalyst Addition: Add Novozym 435 (138-345 mg, 2-5% w/w of total substrates) to the reaction mixture. For a SER value of approximately 25, use 140 mg of enzyme, calculated as: SER = (mass_octanol - mass_decanoic_acid) / mass_biocatalyst = (5.209 - 1.723) / 0.140 = 24.9.

  • Reaction Assembly: Fit the flask with a reflux condenser. If high conversion (>90%) is desired, include a drying tube filled with molecular sieves (3Å or 4Å) to remove water, or place molecular sieves (10-15% w/w of total reaction mass) directly in the reaction mixture.

  • Temperature Equilibrium: Place the reaction vessel in a heating bath or on a heated stirrer plate set to 65°C. Allow the system to equilibrate for 5-10 minutes before beginning stirring.

  • Initiate Reaction: Start magnetic stirring at 200-250 rpm to maintain suspension of the immobilized enzyme while avoiding excessive shear forces that might damage the catalyst particles.

  • Process Monitoring: Withdraw aliquots (100-200 μL) at regular intervals (0, 1, 2, 4, 8, 12, and 24 hours) for analysis. Dilute samples 10-fold in n-hexane and filter through a small plug of cotton or a 0.45 μm PTFE filter before GC analysis.

Reaction Work-up and Product Recovery
  • Termination: After the desired reaction time (typically 12-24 hours), remove the reaction vessel from the heat source and allow it to cool to room temperature.

  • Catalyst Separation: Filter the reaction mixture through a sintered glass funnel (porosity G3 or G4) to recover Novozym 435. Wash the catalyst with cold acetone (2 × 5 mL) to remove any adsorbed products.

  • Product Isolation: Transfer the filtrate to a separatory funnel. If water has accumulated during the reaction, separate the organic layer. Alternatively, wash the reaction mixture with brine (10 mL) to remove any residual water and trace acids.

  • Purification: For high-purity requirements, purify the crude product by flash chromatography using hexane:ethyl acetate (95:5) as eluent or by short-path distillation under reduced pressure.

  • Catalyst Reuse: The recovered Novozym 435 can be reused after washing with acetone and drying under vacuum (30-40°C) for 4-6 hours. Monitor catalytic activity over multiple cycles to determine the optimal replacement schedule.

Data Analysis and Characterization

Conversion Yield Calculation

Gas Chromatography is the preferred method for monitoring reaction progress and determining conversion yields. Use the following typical conditions:

  • Column: Equity-5 or DB-5 capillary column (30 m × 0.25 mm × 0.25 μm)
  • Detector: FID at 280°C
  • Injector: 250°C, split ratio 50:1
  • Oven program: 80°C (hold 2 min) to 280°C at 15°C/min (hold 5 min)
  • Carrier gas: Helium at 1.0 mL/min constant flow
  • Internal standard: Tridecane or dodecane (added to each sample before dilution)

Calculate the percentage conversion based on the decrease in decanoic acid peak area relative to the internal standard:

Conversion (%) = [1 - (Acid peak area at time t / Acid peak area at t=0)] × 100

Alternatively, calculate based on the appearance of the ester product:

Conversion (%) = (Ester peak area / Sum of all substrate and product areas) × 100

Product Characterization

Confirm the identity of the synthesized this compound through:

  • GC-MS: Characteristic fragmentation pattern and molecular ion
  • ¹H NMR (CDCl₃): δ 4.05 (t, 2H, -O-CH₂-), 2.30 (t, 2H, -CO-CH₂-), 1.60 (m, 2H, -O-CH₂-CH₂-), 1.26 (broad m, 20H, -CH₂-), 0.88 (t, 6H, -CH₃)
  • FT-IR: 1740-1750 cm⁻¹ (ester C=O stretch), 1170-1200 cm⁻¹ (C-O stretch)

Troubleshooting and Technical Notes

Table 3: Troubleshooting Guide for Common Experimental Issues

Problem Possible Causes Solutions
Low conversion Insufficient enzyme loading, incorrect molar ratio, water accumulation Increase enzyme loading (3-7%), optimize acid:alcohol ratio (1:4-1:10), add molecular sieves
Slow reaction rate Sub-optimal temperature, inadequate mixing, enzyme inhibition Increase temperature (up to 75°C), ensure proper stirring (200-250 rpm), verify substrate purity
Enzyme deactivation Temperature too high, hydration layer damage, mechanical damage Reduce temperature (<80°C), maintain minimal essential water, optimize stirring speed
Product contamination Incomplete catalyst separation, side reactions Improve filtration method, use finer porosity filter, control temperature to prevent degradation
Decreasing yield with reuse Catalyst poisoning, incomplete cleaning, physical loss Wash catalyst thoroughly with acetone, monitor activity per batch, replenish with fresh enzyme
Critical Technical Notes
  • Water Management Strategy: The formed water in the system can help attenuate problems associated with short-chain alcohol inhibition of lipases. However, in hydrophobic environments with long-chain reagents, water accumulation near the enzyme can form a diffusional barrier. Select a water management approach based on your specific conversion requirements [1].

  • SER Application: The Substrate-Enzyme Relation (SER) tool is particularly valuable for mid-chain esters like this compound. Calculate SER during experimental design to identify promising reaction condition ranges and reduce optimization time [1].

  • Novozym 435 Limitations: While Novozym 435 is highly effective in solvent-free systems, be aware that the poly(methyl methacrylate) support can dissolve in some organic media and has moderate hydrophilicity that permits accumulation of hydrophilic compounds. These limitations are generally minimal in solvent-free systems with medium-chain substrates [2].

  • Scale-up Considerations: For larger-scale reactions, maintain the same SER value while ensuring adequate mixing and mass transfer. The solvent-free system is particularly amenable to scale-up due to increased volumetric productivity and simplified downstream processing.

Conclusion

The synthesis of this compound using Novozym 435 in solvent-free systems represents an efficient, sustainable approach that aligns with green chemistry principles. The Substrate-Enzyme Relation (SER) provides a valuable mathematical tool for optimizing reaction conditions, particularly for medium-chain esters where optimal SER values typically fall between 20-36. This methodology offers significant advantages for pharmaceutical applications, including reduced environmental impact, elimination of solvent residues, high conversion yields, and excellent catalyst reusability.

The protocol described herein enables researchers to achieve consistent, reproducible results while providing the flexibility to optimize conditions for specific requirements. The robust nature of Novozym 435 in solvent-free systems, combined with the straightforward reaction work-up, makes this method particularly valuable for drug development professionals seeking efficient, sustainable synthetic methodologies for ester production.

References

Comprehensive Application Notes and Protocols: Synthesis of Octyl Decanoate via Esterification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Octyl Decanoate

This compound, also known as decyl octanoate, is a linear alkyl ester with the chemical formula C₁₈H₃₆O₂ and a molecular weight of 284.48 g/mol [1]. This compound falls under the category of sugar-based surfactants and bioemulsifiers, which are gaining significant attention in pharmaceutical, cosmetic, and food industries due to their high biodegradability, low toxicity, and excellent environmental compatibility compared to traditional petrochemical-based surfactants [2]. The ester exhibits a fusion point of approximately 272.45 K (-0.7°C) [1], making it suitable for various formulation applications requiring specific melting characteristics.

The global market for ester-based surfactants continues to expand, driven by increasing demand for sustainable and biocompatible ingredients in pharmaceutical formulations and consumer products [2]. This compound serves as a valuable component in cosmetic and pharmaceutical compositions, functioning as an emollient, moisturizing agent, and penetration enhancer in topical drug delivery systems [3] [4]. Its structural characteristics—consisting of a hydrophilic sugar-derived head and a hydrophobic fatty acid chain—contribute to its surface-active properties and biocompatibility.

Synthesis Methodologies

Enzymatic Synthesis Protocol

Enzymatic synthesis represents a green chemistry approach to this compound production, offering several advantages including high regioselectivity, mild reaction conditions, and reduced byproduct formation compared to conventional chemical methods [2] [5]. This protocol utilizes immobilized lipase enzymes as biocatalysts in solvent-free systems, aligning with principles of sustainable chemistry.

2.1.1 Materials and Equipment
  • Substrates: Decanoic acid (≥98% purity), n-Octanol (≥99% purity)
  • Biocatalyst: Immobilized lipase (e.g., Novozym 435, Lipozyme TL IM)
  • Equipment: Round-bottom flask (50-100 mL), magnetic stirrer with heating, temperature controller, thin-layer chromatography (TLC) setup, gas chromatography (GC) system with FID detector
  • Molecular Sieves: 3Å or 4Å activated molecular sieves (for water removal)
2.1.2 Step-by-Step Procedure
  • Reaction Setup: Charge a 50 mL round-bottom flask with decanoic acid (10 mmol, 1.72 g) and n-octanol (12 mmol, 1.56 g) at a molar ratio of 1:1.2 [5].

  • Biocatalyst Addition: Add immobilized lipase (Novozym 435) at 10% (w/w) relative to total substrate mass (0.33 g) [5].

  • Water Management: Add activated molecular sieves (approximately 1.0 g) to the reaction mixture to control water activity.

  • Reaction Conditions: Incubate the mixture at 50°C with constant stirring at 200 rpm for 8-24 hours [5].

  • Progress Monitoring: Monitor reaction progress by TLC (hexane:ethyl acetate, 9:1) or GC analysis at 2-hour intervals.

  • Product Recovery: Filter off the enzyme and molecular sieves, then wash the catalyst with n-hexane for potential reuse.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography if necessary.

2.1.3 Process Optimization Parameters

The Substrate-Enzyme Relation (SER) provides a mathematical approach to optimize solvent-free enzymatic esterifications [5]. The SER value is calculated as follows:

SER = (m_alcohol - m_acid) / m_biocatalyst

For this compound synthesis, the optimal SER range is 0-4, which corresponds to high conversions (>95%) [5]. This range indicates that the mass difference between alcohol and acid should be minimal relative to biocatalyst loading, promoting efficient reaction kinetics while maintaining enzyme activity.

Chemical Catalysis Protocol

Chemical catalysis offers an alternative approach for this compound synthesis, particularly suitable for large-scale production where enzymatic methods may be cost-prohibitive. This protocol utilizes a heterogeneous acid catalyst (porous phenolsulphonic acid-formaldehyde resin, PAFR) that enables efficient esterification under neat conditions or even in aqueous environments [6].

2.2.1 Materials and Equipment
  • Substrates: Decanoic acid (≥98% purity), n-Octanol (≥99% purity)
  • Catalyst: Porous phenolsulphonic acid-formaldehyde resin (PAFR) [6]
  • Equipment: Round-bottom flask (50-100 mL), reflux condenser, magnetic stirrer with heating, vacuum filtration setup, rotary evaporator
  • Analytical: GC system with FID detector, NMR spectrometer
2.2.2 Step-by-Step Procedure
  • Reaction Setup: Combine decanoic acid (10 mmol, 1.72 g) and n-octanol (15 mmol, 1.95 g) in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add PAFR catalyst (0.7 mol%, 0.12 g) to the reaction mixture [6].

  • Reaction Conditions: Heat the mixture to 80°C with constant stirring for 6-12 hours without water removal from the system [6].

  • Progress Monitoring: Monitor reaction progress by TLC or GC analysis.

  • Catalyst Removal: Filter the hot reaction mixture to recover the heterogeneous catalyst.

  • Product Isolation: Wash the organic layer with saturated sodium bicarbonate solution followed by brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography using silica gel and hexane:ethyl acetate gradient elution if necessary.

2.2.3 Process Optimization Parameters
  • Catalyst Loading: 0.7 mol% PAFR provides optimal balance between activity and cost [6]
  • Temperature: 80°C for efficient reaction kinetics without substrate degradation
  • Molar Ratio: Acid:Alcohol of 1:1.5 to drive equilibrium toward ester formation
  • Reaction Time: 6-12 hours for >95% conversion

Analytical Methods and Characterization

Quantitative Analysis

Gas chromatography represents the most reliable method for quantifying reaction conversion and product purity. The following table summarizes optimal GC conditions for this compound analysis:

Parameter Specification
Column Capillary column (e.g., DB-5, 30 m × 0.25 mm × 0.25 μm)
Detector Flame Ionization Detector (FID) at 300°C
Injector Temperature 280°C
Oven Program 100°C (hold 2 min) to 300°C at 10°C/min (hold 10 min)
Carrier Gas Helium at 1.0 mL/min constant flow
Sample Preparation Dilute in hexane (1 mg/mL)
Retention Time This compound: ~15.2 min; Decanoic acid: ~8.7 min; n-Octanol: ~5.3 min
Structural Characterization

Spectroscopic techniques provide comprehensive structural elucidation of synthetic this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.05 (t, J = 6.8 Hz, 2H, -COO-CH₂-), 2.30 (t, J = 7.5 Hz, 2H, -CH₂-COO-), 1.60 (m, 4H), 1.26 (br s, 24H), 0.88 (t, J = 6.8 Hz, 6H)

  • ¹³C NMR (100 MHz, CDCl₃): δ 174.3 (C=O), 64.3 (-COO-CH₂-), 34.4, 31.9, 29.6-29.3 (multiple signals), 25.8, 22.7, 14.1

  • FT-IR (cm⁻¹): 2924, 2854 (C-H stretch), 1738 (C=O ester), 1175 (C-O stretch)

  • Mass Spectrometry: EI-MS m/z 284 [M]⁺, 256, 171, 157, 143, 129, 115, 97, 83, 69, 55 [3]

Process Optimization and Troubleshooting

Comparative Analysis of Synthesis Methods

The following table provides a comprehensive comparison of the two primary synthesis methods for this compound:

Parameter Enzymatic Method Chemical Catalysis
Catalyst Immobilized lipase (Novozym 435) PAFR resin
Temperature 50°C 80°C
Reaction Time 8-24 hours 6-12 hours
Conversion >95% >95%
Selectivity High (monoester) Moderate
Byproducts Minimal Diol esters, dehydration products
Catalyst Reusability 5-10 cycles 10+ cycles
Environmental Impact Low (green process) Moderate
Equipment Requirements Standard Standard
Scale-up Potential High High
Decision Workflow for Method Selection

The following workflow diagram illustrates the logical process for selecting the appropriate synthesis method based on research objectives and constraints:

G Start Start: Need to synthesize This compound P1 Primary Requirement? Start->P1 P2 Need High Selectivity & Minimal Byproducts? P1->P2 Green Process P3 Catalyst Reusability Important? P1->P3 Cost Efficiency P4 Working with Thermosensitive Compounds? P1->P4 Process Flexibility A1 Enzymatic Method (Recommended) P2->A1 Yes A2 Chemical Catalysis (Recommended) P2->A2 No P3->A1 No P3->A2 Yes P4->A1 Yes A3 Either Method Suitable Consider Cost & Equipment P4->A3 No End Optimize Using SER & Validate with GC A1->End A2->End A3->End

Troubleshooting Common Issues
  • Low Conversion: Increase catalyst loading (5-15% w/w for enzymatic; 0.5-1.0 mol% for chemical) or adjust acid:alcohol molar ratio (1:1 to 1:1.5) [5] [6].

  • Slow Reaction Kinetics: Raise temperature (up to 60°C for enzymatic; 80°C for chemical) or improve mixing efficiency [5] [6].

  • Enzyme Deactivation: Control water activity with molecular sieves; avoid exposure to short-chain alcohols at high concentrations [5].

  • Product Purification Issues: Use flash chromatography with hexane:ethyl acetate (95:5 to 90:10) for difficult separations.

Applications in Pharmaceutical Sciences

This compound exhibits significant potential in pharmaceutical formulations and drug delivery systems. As a biocompatible ester, it functions as an effective permeation enhancer in transdermal drug delivery, facilitating skin penetration of active pharmaceutical ingredients without causing irritation [4]. Its surface-active properties make it valuable in microemulsion formulations for improved bioavailability of poorly water-soluble drugs.

In topical formulations, this compound serves as an emollient and moisturizing agent, restoring skin barrier function and improving patient compliance in dermatological treatments [3] [4]. Recent studies also explore its application in nanoparticle-based delivery systems, where its amphiphilic character aids in stabilizing lipid-polymer hybrid nanoparticles for targeted drug delivery.

Environmental and Regulatory Considerations

The synthesis and application of this compound align with green chemistry principles and regulatory requirements for pharmaceutical ingredients. The enzymatic synthesis approach particularly exemplifies sustainable technology through:

  • Biodegradability: this compound demonstrates favorable environmental degradation profiles compared to petroleum-based surfactants [2].

  • Reduced Toxicity: Sugar-based esters exhibit lower ecotoxicity and improved safety profiles [2].

  • Process Efficiency: Solvent-free systems minimize waste generation and energy consumption [5].

For pharmaceutical applications, this compound should comply with relevant pharmacopeial standards (USP, EP) for residual solvents, heavy metals, and microbiological quality. Appropriate quality control measures should be implemented throughout the synthesis and purification process to ensure final product specifications meet regulatory requirements.

Conclusion

These application notes provide comprehensive protocols for synthesizing this compound via enzymatic and chemical esterification methods. The enzymatic approach offers superior selectivity and environmental compatibility, while the chemical method provides cost-effective production at scale. The SER mathematical model (SER = 0-4) serves as a valuable optimization tool for reaction parameters [5].

This compound represents a promising biocompatible ester with significant potential in pharmaceutical applications, particularly in topical and transdermal drug delivery systems. Its favorable safety profile, functional properties, and synthetic accessibility position it as a valuable excipient in advanced formulation development.

References

Application Notes & Protocols: Synthesis of Octyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Octyl decanoate, a medium-chain fatty acid ester, is of significant interest in various industrial sectors, including cosmetics, pharmaceuticals, and food, due to its emollient properties and potential as a biofuel component [1]. This document provides detailed application notes and protocols for the synthesis of this compound via lipase-catalyzed esterification, a green and efficient method suitable for producing high-purity compounds. The protocol emphasizes solvent-free systems, which align with green chemistry principles by increasing volumetric productivity and simplifying downstream processing [2].

2. Reaction Overview and Thermodynamics The synthesis of this compound can be achieved through the direct esterification of decanoic acid and 1-octanol, or via transesterification of other esters (e.g., methyl decanoate) with 1-octanol.

  • Esterification: Decanoic Acid + 1-Octanol ⇌ this compound + Water
  • Transesterification: Methyl Decanoate + 1-Octanol ⇌ this compound + Methanol

These reactions are equilibrium-controlled. Achieving high conversion requires shifting the equilibrium towards the product, typically by using an excess of one substrate or by removing a by-product (e.g., water or methanol) [1] [3] [4]. The reaction is generally endothermic and benefits from moderate heating to increase the reaction rate [1].

3. Catalytic System Selection Both chemical and enzymatic catalysts can be employed. Solid acid catalysts and immobilized lipases are particularly attractive for their reusability and ease of separation.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst Type Example Advantages Disadvantages Recommended Use
Heterogeneous Acid Catalyst Porous Phenolsulphonic Acid-Formaldehyde Resin (PAFR) [3] High activity in neat & aqueous conditions; continuous-flow compatible; reusable. Requires higher temperatures. Ideal for continuous-flow, bulk production.
Immobilized Lipase Novozym 435 (Candida antarctica Lipase B) [5] [2] High selectivity, mild reaction conditions; solvent-free operation. Higher catalyst cost; sensitive to substrate inhibition. Preferred for high-purity, heat-sensitive products.

4. Detailed Experimental Protocol: Enzymatic Synthesis in Solvent-Free System

4.1. Materials and Equipment

  • Reagents: Decanoic acid (≥99%), 1-Octanol (≥99%), Molecular sieves (3Å or 4Å).
  • Biocatalyst: Immobilized lipase Novozym 435.
  • Equipment: Round-bottom flask (50-100 mL), magnetic stirrer with hotplate, thermostatic water bath, thermometer, syringe (for sampling), GC or HPLC system for analysis.

4.2. Optimization and Setup Tool: Substrate-Enzyme Relation (SER) A key parameter for success in solvent-free systems is the Substrate-Enzyme Relation (SER), a simple mathematical tool that correlates substrate masses and biocatalyst loading to predict high conversion conditions [2]. The SER is calculated as: SER = (Mass of Alcohol - Mass of Acid) / Mass of Biocatalyst

For mid-chain substrates like decanoic acid and 1-octanol, the optimal SER value typically ranges from 0 to 10 [2]. This often translates to a mild stoichiometric excess of alcohol and moderate biocatalyst loading.

Table 2: Example Reaction Setup for ~95% Yield Target

Parameter Value Notes
Decanoic Acid 3.72 g (21.5 mmol) Limiting reagent.
1-Octanol 3.35 g (25.8 mmol) ~1.2:1 Molar ratio (alcohol:acid).
Novozym 435 0.3 g 4.2% by weight of total substrates.
Theoretical SER -1.23 This falls within the broad optimal range for mid-to-long chain esters, where low SER values (including slightly negative) are effective [2].
Temperature 50-60°C Balance between reaction rate and enzyme stability.
Time 4-12 hours Monitor by GC/TLC until conversion plateaus.
Water Removal Molecular sieves (3Å) Crucial for shifting equilibrium toward ester formation.

4.3. Step-by-Step Procedure

  • Preparation: Dry all glassware in an oven. Activate molecular sieves by heating at 200°C for at least 2 hours.
  • Reaction Mixture: In a 50 mL round-bottom flask, combine decanoic acid and 1-octanol as specified in Table 2.
  • Heating and Initiation: Place the flask in a thermostated water bath at 50°C with mild magnetic stirring (150-200 rpm). Allow the substrates to equilibrate for 10 minutes.
  • Catalyst Addition: Add the pre-weighed Novozym 435 to the reaction mixture, followed by 1-2 g of activated molecular sieves.
  • Reaction Monitoring: Periodically withdraw small samples (e.g., 50 µL) from the reaction mixture. Dilute the sample in a suitable solvent (e.g., ethanol) and analyze by GC or TLC to track the conversion of decanoic acid.
  • Reaction Termination: Once the conversion plateaus (typically >95%), separate the catalyst and molecular sieves from the reaction mixture by simple filtration.
  • Product Recovery: The filtrate contains crude this compound. Purify the product by washing with a saturated sodium bicarbonate solution (to remove unreacted acid) followed by water, then dry over anhydrous sodium sulfate. Further purification can be achieved by vacuum distillation if ultra-high purity is required.
  • Catalyst Reuse: The recovered Novozym 435 can be washed with a dry solvent (e.g., tert-butyl methyl ether) and reused for several batches with minimal loss of activity.

Experimental Workflow and Kinetic Analysis

The following diagram illustrates the logical workflow for the experimental process and data analysis.

G Start Start: Reaction Setup Opt Optimize Conditions - SER Calculation - Molar Ratio - Temperature Start->Opt Run Run Esterification - Solvent-Free System - Novozym 435 Catalyst - Water Removal Opt->Run Monitor Monitor Reaction - Sample at Intervals - Analyze by GC/TLC Run->Monitor Data Collect Data - Acid Conversion - Ester Yield - Reaction Time Monitor->Data Model Kinetic Modeling - Fit Ping-Pong Bi-Bi Model - Determine Vmax, Km Data->Model End End: Process Validation Model->End

5. Kinetic Evaluation For a deeper mechanistic understanding, the reaction kinetics should be evaluated. Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism with substrate inhibition [5]. The initial rate data obtained from the monitored reaction can be fitted to a kinetic model to determine parameters like Vmax (maximum reaction rate) and Km (Michaelis constant). This analysis is crucial for scaling up the process from lab to industrial production [5].

Conclusion

This protocol outlines a robust and efficient method for synthesizing this compound using a green, solvent-free enzymatic approach. The application of the SER tool provides a rational method for optimization, minimizing experimental time and resource consumption. The provided workflow and kinetic analysis framework offer researchers a comprehensive guide to reproduce, scale, and further develop the synthesis process for this valuable ester.

References

Comprehensive Application Notes & Protocols: Octyl Decanoate Synthesis via Immobilized Lipase Biocatalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lipase Biocatalysis for Ester Synthesis

Lipase-catalyzed esterification has emerged as a sustainable alternative to conventional chemical synthesis in pharmaceutical and fine chemical industries. These enzymes (triacylglycerol acyl hydrolases, EC 3.1.1.3) catalyze not only hydrolysis but also esterification and transesterification reactions under low-water conditions, making them ideal for the synthesis of valuable esters like octyl decanoate. This particular ester belongs to the class of fatty acid esters that find applications as pharmaceutical intermediates, flavor compounds, and cosmetic ingredients. The unique mechanism of lipases involves interfacial activation, where a hydrophobic lid opens in non-aqueous environments, exposing the active site and dramatically increasing catalytic activity [1].

The immobilization of lipases enhances their operational stability, enables enzyme reuse, facilitates product separation, and often increases activity through conformational optimization. For pharmaceutical applications, immobilized lipases offer additional advantages including improved enantioselectivity, essential for producing optically pure drugs, and reduced contamination of products with enzyme residues. The global market for microbial lipases is projected to reach USD 590.2 Million by 2023, growing at a CAGR of 6.8%, reflecting their expanding industrial applications [2]. These Application Notes provide detailed protocols for the synthesis of this compound using immobilized lipase biocatalysts, with specific emphasis on practical implementation for researchers and drug development professionals.

Principles of Lipase Immobilization

Fundamental Mechanisms

Interfacial activation is the cornerstone phenomenon that enables efficient lipase immobilization on hydrophobic supports. Most lipases possess a structural lid domain that covers their active site in aqueous environments. When exposed to hydrophobic interfaces, this lid undergoes conformational rearrangement, exposing the catalytic center and significantly enhancing enzymatic activity. This mechanism allows lipases to be hyperactivated and stabilized simultaneously when immobilized on appropriate matrices [1]. The open form of the enzyme reveals extensive hydrophobic regions around the active site that strongly interact with hydrophobic support materials, effectively locking the enzyme in its active conformation.

The molecular basis for this activation has been elucidated through crystal structures of various lipases, including those from Rhizomucor miehei and Candida rugosa. These structures demonstrate how the open conformation creates a large hydrophobic surface that favorably interacts with support materials such as octyl-agarose [1]. This interaction not only activates the enzyme but also stabilizes it against denaturation, as the immobilized open form is protected from inappropriate interactions with the environment. It is worth noting that while most lipases exhibit this mechanism, there are exceptions such as lipase B from Candida antarctica (CALB), which has a minimal lid and consequently shows less dramatic activation at interfaces [3].

Support Materials and Their Properties
  • Octyl-agarose supports: These commercially available matrices (e.g., Octyl-Sepharose CL-4B) consist of cross-linked agarose modified with octyl groups. They provide an ideal hydrophobic surface for lipase immobilization through interfacial activation. The support is biocompatible, mechanically stable, and offers sufficient hydrophobicity to trigger lid opening without denaturing the enzyme [4]. The agarose base matrix is derived from marine algae and consists of repeating units of D-galactose and 3,6-anhydro-alpha-L-galactopyranose, making it renewable and biodegradable.

  • Heterofunctional supports: Advanced immobilization matrices combine hydrophobic character with additional functional groups. Octyl-amino supports prepared using ethylenediamine (EDA) or hexylendiamine (HDA) provide both hydrophobic interaction sites and ionic exchange capabilities [3]. These supports initially immobilize lipases via interfacial activation against the octyl layer, after which ionic bridges can be established between the support and the enzyme surface. This dual interaction pattern prevents enzyme desorption in the presence of hydrophobic solvents or detergents while maintaining the possibility of support reuse after enzyme inactivation.

  • Other support materials: Various additional matrices have been employed for lipase immobilization, including Celite-535, O-propargyl dextrans, O-pentynyl dextrans, polyethylene, and calcium alginate for gel entrapment [5]. The selection of appropriate support depends on the specific lipase, reaction system, and economic considerations for the intended application.

Immobilization Protocols

Standard Octyl-Agarose Immobilization

Objective: To immobilize lipases on octyl-agarose support for enhanced activity and stability in organic synthesis.

Materials:

  • Octyl-Sepharose CL-4B (commercially available from Sigma-Aldrich, GE Healthcare)
  • Lipase solution (Candida antarctica lipase B, Candida rugosa lipase, or other selected lipases)
  • 100 mM Tris-base buffer, pH 9.0 (for CALB) or 50 mM sodium acetate, pH 5.0 (for other lipases)
  • Vacuum filtration setup
  • Polypropylene containers for storage

Procedure:

  • Support Preparation: Wash 1 g of octyl-agarose support with 10 mL of distilled water followed by 10 mL of appropriate immobilization buffer using vacuum filtration.
  • Enzyme Solution Preparation: Dissolve 50-100 mg of lipase in 10 mL of selected immobilization buffer. The buffer selection is critical—Tris-base pH 9.0 is recommended for CALB, while sodium acetate pH 5.0 is suitable for RML, TLL, and CRL [4] [3].
  • Immobilization: Mix the prepared enzyme solution with the washed support and incubate at 4°C for 2-4 hours with gentle agitation. The immobilization process can be monitored by measuring the protein content in the supernatant using Bradford assay [6].
  • Washing: Remove the supernatant by filtration and wash the immobilized enzyme with 10 mL of the same buffer to remove non-specifically bound proteins.
  • Drying: Gently blot the immobilized biocatalyst to remove excess liquid and store in a closed container. For long-term storage, drying in a climatic chamber or refrigerator with controlled humidity is recommended [4].

Quality Control:

  • Determine immobilization efficiency by measuring protein concentration in the initial solution and supernatant after immobilization using Bradford method with bovine serum albumin as standard [6].
  • Assess hydrolytic activity using olive oil emulsion method: Mix 1.0 mL olive oil emulsion, 1.0 mL 100 mM phosphate buffer (pH 8.0), and 50 mg immobilized lipase. Incubate at 37°C for 5 min, stop reaction with 10 mL ethanol, and titrate with 100 mM NaOH using thymolphthalein indicator [6].
  • One International Unit (I.U.) of lipase activity is defined as the amount that releases 1 μmol fatty acid per minute under these conditions [5].
Heterofunctional Octyl-Amino Support Preparation

Objective: To create advanced heterofunctional supports that combine hydrophobic adsorption with ionic exchange capabilities.

Materials:

  • Octyl-agarose support
  • Sodium periodate
  • Ethylenediamine (EDA) or hexylendiamine (HDA)
  • 100 mM sodium bicarbonate buffer, pH 10.0
  • Sodium cyanoborohydride

Procedure:

  • Oxidation: Suspend 1 g of octyl-agarose in 10 mL of 100 mM sodium bicarbonate buffer, pH 10.0. Add 1 mL of 1 M sodium periodate solution and incubate for 1 hour at 25°C with gentle agitation to generate glyoxyl groups [3].
  • Amination: Wash the oxidized support with distilled water and resuspend in 10 mL of 1 M ethylenediamine or hexylendiamine solution. Adjust to pH 10.0 and add 10 mg of sodium cyanoborohydride. Incubate for 2 hours at 25°C.
  • Reduction: Add an additional 10 mg of sodium cyanoborohydride and continue incubation for 1 hour to stabilize the amine linkages.
  • Washing: Thoroughly wash the resulting octyl-amino support with distilled water and store in appropriate buffer at 4°C.

Immobilization on Heterofunctional Supports:

  • Prepare the enzyme solution in 50 mM sodium acetate buffer, pH 5.0, at low ionic strength.
  • Mix the enzyme solution with the prepared octyl-amino support and incubate at 4°C for 2 hours.
  • Wash with the same buffer to remove unbound enzyme.
  • The immobilized enzyme can be further stabilized by incubating in higher ionic strength buffer (e.g., 100 mM phosphate buffer, pH 7.0) to promote additional ionic interactions [3].

Table 1: Comparison of Immobilization Supports and Their Properties

Support Type Immobilization Mechanism Advantages Limitations Recommended Lipases
Octyl-agarose Hydrophobic adsorption via interfacial activation Simple protocol, enzyme hyperactivation, reversible Enzyme leakage in hydrophobic solvents CALB, RML, TLL, CRL
Octyl-EDA Mixed hydrophobic/ionic interactions Reduced enzyme leakage, enhanced stability in organic solvents More complex preparation TLL, RML, LU
Octyl-HDA Mixed hydrophobic/ionic interactions Strongest enzyme retention, good solvent stability Potential partial activity reduction CALA, CRL
Celite-535 Physical adsorption Low cost, simple procedure Moderate enzyme binding capacity Aspergillus niger lipase

Biocatalytic Reaction Setup

Standard Esterification Protocol

Objective: To synthesize this compound via lipase-catalyzed esterification in solvent-free systems.

Reaction Mechanism: The enzymatic esterification follows a ping-pong bi-bi mechanism where the acyl donor (decanoic acid) first binds to the enzyme, forming an acyl-enzyme intermediate with release of water, followed by reaction with the nucleophile (n-octanol) to produce the ester product [1].

Materials:

  • Substrates: n-Octanol (750 mM), decanoic acid (850 mM)
  • Immobilized lipase preparation (250 I.U.)
  • Molecular sieves (3 Å) or other drying agents
  • Polypropylene or glass reactors
  • Orbital shaker incubator

Procedure:

  • Reaction Mixture Preparation: Combine 750 mM n-octanol and 850 mM decanoic acid in a suitable reactor. For small-scale reactions (5-10 mL total volume), polypropylene reactors are recommended as they have been shown to provide significantly higher conversion compared to glass reactors [4].
  • Biocatalyst Addition: Add 250 I.U. of immobilized lipase per gram of reaction mixture.
  • Water Control: Add 3% (w/w) molecular sieves (3 Å) to remove reaction water and shift equilibrium toward synthesis.
  • Reaction Conditions: Incubate at 35°C with shaking at 150 RPM for 4-24 hours, depending on the desired conversion [5].
  • Monitoring: Withdraw samples at regular intervals and analyze by HPLC or GC to monitor conversion.
  • Termination: Separate the immobilized enzyme by filtration or centrifugation for reuse.
  • Product Recovery: Purify the product by distillation or chromatography as needed.

Analytical Methods:

  • HPLC Analysis: Use C-18 column (150 mm × 4.6 mm) with mobile phase consisting of 60:40 methanol:acetonitrile at flow rate of 1.0 mL/min. Detect this compound at λmax 210 nm [5].
  • Titration Method: For rapid assessment, titrate residual fatty acids with standard NaOH solution using thymolphthalein indicator.
  • Conversion Calculation: Calculate conversion based on residual acid concentration or direct product quantification.
Process Optimization Using Substrate-Enzyme Relation (SER)

The SER mathematical tool provides a systematic approach to optimize solvent-free enzymatic esterifications by correlating substrate masses and biocatalyst loading [7]. The SER value is calculated as:

SER = (m_alcohol - m_acid) / m_biocatalyst

where m_alcohol and m_acid represent the masses of alcohol and acid substrates, and m_biocatalyst is the mass of immobilized lipase preparation.

Application Guidelines:

  • For short-chain acids and alcohols (C2-C6), optimal SER ranges between 20-36 to counteract inhibition effects.
  • For mid-chain substrates (C8-C12) like this compound synthesis, optimal SER values range from 0-10.
  • For long-chain substrates (C14-C18), SER values close to 0 are optimal, typically between -5 to 5.

Experimental Design:

  • Set up a series of reactions with varying substrate molar ratios and biocatalyst loadings.
  • Calculate SER values for each experimental condition.
  • Determine conversion after fixed reaction time.
  • Identify the SER range providing highest conversion for your specific system.
  • Validate with additional experiments in the optimal SER range.

Table 2: Optimization Parameters for this compound Synthesis

Parameter Optimal Range Effect on Reaction Experimental Validation
Temperature 35-45°C Higher temperatures increase reaction rate but may reduce stability 35°C recommended for operational stability [5]
Water Content 3-5% (v/w) Critical for enzyme flexibility but shifts equilibrium toward hydrolysis 3% moisture level optimal [5]
Agitation Speed 150-200 RPM Enhances mass transfer without damaging biocatalyst 150 RPM sufficient [5]
Enzyme Loading 200-300 I.U./g Higher loading increases rate but elevates costs 250 I.U. provides 70% yield [5]
Acid:Alcohol Ratio 1:1 to 1:1.2 Excess alcohol drives equilibrium but may inhibit at high concentrations 850 mM acid:750 mM alcohol optimal [5]
SER Value 4-9 Balances substrate inhibition and mass transfer Validated for octyl octanoate analog [7]

Process Optimization and Scale-Up

Experimental Design for Optimization

Implementing statistical optimization approaches significantly enhances process efficiency compared to one-variable-at-a-time methods. The Response Surface Methodology (RSM) with Central Composite Design (CCD) provides comprehensive understanding of parameter interactions [5]. For initial screening, a Full Factorial Design can identify the most influential factors among temperature, moisture content, shaking speed, enzyme dose, and substrate molar ratio.

Key Experimental Factors:

  • Temperature: Test range 30-50°C. Higher temperatures generally increase reaction rate but may compromise enzyme stability.
  • Moisture Level: Evaluate 1-10% (v/w). Water is essential for enzyme hydration but shifts equilibrium toward hydrolysis.
  • Enzyme Loading: Assess 50-500 I.U./g reaction mixture. Higher loading increases cost but may reduce reaction time.
  • Substrate Molar Ratio: Vary acid:alcohol from 1:1 to 1:2. Excess alcohol typically drives reaction toward ester formation.

Advanced Optimization Tool: The Substrate-Enzyme Relation (SER) provides a simplified mathematical approach specifically validated for solvent-free esterification systems [7]. Based on analysis of 39 different solvent-free enzymatic esterification systems, the SER approach demonstrates that high conversions (>80%) are typically achieved within SER values of 0-65, with mid-chain esters like this compound showing optimal performance in the SER range of 4-9.

Reactor Design and Scale-Up Considerations

Reactor Selection:

  • Batch Reactors: Suitable for small-scale production (up to 100 L). Provide flexibility but may have lower productivity.
  • Packed-Bed Reactors: Ideal for continuous production at larger scales. Offer better productivity and easier product separation.
  • Fluidized-Bed Reactors: Useful when dealing with viscous reaction mixtures or when strict temperature control is required.

Critical Scale-Up Factors:

  • Mass Transfer Limitations: As scale increases, external and internal diffusion limitations may become significant. Evaluate effectiveness factor at different scales.
  • Water Management: Implement efficient water removal systems such as molecular sieves, vacuum evaporation, or pervaporation membranes.
  • Temperature Control: Ensure efficient heat transfer to maintain optimal temperature throughout the reactor.
  • Biocatalyst Retention: Design systems for efficient separation and reuse of immobilized enzyme to ensure economic viability.

Pharmaceutical Applications and Implementation

Applications in Drug Development

Enantioselective synthesis represents the most significant pharmaceutical application of immobilized lipase biocatalysis. Lipases exhibit remarkable stereochemical preference in recognizing and transforming chiral substrates, making them invaluable for producing optically pure pharmaceuticals [4]. Specific applications include:

  • Kinetic Resolution of Racemic Mixtures: Immobilized CALB has been successfully used in the kinetic resolution of (R,S)-flurbiprofen via enantioselective esterification, achieving enantiomeric excess up to 89.6% [4]. This approach is applicable to other 2-arylpropionic acid derivatives, important non-steroidal anti-inflammatory drugs (NSAIDs).

  • Production of Chiral Building Blocks: Lipase-catalyzed processes provide access to enantiomerically pure intermediates such as 1-benzo[b]thiophen-2-yl-ethanol, a key intermediate for Zileuton synthesis (a 5-lipoxygenase inhibitor for asthma therapy) [4].

  • Pharmaceutical Esters Synthesis: Immobilized lipases catalyze the synthesis of various pharmaceutical esters, including those with controlled release profiles or enhanced bioavailability.

Implementation Strategy

Technology Transfer Protocol:

  • Laboratory Feasibility: Conduct small-scale experiments (5-50 mL) to confirm enzyme activity and selectivity with specific substrates.
  • Process Optimization: Use statistical experimental design to identify critical parameters and optimal ranges for the specific pharmaceutical application.
  • Bench-Scale Validation: Scale up to 1-5 L scale to validate process performance and product quality.
  • Pilot-Scale Demonstration: Implement at 50-100 L scale with engineering controls appropriate for Good Manufacturing Practice (GMP) environments.
  • Technology Transfer to Production: Final scale-up to manufacturing scale with comprehensive process validation.

Regulatory Considerations:

  • Enzyme Characterization: Thoroughly characterize immobilized lipase preparation, including support material safety data and potential leaching studies.
  • Process Controls: Implement in-process controls for critical parameters such as temperature, water activity, and conversion.
  • Product Purification: Ensure adequate purification steps to remove enzyme residues and other potential contaminants.
  • Documentation: Maintain comprehensive documentation for process development, optimization, and validation to support regulatory submissions.

Visual Implementation Workflow

The following workflow diagrams illustrate the key experimental processes for immobilized lipase preparation and application in this compound synthesis.

G cluster_immobilization Lipase Immobilization Protocol cluster_esterification This compound Synthesis A Support Preparation (Octyl-agarose) B Enzyme Solution Preparation (Buffer selection critical) A->B C Immobilization Incubation (2-4 hours, 4°C) B->C D Washing & Removal of Unbound Enzyme C->D E Drying & Storage (Controlled humidity) D->E F Quality Control (Activity assessment) E->F G Reactor Setup (Polypropylene recommended) F->G Immobilized Biocatalyst H Substrate Addition (n-octanol + decanoic acid) G->H I Biocatalyst Addition (Optimal SER calculation) H->I J Incubation with Agitation (35°C, 150 RPM) I->J K Progress Monitoring (HPLC analysis) J->K L Product Recovery & Purification K->L

Figure 1: Experimental workflow for immobilized lipase preparation and this compound synthesis

Figure 2: Mechanism of interfacial activation and process optimization strategy

Troubleshooting and Technical Guidance

Common Challenges and Solutions

Low Conversion Rates:

  • Potential Cause: Insufficient water control leading to equilibrium limitation.
  • Solution: Implement effective water removal using molecular sieves (3-5% w/w) or vacuum evaporation.
  • Potential Cause: Enzyme inhibition by substrates or products.
  • Solution: Optimize substrate molar ratio and implement fed-batch addition of inhibitory substrates.

Enzyme Leakage from Support:

  • Potential Cause: Inadequate immobilization or incompatible support.
  • Solution: Use heterofunctional octyl-amino supports that provide both hydrophobic and ionic interactions [3].
  • Potential Cause: Detergent effects from substrates or products.
  • Solution: Pre-purify substrates to remove surfactant impurities and optimize reaction medium.

Reduced Operational Stability:

  • Potential Cause: Thermal inactivation at elevated temperatures.
  • Solution: Implement temperature control and operate at optimal range (35-45°C for most lipases).
  • Potential Cause: Mechanical damage to support or enzyme.
  • Solution: Optimize agitation speed and consider alternative reactor designs (e.g., packed-bed vs. stirred tank).
Economic Considerations

Cost Analysis Factors:

  • Biocatalyst Cost: Include initial immobilization cost and operational lifetime (number of reuses).
  • Substrate Costs: Particularly relevant for pharmaceutical applications where substrates may be expensive.
  • Downstream Processing: Product purification and isolation costs often dominate overall process economics.
  • Productivity: Space-time yield (kg product per L reactor volume per day) significantly impacts capital costs.

Cost Optimization Strategies:

  • Enzyme Reuse: Develop protocols for efficient biocatalyst recovery and multiple reuse cycles.
  • Process Intensification: Implement continuous processes with packed-bed reactors for higher productivity.
  • Substrate Conversion: Maximize conversion to reduce raw material costs and simplify purification.

Conclusion

The implementation of immobilized lipase biocatalysis for this compound synthesis offers a sustainable and efficient alternative to conventional chemical processes. The protocols outlined in these Application Notes provide researchers and pharmaceutical development professionals with comprehensive guidance for successful implementation of this technology. The key advantages include mild reaction conditions, reduced environmental impact, excellent regio- and enantioselectivity, and compatibility with complex pharmaceutical molecules.

The critical success factors include appropriate selection of immobilization method, optimization of reaction parameters using tools such as SER, careful control of water activity, and proper reactor design. As the field advances, the development of novel heterofunctional supports and improved process control strategies will further expand the applications of immobilized lipases in pharmaceutical synthesis and other high-value chemical productions.

References

Microencapsulation Techniques: Potential Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Based on the general methods described in the literature, here are detailed protocols for two common encapsulation techniques that could be adapted for a lipophilic core material like octyl decanoate [1] [2].

Method Core Material State Wall Material Examples Key Steps Advantages Disadvantages

| Complex Coacervation [2] | Liquid/Solid | Gelatin, Gum Arabic | 1. Dissolve wall polymers. 2. Emulsify core into polymer solution. 3. Induce coacervation (pH/temp). 4. Cross-link & solidify. 5. Isolate & dry microcapsules. | High encapsulation efficiency (85-90%), controlled release [2]. | Multi-step process, sensitive to formulation conditions [2]. | | Spray-Drying [2] | Liquid/Solid | Maltodextrin, Gum Arabic, Gelatin, Chitosan [1] [2] | 1. Prepare emulsion of core in wall material solution. 2. Atomize emulsion into hot air chamber. 3. Rapid solvent evaporation. 4. Collect dry powder. | Low-cost, scalable for industry, no solvent residues [2]. | High temperatures can degrade core, porous particles may allow oxidation [2]. |

Experimental Protocol: Complex Coacervation for a Lipophilic Core

The following is a generalized step-by-step protocol for microencapsulation via complex coacervation, which is considered one of the most effective methods [2].

Objective: To produce mononuclear or multinuclear microcapsules (1–500 µm) containing a lipophilic core material.

Materials:

  • Core Material: Lipophilic substance (e.g., this compound, essential oils).
  • Wall Materials: Oppositely charged polymers (e.g., gelatin (cationic) and gum arabic (anionic)).
  • Reagents: Cross-linking agent (e.g., glutaraldehyde or transglutaminase for enzymatic cross-linking), acetic acid, sodium hydroxide, surfactants (if needed).
  • Equipment: Homogenizer or high-shear mixer, mechanical stirrer with temperature control, pH meter, drying apparatus (e.g., freeze-dryer).

Procedure:

  • Solution Preparation: Prepare separate 2-5% w/v aqueous solutions of gelatin and gum arabic. Heat the gelatin solution to 40-50°C to ensure complete dissolution [2].
  • Emulsion Formation: Slowly add the lipophilic core material (this compound) to the gelatin solution under high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a stable oil-in-water emulsion. The particle size of the emulsion droplets will dictate the final microcapsule size [2].
  • Coacervation: Under gentle mechanical stirring (~500 rpm), add the gum arabic solution to the emulsion. Adjust the pH of the mixture to approximately 4.0-4.5 using dilute acetic acid. This creates oppositely charged polymers that interact, forming a "coacervate" phase that deposits around the oil droplets [2].
  • Cooling and Cross-linking: Cool the mixture to 5-10°C in an ice bath. To harden the microcapsule walls, add a cross-linking agent (e.g., glutaraldehyde) and maintain stirring for a set period (e.g., 1 hour). Alternatively, use enzymatic cross-linking for food-grade applications [2].
  • Isolation and Drying: Isolate the microcapsules by filtration or centrifugation. Wash the collected capsules with distilled water to remove unreacted materials. Dry the final product using freeze-drying (lyophilization) to obtain a free-flowing powder [2].

Application Workflow for Drug Delivery

The following diagram illustrates the logical workflow for developing a microencapsulated product for drug delivery, from formulation to target application.

Formulation Formulation Design MaterialSelection Material Selection Formulation->MaterialSelection Encapsulation Encapsulation Process Formulation->Encapsulation Core Core: this compound + Active Ingredient MaterialSelection->Core Wall Wall: Biopolymer (e.g., Chitosan, Gelatin) MaterialSelection->Wall Coacervation Coacervation Encapsulation->Coacervation SprayDrying Spray Drying Encapsulation->SprayDrying Characterization Product Characterization Coacervation->Characterization SprayDrying->Characterization Size Size & Morphology Characterization->Size EE Encapsulation Efficiency Characterization->EE Release Release Kinetics Characterization->Release Application Target Application Characterization->Application OralDelivery Oral Drug Delivery Application->OralDelivery FunctionalFood Functional Food Application->FunctionalFood

Key Considerations for Protocol Adaptation

To apply these general methods to this compound, you will need to investigate the following aspects through experimental optimization:

  • Wall Material Compatibility: this compound is highly lipophilic (LogP = 7.67) [3]. Select wall materials that effectively emulsify and stabilize it. Chitosan is suggested for encapsulating phenols [4], while dl-PLG is common for injectable formulations [1].
  • Stability and Release: The primary goal of microencapsulation is to protect the core and control its release [1] [2]. You must design experiments to test the microcapsules' stability under storage conditions and their release profile in simulated biological environments (e.g., simulated intestinal fluid).
  • Analytical Methods: Plan to use techniques like Scanning Electron Microscopy (SEM) to visualize microcapsule linking and structure [1], and Fourier Transform Infrared (FTIR) spectroscopy to confirm chemical interactions and the formation of expected bonds [1].

References

Comprehensive Application Notes and Protocols for Octyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Characterization and Properties

Octyl decanoate is a fatty acid ester with significant potential for various research and industrial applications. Below is a summary of its key chemical and physical properties [1] [2].

Table 1: Chemical and Physical Properties of this compound

Property Value / Description
CAS Number 2306-92-5 [1]
IUPAC Name This compound [1]
Molecular Formula C₁₈H₃₆O₂ [1]
Molecular Weight 284.5 g/mol [1]
Structure CCCCCCCCCC(=O)OCCCCCCCC [1]
Boiling Point 334–336 °C at 760 mm Hg [2]
Flash Point 158.33 °C (317 °F) [2]
Water Solubility 0.00371 mg/L at 25°C (estimated) [2]
logP (o/w) 7.918 (estimated) [2]
Storage Conditions Dry, dark and at 0 - 4°C for short term or -20°C for long term [1]

Synthesis Protocols

Acid-Catalyzed Esterification

This conventional method involves a direct reaction between decanoic acid and n-octanol, facilitated by an acid catalyst [1].

2.1.1 Materials
  • Reactants: Decanoic acid, n-octanol
  • Catalyst: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid, or hydrochloric acid (HCl)
  • Equipment: Round-bottom flask, condenser, heating mantle, magnetic stirrer, separation funnel, Dean-Stark apparatus (for water removal)
2.1.2 Procedure
  • Reaction Setup: Charge the round-bottom flask with decanoic acid and a molar excess (e.g., 1.5:1) of n-octanol.
  • Catalyst Addition: Add the acid catalyst at 1-5 mol% relative to the limiting reactant [1].
  • Reaction Conditions: Heat the mixture to 60-110°C with continuous stirring. Use a Dean-Stark trap to remove water as a byproduct and shift the equilibrium toward ester formation [1].
  • Reaction Monitoring: Continue the reaction for 1-10 hours, monitoring completion by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
  • Work-up: Once the reaction is complete, cool the mixture to room temperature.
    • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize residual acid.
    • Separation: Transfer the mixture to a separation funnel, separate the organic layer, and wash with brine.
    • Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Further purification can be achieved via distillation under vacuum [1].
Enzymatic Synthesis in Miniemulsion Systems

This "green" approach utilizes lipases as biocatalysts, offering high selectivity and mild reaction conditions [3] [4].

2.2.1 Materials
  • Enzyme: Fusarium solani pisi cutinase or a commercial immobilized lipase such as Novozym 435 (CALB) [3] [4].
  • Reactants: Decanoic acid, n-octanol.
  • Equipment: Water bath shaker or orbital shaker, pH meter, miniemulsion system (e.g., ultrasonic homogenizer).
2.2.2 Procedure
  • Media Engineering: Prepare an oil-in-water miniemulsion. Adjust the initial pH of the aqueous reaction medium to 6.0 for optimal enzyme stability and activity [3].
  • Reaction Setup: Disperse the substrates (decanoic acid and n-octanol) in the miniemulsion system.
  • Biocatalysis: Add the free or immobilized lipase to the reaction mixture. An enzyme loading of 1-5 wt% is typical [1].
  • Incubation: Incubate at a moderate temperature (e.g., 40-60°C) with agitation for a defined period. Under optimized conditions, this method can achieve a 91% yield for this compound [3].
  • Enzyme Reutilization (Fed-Batch Mode):
    • For immobilized enzymes, the catalyst can be recovered by simple filtration after the reaction.
    • Fed-batch operation allows for the maintenance of enzyme activity over extended periods (e.g., 5 days) [3].
  • Product Recovery: Separate the ester product from the aqueous miniemulsion, typically by centrifugation or extraction with an organic solvent.

Analytical and Purification Methods

Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirm identity and check purity by comparing with available spectra for similar compounds like octyl octanoate [5].
  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR for structural confirmation.
Purification
  • Distillation: Purify the crude ester using fractional distillation under high vacuum due to its high boiling point [2].
  • Chromatography: For high-purity requirements, use silica gel column chromatography with a non-polar or moderately polar eluent system.

Application Notes and Research Context

While direct applications in drug development are not detailed in the searched literature, the properties and synthesis of this compound are relevant in broader contexts:

  • Model Compound: Its structure as a wax monoester makes it a relevant compound for studying the behavior of fatty acid esters, which are classified as "Fatty Acyls -> Fatty esters -> Wax monoesters" [1].
  • Green Chemistry: The enzymatic synthesis protocol aligns with the principles of "Green Chemistry," producing more environmentally friendly products and requiring low temperatures and no solvents [4].
  • Membrane Research: While not specific to this compound, research shows that various amphipaths, including esters, can interact with and displace cholesterol in cell membranes [6]. This suggests potential for this compound as a tool in membrane biophysics studies.

Experimental Workflow and Synthesis Pathways

The following diagrams illustrate the primary methods for synthesizing this compound.

G cluster_0 Path A: Acid-Catalyzed Esterification cluster_1 Path B: Enzymatic Synthesis Start Start: Select Synthesis Method A1 Mix Decanoic Acid and n-Octanol Start->A1 Conventional B1 Prepare Miniemulsion (Adjust pH to 6.0) Start->B1 Green Chemistry A2 Add Acid Catalyst (e.g., H₂SO₄, 1-5 mol%) A1->A2 A3 Heat (60-110°C) with Water Removal A2->A3 A4 Cool and Neutralize (Wash with NaHCO₃) A3->A4 A5 Purify Product (Distillation) A4->A5 End End: Pure this compound A5->End B2 Add Substrates and Lipase (e.g., Novozym 435) B1->B2 B3 Incubate with Agitation (40-60°C) B2->B3 B4 Recover Enzyme (Filtration) B3->B4 B5 Isolate Product (Centrifugation/Extraction) B4->B5 B5->End

References

Comprehensive Application Notes and Protocols: Octyl Decanoate Wax Monoester Properties and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Wax Monoesters and Octyl Decanoate

Wax monoesters are long-chain esters formed through the esterification of fatty acids with fatty alcohols, creating molecules with unique physicochemical properties that make them valuable across pharmaceutical, cosmetic, and industrial applications. These compounds serve diverse biological functions including surface protection, energy storage, and chemical communication in living organisms. [1] This compound (CAS #: 2306-92-5), specifically known as octyl caprate or decyl octanoate, represents a medium-chain wax ester with significant commercial interest. This ( \text{C}{18}\text{H}{36}\text{O}_{2} ) compound has a molecular weight of 284.5 g/mol and features a balanced structure comprising a 8-carbon alcohol moiety and a 10-carbon fatty acid chain. [2] [3] With increasing demand for sustainable and biocompatible ingredients in pharmaceutical formulations and consumer products, this compound offers an excellent combination of favorable spreading characteristics, low toxicity, and versatile application potential.

The structural configuration of this compound positions it within a special category of esters that demonstrate optimal spreading behavior and sensory properties. As a wax ester with a total carbon number of 18, it falls in a range that provides an ideal balance between volatility and stability for many formulated products. [4] Its molecular structure, with the ester linkage connecting the decanoic acid and octanol moieties, creates a molecule with distinct amphiphilic character that contributes to its emulsifying properties and compatibility with a wide range of pharmaceutical excipients and active ingredients. These characteristics have established this compound as a valuable component in topical drug delivery systems and cosmetic formulations where specific texture and absorption properties are required. [2]

Chemical and Physical Properties

This compound possesses well-characterized physical properties that determine its behavior in various formulations and applications. With a boiling point of 334-336°C at 760 mmHg and a flash point of 158.3°C (317°F), it demonstrates high thermal stability suitable for processes requiring elevated temperatures. [5] [3] The compound has a density of 0.864 g/cm³ and low vapor pressure of 0.000126 mmHg at 25°C, indicating its low volatility at room temperature. [3] Its estimated logP (octanol-water partition coefficient) of 7.92 reflects high hydrophobicity, which correlates with excellent occlusive properties and potential for enhanced penetration through lipid-rich biological barriers. [5] This high lipophilicity makes it particularly valuable for topical formulations where stratum corneum partitioning is desired for dermal drug delivery.

The compound's structural characteristics contribute to its sensory properties and functional behavior. This compound is described as having a mild, fatty-waxy odor profile, making it acceptable for use in fragrance-sensitive applications. [5] Its solubility profile shows miscibility with most organic solvents including DMSO, ethanol, and various oils, while being virtually insoluble in water (0.00371 mg/L at 25°C). [2] [5] This solubility pattern enables versatile formulation options across different delivery systems. The compound's ester functionality makes it susceptible to both hydrolysis and transesterification reactions under appropriate conditions, which must be considered during formulation development and storage. [2] These reactions can be minimized through proper pH control and packaging.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value/Specification Conditions/Method Reference
CAS Number 2306-92-5 - [2]
Molecular Formula ( \text{C}{18}\text{H}{36}\text{O}_{2} ) - [2] [3]
Molecular Weight 284.5 g/mol - [2]
Boiling Point 334-336°C 760 mmHg [5] [3]
Flash Point 158.3°C (317°F) TCC [5] [3]
Density 0.864 g/cm³ - [3]
Vapor Pressure 0.000126 mmHg 25°C [5]
logP 7.92 (est) - [5]
Water Solubility 0.00371 mg/L 25°C [5]
Odor Description Mild, fatty, waxy 100% concentration [5]

Analytical Characterization Methods

High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC/MS)

The analysis of wax esters like this compound presents particular challenges due to their low volatility and high molecular weight. High-temperature GC/MS has emerged as a powerful technique for direct analysis without the need for hydrolysis or derivatization. [6] The method employs specialized high-temperature capillary columns (e.g., DB-1 HT) capable of withstanding temperatures up to 390°C, which is necessary for adequate elution and separation of intact wax esters. The temperature program typically initiates at 120°C, ramps to 240°C at 15°C/min, then to 390°C at 8°C/min, with a final hold at 390°C for 6 minutes. [6] This thermal profile ensures optimal separation of wax ester homologs while maintaining column integrity. Both injector and detector temperatures should be maintained at 390°C to prevent condensation and ensure efficient transfer of high molecular weight compounds.

Mass spectrometric detection following GC separation provides structural information through characteristic fragmentation patterns. Under electron ionization (70 eV), wax esters like this compound produce several diagnostic ions. The molecular ion (M+•) is typically detectable with appreciable intensity (4-9%), allowing molecular weight confirmation. [1] The most abundant fragments usually include protonated acids [RCOOH₂]+ formed through rearrangement with double hydrogen transfer, and acylium ions [RCO]+ resulting from α-cleavage at the carbonyl group. [1] For this compound, key fragments would include m/z 284 (molecular ion), m/z 173 [C₁₀H₂₁O₂]+ (protonated decanoic acid), and m/z 171 [C₁₀H₁₉O]+ (acylium ion from decanoic acid). Simultaneous monitoring of fragment ions corresponding to fatty acid moieties enables specific identification and discrimination between different wax ester species in complex mixtures. [6]

Liquid Chromatography-Mass Spectrometry (LC/MS)

For thermally labile wax esters or those with very high molecular weights, LC/MS methods provide an alternative analytical approach without thermal stress. While specific LC/MS conditions for this compound were not detailed in the search results, general principles for wax ester analysis by LC/APCI-MS can be applied. [6] Atmospheric pressure chemical ionization (APCI) is typically preferred over electrospray ionization for these neutral lipids due to better ionization efficiency. Methods often employ C18 reverse-phase columns with gradient elution using mobile phases such as methanol, isopropanol, and chloroform mixtures. While GC methods offer faster analysis (typically <30 minutes), LC/MS methods may require longer run times (>100 minutes) for wax esters with carbon numbers above 52 but provide advantages for unstable or highly unsaturated species. [6]

Table 2: Optimal HT-GC/MS Parameters for this compound Analysis

Parameter Specification Rationale
Column DB-1 HT (15 m × 0.25 mm, 0.10 μm film) High-temperature stability
Injection Temperature 390°C Ensures complete vaporization
Detection Temperature 390°C Prevents condensation of analytes
Oven Program 120°C (hold 1 min) to 240°C at 15°C/min, then to 390°C at 8°C/min, hold 6 min Optimal separation of wax esters
Carrier Gas Helium, constant flow Maintains efficiency at high temperatures
Injection Mode Split (1:5) Prevents column overload
Sample Preparation 0.1-1.0 mg/mL in hexane, toluene, or ethanol Appropriate solubility and compatibility

G HT-GC/MS Analysis Workflow for Wax Esters Start Sample Preparation Sub1 Dissolve in organic solvent (0.1-1.0 mg/mL) Start->Sub1 Sub2 HT-GC Separation (120°C to 390°C) Sub1->Sub2 Sub3 EI Mass Spectrometry (70 eV, m/z 50-920) Sub2->Sub3 Sub4 Data Analysis Sub3->Sub4 M1 Characteristic Fragment Ions: Sub3->M1 Sub5 Identification Complete Sub4->Sub5 M1_1 • M+• (m/z 284) • [RCOOH2]+ (m/z 173) • [RCO]+ (m/z 171) M1->M1_1

Synthesis Protocols

Chemical Synthesis Routes

The chemical synthesis of this compound primarily follows classical esterification pathways, with acid-catalyzed reactions being the most common approach. The Fischer esterification protocol, first described by Emil Fischer and Arthur Speier in 1895, involves refluxing decanoic acid with n-octanol in the presence of concentrated sulfuric acid as catalyst under equilibrium conditions. [2] The reaction follows the classical PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) with optimal conditions including temperatures of 60-110°C, reaction times of 1-10 hours, and catalyst concentrations of 1-5 mol%. [2] Water removal is crucial for driving the equilibrium toward ester formation, with common methods including Dean-Stark distillation, molecular sieves, or the use of excess alcohol as both reactant and solvent. Under optimized conditions, this approach typically achieves conversions of 80-95%. [2]

Alternative catalytic systems offer improvements in efficiency and environmental impact. Homogeneous catalysts like sulfuric acid provide high activity but require neutralization and separation steps, increasing process complexity and waste generation. [2] Heterogeneous catalysts such as Dowex W50X8 ion-exchange resin represent advanced alternatives, offering advantages in recyclability and process simplification. [2] This catalyst consists of sulfonic acid groups attached to a cross-linked polystyrene matrix, providing high acid strength and thermal stability. For industrial applications, continuous processes with fixed-bed reactors containing heterogeneous catalysts can achieve high throughput with minimal downstream purification requirements. The choice between homogeneous and heterogeneous catalytic systems depends on scale, purity requirements, and environmental considerations.

Enzymatic Synthesis Approaches

Lipase-catalyzed synthesis offers a sustainable alternative with high selectivity and mild reaction conditions. Numerous lipases have been demonstrated effective for wax ester synthesis, including those from Rhizomucor miehei (Lipozyme RMIM) and Candida antarctica (Novozym 435). [7] These enzymes catalyze ester formation through a two-step ping-pong mechanism involving acyl-enzyme intermediate formation. [2] The reaction proceeds optimally under low water activity conditions, typically requiring water activity (a_w) values below 0.3 to favor ester synthesis over hydrolysis. [2] Key parameters affecting lipase-mediated esterification include enzyme concentration, substrate molar ratio, temperature, and reaction medium polarity. For this compound synthesis, optimal conditions typically involve enzyme loadings of 1-5 wt%, alcohol-to-acid molar ratios of 1:1 to 3:1, and temperatures of 40-60°C. [2]

Response surface methodology (RSM) with central composite rotatable design (CCRD) has been successfully applied to optimize enzymatic wax ester synthesis. In one study focused on cetyl octanoate (a structurally similar wax ester), maximum yields reached 94% and 98% using Lipozyme RMIM and Novozym 435, respectively. [7] Novozym 435 generally proves more efficient due to its higher stability and broader substrate specificity. The experimental design should evaluate effects of reaction time (1-5 h), reaction temperature (45-65°C), substrate molar ratio (1-3:1), and enzyme amount (10-50%) on yield. [7] Results typically indicate that high yields (>90%) require enzyme amounts ≥40% (w/w) to eliminate external mass transfer limitations. [7] The enzymatic approach is particularly valuable for producing high-purity esters for pharmaceutical applications where residual catalysts or byproducts are problematic.

Table 3: Comparison of Synthesis Methods for this compound

Parameter Chemical Synthesis Enzymatic Synthesis
Catalysts Sulfuric acid, p-toluenesulfonic acid, Dowex resin Lipozyme RMIM, Novozym 435
Temperature Range 60-110°C 40-60°C
Reaction Time 1-10 hours 1-5 hours
Conversion Yield 80-95% 90-98%
Selectivity Moderate High
Downstream Processing Complex (neutralization, washing) Simple (filtration)
Environmental Impact Higher waste generation Green process
Product Purity Lower (byproducts possible) Higher

Biological Context and Biosynthesis

Mammalian Wax Ester Biosynthesis

In mammalian systems, wax monoesters are synthesized through the esterification of fatty alcohols with fatty acids, a reaction catalyzed by wax synthase enzymes. [8] These enzymes conjugate a long-chain fatty alcohol to a fatty acyl-CoA via an ester linkage, producing the wax ester and CoA as products. [8] The biological significance of wax esters in mammals includes their roles in skin barrier function, meibum production for tear film stability, and as components of sebum that lubricate and protect the skin surface. [8] Human sebum typically contains approximately 25% wax monoesters, while specialized glands like the meibomian glands secrete meibum containing about 35% wax esters. [8] These biological wax esters contribute to the prevention of desiccation and maintenance of tissue integrity.

The molecular machinery responsible for wax ester biosynthesis involves specific enzymes identified through expression cloning approaches. The mouse wax synthase gene is located on the X chromosome and encodes a member of the acyltransferase family that synthesizes neutral lipids. [8] This enzyme demonstrates specificity for wax ester synthesis with little ability to produce cholesteryl esters, diacylglycerols, or triacylglycerols. [8] Confocal microscopy studies localize the wax synthase to membranes of the endoplasmic reticulum, consistent with its role in lipid biosynthesis. [8] Tissue distribution analysis shows wax synthase mRNA is most abundant in tissues rich in sebaceous glands such as the preputial gland and eyelid, with lower levels in other tissues. [8] The complete biosynthetic pathway involves two key steps: fatty acid reduction to fatty alcohol (catalyzed by fatty acyl-CoA reductase) followed by esterification (catalyzed by wax synthase).

G Mammalian Wax Ester Biosynthesis Pathway Sub1 Fatty Acyl-CoA Sub2 Fatty Acyl-CoA Reductase Sub1->Sub2 Reduction Sub3 Fatty Alcohol Sub2->Sub3 Fatty Alcohol Sub5 Wax Synthase (ER Membrane) Sub3->Sub5 Esterification Sub4 Fatty Acyl-CoA Sub4->Sub5 Esterification Sub6 Wax Monoester Sub5->Sub6 Wax Ester + CoA

Applications in Pharmaceutical and Commercial Formulations

This compound's unique properties make it valuable across multiple application domains, particularly in pharmaceutical and cosmetic formulations. As an emollient ester, it provides a light, non-greasy skin feel with excellent spreading characteristics, making it ideal for topical drug delivery systems and skincare products. [4] Its molecular structure contributes to what is sensorially described as a "lighter" skin sensation compared to more traditional oils, which enhances patient compliance for topical therapies requiring repeated application. [4] The ester's occlusive properties help reduce transepidermal water loss, making it beneficial in moisturizing formulations and barrier repair products. Additionally, its hydrophobic nature contributes to improved water resistance in sunscreen and protective barrier formulations.

In industrial applications, wax esters like this compound serve as valuable components in lubricants, coating agents, and plasticizers. [7] [9] Ester-based lubricants generally offer excellent lubrication properties due to the polarity of the ester molecules, combined with relative stability to thermal and oxidative processes. [9] They demonstrate characteristics similar to naphthenic base oils such as low pour points and good additive solvency, but with the advantages of higher viscosity indexes and excellent biodegradability. [9] These properties make this compound and similar esters increasingly attractive as sustainable alternatives to traditional petroleum-derived components in pharmaceutical manufacturing equipment lubricants and release agents.

Table 4: Commercial Applications of this compound

Application Domain Specific Uses Functional Role Benefits
Pharmaceutical Topical drug delivery, Creams, Ointments Emollient, Penetration enhancer, Solubilizer Light skin feel, Enhanced absorption, Low irritation
Cosmetics Skin creams, Hair conditioners, Cleansers Oil base, Moisture retention, Texture modifier Non-greasy feel, Excellent spreadability, Stability
Industrial Lubricants, Release agents, Coatings Base oil, Plasticizer, Surface modifier High viscosity index, Biodegradability, Thermal stability

Regulatory and Safety Considerations

This compound is generally regarded as safe for use in cosmetic and topical pharmaceutical applications based on its chemical structure and properties. While specific toxicity data for this compound was not provided in the search results, its classification as a wax ester suggests a favorable safety profile consistent with similar medium-chain esters. The compound's structural characteristics indicate low potential for skin irritation or sensitization, particularly when properly purified to remove residual alcohol or acid catalysts. The known metabolism of wax esters in biological systems typically involves hydrolysis to fatty acid and alcohol components by esterases, followed by incorporation into normal metabolic pathways, supporting its safety for topical use. [8]

Quality control considerations for pharmaceutical applications should include verification of ester content, acid value, hydroxyl value, and saponification value to ensure complete reaction and absence of significant amounts of unreacted starting materials. Residual catalyst metals should be monitored in chemically synthesized material, while enzyme residues may be a concern for enzymatically produced this compound. Storage should be in a cool, dry place in sealed containers under an inert atmosphere to prevent oxidation and hydrolysis during storage. [2] Compatibility with packaging materials should be verified, as esters can potentially interact with certain plastics or elastomers. For regulatory submissions, comprehensive characterization data including the analytical parameters outlined in previous sections should be generated to support the quality and consistency of this compound used in pharmaceutical formulations.

Conclusion

This compound represents a versatile wax monoester with significant potential in pharmaceutical applications, particularly in topical drug delivery systems. Its favorable physicochemical properties, including high stability, low volatility, and desirable sensory characteristics, make it an attractive excipient for formulators. The comprehensive analytical methodologies outlined in these application notes, particularly high-temperature GC/MS, enable precise characterization and quality control. The availability of both chemical and enzymatic synthesis routes provides flexibility in production approaches depending on purity requirements and sustainability considerations.

Future research directions for this compound should include more extensive toxicological profiling to expand its pharmaceutical applications, particularly for routes beyond topical administration. Exploration of its potential in novel drug delivery systems such as lipid nanoparticles, microemulsions, and transdermal patches would leverage its amphiphilic properties. Additionally, development of greener synthesis methods using immobilized enzymes or continuous flow reactors could enhance sustainability profiles. As the pharmaceutical industry continues to seek biocompatible excipients with improved performance characteristics, wax esters like this compound offer promising solutions that balance efficacy, safety, and manufacturing feasibility.

References

Application Notes and Protocols for Optimizing Octyl Decanoate Synthesis Using the Substrate-Enzyme Relation (SER) Method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SER Optimization in Solvent-Free Systems

The Substrate-Enzyme Relation (SER) is a straightforward mathematical tool designed to optimize enzymatic esterification reactions in solvent-free systems (SFS). It correlates the acid:alcohol molar ratio and the biocatalyst loading, which are two of the most critical parameters for achieving high conversion yields. Utilizing SER reduces the number of experiments required for optimization and can lead to reduced biocatalyst loadings, aligning with the principles of Green Chemistry [1].

For researchers and drug development professionals, this method provides a systematic approach to developing efficient and sustainable synthetic routes for esters like octyl decanoate, which has applications in flavors, fragrances, and pharmaceuticals.

Theoretical Foundation of SER

The SER Equation and Its Rationale

The SER is defined by the following equation, which establishes a relationship between the masses of the substrates and the biocatalyst [1]:

SER = (m_alcohol - m_acid) / m_biocatalyst

  • m_alcohol: Mass of the alcohol substrate (e.g., 1-octanol)
  • m_acid: Mass of the acid substrate (e.g., decanoic acid)
  • m_biocatalyst: Mass of the immobilized lipase biocatalyst (e.g., Novozym 435)

The SER equation effectively captures the interplay between the thermodynamic and kinetic factors controlling the reaction. The molar ratio of substrates defines the physicochemical environment of the solvent-free medium, while the biocatalyst loading determines the reaction rate. The SER value indicates a range of conditions that promote high conversion by balancing these factors [1].

Logical Workflow for SER Implementation

The following diagram outlines the logical decision process for applying the SER method, from system setup to optimization.

SER Optimization Parameters and Data

SER Guidelines for Different Substrate Chain Lengths

The optimal SER range varies depending on the chain length of the carboxylic acid and alcohol substrates. The table below summarizes the typical SER values for high conversion (>90%) based on validated data [1].

Table 1: Recommended SER Ranges for Different Substrate Types

Substrate Type Example Esters Optimal SER Range Critical Considerations
Short-chain acids & alcohols Butyl formate, Isobutyl propionate 20 - 36 High alcohol excess reduces inhibition by short-chain acids. Water may remain in system [1].
Mid-chain acids & alcohols Octyl octanoate, Butyl octanoate 0.5 - 9 Balanced conditions possible. Water removal can further enhance yields [1].
Long-chain acids & alcohols Cetyl stearate, Cetyl oleate ~ 4 (near 0) Lower SER due to minimal inhibition. Water removal is crucial to prevent diffusional barriers [1].

For the synthesis of This compound, which involves a mid-chain acid (decanoic acid, C10) and a mid-chain alcohol (1-octanol, C8), the literature suggests an optimal SER range is low to middle positive values. A study on the similar ester butyl octanoate achieved 92% conversion at an SER of 0.5, while octyl octanoate synthesis saw 96-99% conversion in an SER range of 4-9 [1]. Initial experiments should target this range.

Key Reaction Parameters for Optimization

While SER is a pivotal tool, other parameters must be controlled to ensure reproducible and high-yielding reactions.

Table 2: Key Experimental Parameters for Solvent-Free Esterification

Parameter Recommended Setting Protocol Reference Rationale & Impact
Biocatalyst Novozym 435 (or equivalent) Section 4.1 Immobilized Candida antarctica Lipase B is widely validated for these systems [1] [2].
Temperature 40-60 °C Section 4.1 Balances enzyme activity and stability. Higher temperatures can increase rate but risk inactivation [2].
Agitation 150-300 rpm Section 4.1 Ensures adequate mixing and reduces external mass transfer limitations [2].
Water Removal Molecular sieves (3-5 Å) Section 4.1 Shifts thermodynamic equilibrium towards synthesis by removing water co-product [1].
Reaction Time 2-24 hours Section 4.2 Varies with enzyme loading and substrate ratio. Must be determined experimentally [1].

Detailed Experimental Protocols

Protocol: Standard Esterification of this compound in Solvent-Free System

This protocol describes a standard procedure for synthesizing this compound using the SER guiding principles [1] [2].

Materials and Equipment
  • Enzyme: Immobilized lipase (e.g., Novozym 435)
  • Substrates: 1-Octanol (≥99%), Decanoic acid (≥98%)
  • Reagents: Molecular sieves (3 Å or 4 Å), activated by drying in an oven at 150°C for 24 hours
  • Internal Standard: n-Decane or n-dodecane (for GC analysis)
  • Equipment: Round-bottom flask (50-100 mL), magnetic stirrer with hotplate, thermostated water bath, syringe filters (0.45 µm), Gas Chromatograph (GC) system
Procedure
  • Initial Setup: Fix the molar mass of decanoic acid (e.g., 1.0 mmol, 172.3 mg). Select a target SER value from the recommended range (e.g., 5).
  • Mass Calculation: Use the SER equation to calculate the required masses of 1-octanol and Novozym 435.
    • For example, for SER=5 and m_acid=0.172g: m_alcohol = (SER * m_biocatalyst) + m_acid.
    • A suggested starting point is m_biocatalyst = 50 mg (5% w/w of total substrates) and an acid:alcohol molar ratio of 1:1.5.
  • Reaction Mixture: In a dry round-bottom flask, combine 1-octanol, decanoic acid, and activated molecular sieves (e.g., 50 mg/mL).
  • Initiate Reaction: Add the calculated mass of Novozym 435 to the reaction mixture.
  • Incubate: Place the flask in a thermostated water bath or on a magnetic stirrer with heating. Maintain the temperature at 50 °C with constant agitation at 200 rpm.
  • Monitor Reaction: Periodically withdraw small aliquots (e.g., 50 µL) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., hexane or ethanol), filter through a syringe filter to remove enzyme particles, and analyze by GC to determine conversion.
Protocol: Reaction Monitoring and Analytical Method (GC)

This protocol provides a guideline for monitoring the reaction progress and quantifying the yield of this compound [3].

Sample Preparation
  • At each time point, withdraw a 50 µL aliquot from the reaction mixture.
  • Dilute the aliquot in 1 mL of hexane containing an internal standard (e.g., n-decane at a known concentration).
  • Pass the solution through a 0.45 µm PTFE syringe filter to remove suspended enzyme and molecular sieves.
  • Transfer the filtered solution to a GC vial for analysis.
GC Analysis Conditions
  • Column: Non-polar or mid-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)
  • Detector: Flame Ionization Detector (FID)
  • Injector Temperature: 250 °C
  • Detector Temperature: 280 °C
  • Oven Program: Initial 80 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold at 250 °C for 5 min.
  • Carrier Gas: Helium or Nitrogen at 1.0 mL/min constant flow.
  • Injection Volume: 1.0 µL, split mode (split ratio 10:1)
Data Analysis
  • Identify peaks by comparing retention times with authentic standards.
  • Calculate the concentration of this compound and remaining decanoic acid using the internal standard method.
  • Conversion of decanoic acid (%) = [(Initial moles of acid - Final moles of acid) / Initial moles of acid] * 100.

Troubleshooting and Best Practices

  • Low Conversion: If conversion is low after 8 hours, verify the activity of the immobilized enzyme and the effectiveness of water removal. Consider slightly increasing the SER value by adding more alcohol or reducing the enzyme mass.
  • Enzyme Inhibition: Although less common with mid-chain substrates, if inhibition is suspected, pre-incubate the enzyme with a small excess of one substrate before starting the reaction.
  • Mass Transfer Limitations: Ensure that agitation is sufficient to keep the immobilized enzyme particles well-suspended in the reaction medium.
  • Data Reproducibility: For critical data, run experiments in duplicate or triplicate to ensure reproducibility of the SER relationship.

References

Core Concepts and Prevention Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Challenge: Hydrolysis is the chemical reversal of esterification, where octyl decanoate breaks down into decanoic acid and octanol in the presence of water [1]. Prevention strategies focus on shifting this equilibrium toward synthesis.

Key Levers for Control: You can effectively suppress hydrolysis by controlling the reaction medium and optimizing physical conditions. The most influential factors are summarized in the table below.

Factor Mechanism of Action Implementation Example
Water Activity (aw) Shifts thermodynamic equilibrium away from hydrolysis [1]. Use molecular sieves (3Å or 4Å); perform reactions in a dry atmosphere (e.g., glove box) [1].
Solvent-Free System (SFS) Increases reactant concentration, boosting reaction rate and volumetric productivity; facilitates water removal [1]. Use substrates as the reaction medium; ideal for reactions with liquid substrates [1].
Hydrophobic Support Prevents water accumulation around the enzyme's active site, protecting its hydration layer and activity [1]. Immobilize lipases on hydrophobic carriers (e.g., Lewatit VP OC 1600) [1].
Molar Ratio & Enzyme Loading Optimizes reaction media and kinetics. A tool called SER helps find the ideal balance [1]. Use the Substrate-Enzyme Relation (SER) tool to determine optimal substrate mass to enzyme mass ratio [1].
Temperature Control Increases reaction rate; helps reduce water viscosity for easier removal [1]. Optimize temperature to enhance kinetics without denaturing the enzyme [1].

Experimental Design & Workflow

For a systematic approach to optimizing ester synthesis and preventing hydrolysis, follow the workflow below. It integrates the Substrate-Enzyme Relation (SER) tool, which correlates reagent mass and biocatalyst loading to find high-conversion conditions with fewer experiments [1].

Start Start: Define Reaction System A Set Up Reaction Parameters (Solvent-Free, Molecular Sieves, Temp.) Start->A B Calculate Initial SER Value SER = (m_alcohol - m_acid) / m_biocatalyst A->B C Run Esterification Reaction B->C D Analyze Conversion (e.g., GC, TLC) C->D E Conversion >90%? D->E F Success: Record Optimal SER E->F Yes G Adjust Parameters: - Vary acid:alcohol ratio - Adjust enzyme loading E->G No H Re-calculate SER G->H H->B

Detailed Protocol: Solvent-Free Enzymatic Synthesis

  • Step 1: Reaction Setup
    • In a dry flask, combine octanol and decanoic acid at your chosen initial molar ratio (a common starting point is a 1:1 to 2:1 alcohol:acid ratio).
    • Add a calculated mass of immobilized lipase (e.g., Novozym 435).
    • Include 3Å molecular sieves (e.g., 50-100 mg/mL of reaction volume) to control water activity.
  • Step 2: SER Calculation and Optimization
    • Calculate the Substrate-Enzyme Relation (SER) value using the formula: SER = (mass_of_alcohol - mass_of_acid) / mass_of_biocatalyst [1].
    • The literature suggests that for mid to long-chain esters like this compound, high conversions (>90%) are often found at low, positive SER values (e.g., 0 to 9) [1]. Use the workflow diagram to iteratively adjust your substrate masses and enzyme loading to find the SER "sweet spot" for your specific system.
  • Step 3: Reaction Execution
    • Place the flask in an incubator shaker at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 200 rpm).
    • Monitor reaction progress by periodically withdrawing samples for analysis.
  • Step 4: Analytical Monitoring
    • Analyze samples by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to quantify the formation of this compound and the consumption of decanoic acid.
    • The reaction can be stopped by filtering off the immobilized enzyme and molecular sieves.

Troubleshooting FAQs

Q1: My reaction conversion is low, and I see high levels of decanoic acid. What should I do?

  • A: This indicates significant hydrolysis or incomplete synthesis.
    • Check water control: Ensure your molecular sieves are freshly activated and the reaction vessel is sealed from ambient humidity.
    • Optimize SER: Your enzyme loading may be too low, or your substrate ratio may be suboptimal. Systematically vary the parameters to find a better SER value [1].
    • Verify enzyme activity: Test your immobilized lipase with a standard reaction to confirm it has not been inactivated.

Q2: The reaction rate is very slow, even with sufficient enzyme. What could be the cause?

  • A: This often points to mass transfer limitations.
    • Increase agitation: Improve mixing to ensure substrates can reach the enzyme's active site efficiently.
    • Check particle size: If using a highly packed biocatalyst, reducing the particle size of the immobilized enzyme can help.
    • Review temperature: Ensure the reaction temperature is within the optimal range for your specific lipase.

Q3: How can I definitively confirm the identity of my synthesized product, this compound?

  • A: Use analytical standard techniques:
    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard. Compare the retention time and mass spectrum of your product with an authentic standard.
    • Nuclear Magnetic Resonance (NMR): Both ^1H NMR and ^13C NMR can provide definitive structural confirmation. Key signatures would include the ester carbonyl carbon signal in ^13C NMR (δ ~174 ppm) and the methylene protons adjacent to oxygen in the octyl chain (δ ~4.0 ppm, triplet) [2].

References

Troubleshooting Guide: Low Conversion in Octyl Decanoate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, the following table summarizes the core parameters to check and their optimal ranges based on established synthetic methods.

Parameter Common Issue Recommended Action / Optimal Range Key Citations
Molar Ratio (Acid:Alcohol) Stoichiometric ratio leads to equilibrium limitations. Use excess alcohol (e.g., 2:1 to 3:1 alcohol:acid). For long chains, a slight excess may suffice. [1] [1]
Biocatalyst Loading Loading is too low for required reaction rate or too high, causing water accumulation. Optimize using Substrate-Enzyme Relation (SER). Target SER 0-65; ~4-9 for mid-chain esters. [1] [1]
Water Removal Equilibrium limits conversion as water accumulates. Employ molecular sieves (e.g., 3Å), azeotropic distillation, or purge with inert gas. [1] [2] [1] [2]
Substrate Inhibition High decanoic acid concentration inhibits lipase activity. Avoid high acid concentrations; use an excess of alcohol to shift equilibrium and reduce inhibition. [3] [3]
Catalyst Type Inefficient or deactivated catalyst. Enzymatic: Use immobilized lipases (e.g., Novozym 435). [1] Chemical: Use macroporous acid resins (e.g., PAFR) or nano sulfated titania. [2] [4] [1] [2] [4]
Reaction System Solvent-based systems reduce volumetric productivity and increase downstream costs. Switch to Solvent-Free Systems (SFS) for higher productivity and greener process. [1] [1]

Detailed FAQs and Methodologies

How can I systematically optimize substrate ratio and catalyst amount?

A mathematical tool called the Substrate-Enzyme Relation (SER) simplifies optimization for solvent-free, lipase-catalyzed systems. The SER is calculated as follows [1]: [ SER = \frac{m_{alcohol} - m_{acid}}{m_{biocatalyst}} ] Where mass is in grams. Studies synthesizing octyl octanoate found that high conversions (>96%) were achieved within an SER range of 4 to 9 [1]. The optimal SER varies with chain length:

  • Short-chain acids/alcohols: SER 20-36 (significant alcohol excess reduces enzyme inhibition).
  • Mid/Long-chain acids/alcohols: SER closer to 0 (e.g., 4-9), requiring less excess and lower catalyst loadings [1].
What are the best practices for water removal?

Shifting the equilibrium is critical for high conversion.

  • Proven Methods: Incorporate 3Å molecular sieves directly in the reaction mixture or use azeotropic distillation with a Dean-Stark apparatus [1] [2].
  • Catalyst Advantage: Some heterogeneous catalysts like macroporous phenolsulphonic acid-formaldehyde resin (PAFR) can achieve high yields (~95%) even without actively removing water from the reaction mixture, simplifying the setup [2].
What is a proven enzymatic synthesis protocol?

Below is a validated methodology for enzymatic synthesis in a solvent-free system [1].

  • Reagents: Octanol (excess), Decanoic acid, Immobilized lipase (e.g., Novozym 435).
  • Setup: Place reagents in a sealed reactor with agitation.
  • Water Removal: Add 3Å molecular sieves (pre-activated by drying in an oven).
  • Typical Conditions:
    • Temperature: 50-60°C
    • Molar Ratio (Alcohol:Acid): 2:1
    • Enzyme Loading: 5-10% by weight of total substrates
    • Time: 4-24 hours, monitor conversion by GC or TLC
  • Work-up: Filter off the enzyme and molecular sieves. The crude product can be purified by distillation or flash chromatography.
Are there efficient non-enzymatic catalytic methods?

Yes, advanced heterogeneous acid catalysts offer efficient and cleaner chemical synthesis.

  • Porous Polymeric Acid (PAFR): This macroporous resin catalyst (0.7 mol%) can achieve up to 95% yield of octyl decanoate under neat conditions without water removal [2].
  • Nano Sulfated Titania: A nano-sized solid acid catalyst effective for esterification under solvent-free conditions, praised for high yields, easy handling, and reusability [4].

The relationships between key parameters and the troubleshooting logic are summarized in the following workflow:

Troubleshooting Low Conversion Low Conversion Low Conversion Check Equilibrium Check Equilibrium Low Conversion->Check Equilibrium Check Catalyst Check Catalyst Low Conversion->Check Catalyst Remove Water Remove Water Check Equilibrium->Remove Water Adjust Molar Ratio Adjust Molar Ratio Check Equilibrium->Adjust Molar Ratio Enzyme Issues? Enzyme Issues? Check Catalyst->Enzyme Issues? Try Alternative Catalyst Try Alternative Catalyst Check Catalyst->Try Alternative Catalyst Use molecular sieves (3Å) Use molecular sieves (3Å) Remove Water->Use molecular sieves (3Å) Use azeotropic distillation Use azeotropic distillation Remove Water->Use azeotropic distillation Higher Conversion Higher Conversion Use molecular sieves (3Å)->Higher Conversion Use azeotropic distillation->Higher Conversion Use excess alcohol Use excess alcohol Adjust Molar Ratio->Use excess alcohol Use excess alcohol->Higher Conversion Optimize with SER Optimize with SER Enzyme Issues?->Optimize with SER Optimize with SER->Higher Conversion Porous Acid Resin (PAFR) Porous Acid Resin (PAFR) Try Alternative Catalyst->Porous Acid Resin (PAFR) Nano Sulfated Titania Nano Sulfated Titania Try Alternative Catalyst->Nano Sulfated Titania Porous Acid Resin (PAFR)->Higher Conversion Nano Sulfated Titania->Higher Conversion

Key Optimization Forces and Risk Mitigation

Beyond troubleshooting, understanding these broader forces can guide project development:

  • Shift to Greener Processes: The strongest growth drivers are the demands for bio-based and biodegradable ingredients from the personal care and cosmetics industries. Investing in enzymatic synthesis or bio-based routes for this compound aligns with market trends and sustainability goals [5] [6].
  • Mitigate Supply Chain Risks: The market is susceptible to fluctuations in the prices of raw materials (octanol and decanoic acid) and international trade policies like US tariffs. Diversifying suppliers and exploring long-term contracts for key inputs can de-risk production [5].

References

optimizing Octyl decanoate yield

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Method Comparison

The choice of synthesis method is a primary factor influencing your final yield. The table below compares the most common approaches to help you select the best starting point.

Method Key Feature Optimal SER Range [1] Typical Yield Advantages Disadvantages

| Enzymatic (Lipase) | Biocatalyst (e.g., Novozym 435) | Short-chain: 20-36 Mid-chain: 4-9 Long-chain: ~0-4 | High (80-99%) [1] | Eco-friendly, high selectivity, mild reaction conditions [1] | Higher biocatalyst cost, sensitivity to reaction medium [1] | | Acid-Catalyzed (Fischer) | Homogeneous acid catalyst (e.g., H₂SO₄) | Not Applicable | High (80-95%) [2] | Simple setup, high conversion, well-established [2] | Corrosive catalyst, requires neutralization, generates waste [2] | | Heterogeneous Catalytic | Solid acid catalyst (e.g., Dowex resin) | Not Applicable | High (80-95%) [2] | Recyclable catalyst, easier product separation, less waste [2] | Can be slower than homogeneous methods, potential for pore diffusion limitations |

A powerful mathematical tool for optimizing enzymatic synthesis in solvent-free systems is the Substrate-Enzyme Relation (SER), defined as [1]: [ \text{SER} = \frac{m_{\text{alcohol}} - m_{\text{acid}}}{m_{\text{biocatalyst}}} ] Where ( m ) is the mass in grams. Maintaining the SER within the recommended range for your specific acid and alcohol chain lengths is crucial for achieving high conversion [1].

Troubleshooting Common Yield Issues

Here are solutions to frequently encountered problems in Octyl Decanoate synthesis.

FAQ: My reaction yield has suddenly dropped, even with a previously optimized protocol. What should I check?

This is often related to catalyst deactivation or water management.

  • For Enzymatic Synthesis:
    • Check Biocatalyst Activity: Immobilized lipases lose activity over time and with reuse. Ensure you are using a fresh batch or test the activity of your stored catalyst [1].
    • Manage Water Content: In solvent-free systems, water is a by-product. For long-chain esters, accumulated water can form a barrier around the enzyme. Use molecular sieves or apply mild vacuum to remove water and shift the equilibrium towards synthesis [1].
  • For Chemical Synthesis:
    • Verify Catalyst Integrity: Acid catalysts like sulfuric acid can be hygroscopic, absorbing water from the atmosphere which reduces their effectiveness. Always use fresh, dry solvents and ensure your catalyst is stored properly [2].
    • Confirm Reaction Anhydrity: The Fischer esterification is an equilibrium reaction. The presence of water favors hydrolysis. Ensure your reaction setup is airtight and employs a water removal technique like a Dean-Stark apparatus [2].
FAQ: I'm observing slow reaction kinetics. How can I increase the rate of ester formation?

Reaction rate is influenced by several physical and chemical parameters.

  • Increase Temperature: Raising the temperature typically increases the reaction rate for both chemical and enzymatic methods. For enzymatic synthesis, do not exceed the recommended temperature (usually 40-70°C) to avoid denaturing the lipase [2].
  • Optimize Catalyst Loading: An insufficient amount of catalyst will lead to slow kinetics. Systematically increase the catalyst loading (e.g., 1-5% by weight for enzymes) while monitoring the rate, being mindful of the SER value [1].
  • Improve Mixing: Esterification is a two-phase reaction. Ensure efficient agitation to maximize the contact between the organic phase, aqueous phase (if any), and the solid catalyst.
FAQ: How do I choose the right molar ratio of Octanol to Decanoic acid?

The optimal ratio depends on your synthesis method and the inhibition potential of your substrates.

  • For Enzymatic Synthesis: A moderate excess of alcohol (e.g., 2:1 to 3:1: alcohol to acid) is often used to drive the reaction forward without causing significant inhibition of the lipase, especially with short-chain alcohols [1]. This parameter is directly captured in the SER calculation.
  • For Chemical Synthesis: A larger excess of one reactant (typically the alcohol, as it can also act as the solvent) is commonly used to push the equilibrium towards the ester product [2].

Detailed Experimental Protocols

Protocol 1: Optimized Enzymatic Synthesis using SER

This protocol uses a solvent-free system, which increases volumetric productivity and aligns with green chemistry principles [1].

Workflow Overview:

G A 1. Prepare Substrates B 2. Calculate SER A->B C 3. Set Up Reaction B->C D 4. Run Reaction & Monitor C->D E 5. Purify Product D->E F 6. Calculate Yield E->F

Materials:

  • Decanoic acid
  • n-Octanol
  • Immobilized lipase (e.g., Novozym 435)
  • Molecular sieves (3 Å or 4 Å), activated
  • Round-bottom flask
  • Magnetic stirrer with heating
  • Water bath

Step-by-Step Procedure:

  • Prepare Substrates: Melt decanoic acid completely if it is solid. Accurately weigh the required masses of decanoic acid and n-octanol into the flask.
  • Calculate SER: Use the SER equation ( \text{SER} = \frac{m_{\text{alcohol}} - m_{\text{acid}}}{m_{\text{biocatalyst}}} ) to determine the required mass of biocatalyst for your target SER value (e.g., start with SER=5 for mid-chain esters). Weigh the corresponding mass of immobilized lipase [1].
  • Set Up Reaction: Add the weighed biocatalyst and a spoonful of activated molecular sieves to the flask. Assemble the reactor with a condenser and place it in a heated water bath with constant magnetic stirring (e.g., 200-300 rpm).
  • Run Reaction & Monitor: Maintain the temperature at 50-60°C. Monitor reaction progress by periodically taking small samples and analyzing them via TLC or GC to measure the conversion of decanoic acid.
  • Purify Product: Once the conversion plateaus (typically after several hours), stop the reaction. Separate the biocatalyst and molecular sieves by filtration. The crude product can be washed with a sodium bicarbonate solution to remove any unreacted acid, followed by washing with water and drying over anhydrous sodium sulfate.
  • Calculate Yield: Determine the final yield gravimetrically or by using analytical data from GC or HPLC.
Protocol 2: Conventional Acid-Catalyzed Synthesis

This is a classic, high-yielding method suitable for rapid synthesis where catalyst removal is not a primary concern [2].

Materials:

  • Decanoic acid
  • n-Octanol (in excess)
  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)
  • Round-bottom flask
  • Dean-Stark apparatus
  • Reflux condenser
  • Heating mantle

Step-by-Step Procedure:

  • Charge Reactants: In a round-bottom flask, combine decanoic acid and a 2-4 molar excess of n-octanol.
  • Add Catalyst: Carefully add the acid catalyst (1-5 mol% of the acid) and a few boiling chips to prevent bumping.
  • Assemble for Reflux: Assemble the Dean-Stark apparatus and reflux condenser. The Dean-Stark trap will collect the water formed during the reaction.
  • Reflux: Heat the mixture to reflux with constant stirring. Continue heating until no more water collects in the trap, indicating reaction completion (typically 4-8 hours).
  • Work-up: Cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated sodium bicarbonate solution until gas evolution stops. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  • Purify: Remove the solvent and excess alcohol under reduced pressure to obtain the pure this compound.

Key Optimization Concepts

To deepen your troubleshooting efforts, understanding these core concepts is essential.

1. The Reaction Equilibrium & Water Management The synthesis of this compound is an equilibrium-controlled reaction. According to Le Chatelier's principle, removing the co-product water is essential to drive the equilibrium towards ester formation [1] [2]. The following diagram illustrates the two main synthesis pathways and their relationship with water.

G A Decanoic Acid + Octanol D Esterification Reaction A->D B Acid Catalyst (e.g., H₂SO₄) B->D Path A: Chemical C Lipase Biocatalyst (e.g., Novozym 435) C->D Path B: Enzymatic E This compound + Water D->E F Equilibrium Shift E->F Remove Water F->D

2. The Role of the Substrate-Enzyme Relation (SER) The SER is not just a number; it encapsulates critical reaction parameters. A very high SER indicates a large excess of alcohol and low enzyme loading, which can be useful to reduce inhibition by short-chain acids but may slow the reaction. A very low or negative SER indicates an excess of acid and high enzyme loading, which is beneficial for long-chain reagents but risks water accumulation and enzyme inhibition for other chain lengths [1]. Always interpret your SER value in the context of your specific substrates.

References

Octyl decanoate lipase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Lipase Inhibition

What is lipase inhibition and how is it measured?

Lipase inhibition is a process where a compound, such as the drug Orlistat, prevents the lipase enzyme from catalyzing the hydrolysis of triglycerides into fatty acids and glycerol [1]. This is a key mechanism for drugs aimed at treating obesity.

The potency of an inhibitor is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50% [1]. A lower IC50 value indicates a more potent inhibitor.

A standard method for determining IC50 uses porcine pancreatic lipase and a substrate like p-nitrophenyl butyrate (PNPB) [1]. The hydrolysis of PNPB is monitored by measuring the increase in absorbance at 410 nm. By testing different concentrations of the inhibitor, a dose-response curve can be plotted to calculate the IC50 value. This pharmacodynamic method can be used to assess the equivalence and interchangeability of different lipase-inhibiting drug formulations [1].

Experimental Protocol: Lipase Inhibition Assay

This is a validated method to assess the inhibitory potency of compounds like octyl decanoate against pancreatic lipase, adapted from the literature [1].

1. Reagent Preparation

  • Buffer: Prepare a 0.1 M reaction buffer at pH 7.4.
  • Enzyme Solution: Dissolve porcine pancreatic lipase in the pH 7.4 buffer.
  • Substrate Solution: Prepare a 1 mM solution of p-nitrophenyl butyrate (PNPB) in a suitable solvent.
  • Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in DMSO or another appropriate organic solvent. Serially dilute this stock to create a range of test concentrations.

2. Experimental Procedure

  • Pre-incubation: In a cuvette, mix 980 µL of the inhibitor solution with 10 µL of the pancreatic lipase solution. Incubate this mixture for 10 minutes at 37°C.
  • Initiate Reaction: Add 10 µL of the PNPB substrate solution to the mixture to start the reaction.
  • Measure Activity: Immediately transfer the cuvette to a spectrophotometer and monitor the change in absorbance at 410 nm for 2-5 minutes.
  • Run Controls:
    • Positive Control: Replace the inhibitor solution with buffer to measure 100% enzyme activity.
    • Blank: Include a control without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

3. Data Analysis

  • Calculate the reaction velocity for each sample and control based on the slope of the absorbance change.
  • Calculate the percentage of enzyme activity for each inhibitor concentration using the formula: % Activity = (Velocity_sample / Velocity_positive control) × 100
  • Plot the % Activity versus the logarithm of the inhibitor concentration.
  • Fit a dose-response curve to the data points to determine the IC50 value of your inhibitor.

Optimizing Lipase-Catalyzed Synthesis

For researchers synthesizing esters like this compound, the reaction environment is critical. The table below summarizes the effects of different solvents on lipase activity and stability, which is crucial for designing your experiments [2].

Solvent Type Impact on Lipase Structure & Activity Recommended Use
Polar Organic Solvents (e.g., DMSO, DMF, ethanol) Strips water from enzyme surface; increases flexibility, can lead to denaturation and activity loss, especially at higher temperatures [2]. Use with caution; may require lower temperatures and careful water activity control.
Non-Polar Organic Solvents (e.g., n-hexane, cyclohexane, toluene) Increases structural rigidity and stability; may reduce activity due to suppressed flexibility but enhances thermal stability [2]. Preferred for high-temperature reactions; promotes interfacial activation.
Green Solvents (e.g., Ionic Liquids, Deep Eutectic Solvents) Can improve activity and stability compared to traditional organic solvents, but does not fully resolve poor solvent tolerance [2]. Good alternative for specific reactions requiring unique solvent properties.
Solvent-Free Systems (SFS) The medium is formed by substrates themselves; increases volumetric productivity and avoids solvent-related issues [3]. Ideal for large-scale synthesis; optimization of molar ratio and biocatalyst loading is essential.

Optimization Strategy: Use the Substrate-Enzyme Relation (SER) Tool

For solvent-free syntheses, you can use the Substrate-Enzyme Relation (SER), a simple mathematical tool to find optimal conditions with fewer experiments [3]. The SER is calculated as: SER = (mass_of_alcohol - mass_of_acid) / mass_of_biocatalyst

Research has found that high conversion rates (often >90%) are frequently achieved when the SER value is in an intermediate positive range, typically between 0 and 65 [3].

  • For long-chain acids and alcohols (like this compound), the optimal SER is often close to 0.
  • For short-chain substrates, the optimal SER is often in the middle of the range (e.g., 20-36) to mitigate inhibition effects [3].

Troubleshooting Common Experimental Issues

Issue Possible Causes Suggested Solutions
Low Conversion Yield Substrate inhibition; incorrect molar ratio; unsuitable solvent; insufficient enzyme [2] [3]. Optimize molar ratio using SER; switch to a non-polar solvent or SFS; increase biocatalyst loading.
Poor Reproducibility Uncontrolled water activity; enzyme inactivation; solvent impurities [2] [4]. Control water activity with molecular sieves; use immobilized enzymes for stability; use anhydrous solvents.
No Enzyme Activity Solvent denaturation; incorrect pH/temperature; inhibited enzyme [2] [1]. Validate enzyme activity in a reference system; verify pH and temperature profile; check for solvent or substrate inhibition.
Low Inhibitor Potency Poor solubility; incompatible assay conditions; irreversible binding [1]. Improve delivery with a co-solvent like DMSO; ensure assay pH and temperature match the inhibitor's requirements.

Experimental Workflow and Optimization Relationship

The following diagrams, created with Graphviz, outline core experimental and optimization processes.

G Start Start Experiment Prep Reagent Preparation Start->Prep Inhib Prepare Inhibitor Dilutions Prep->Inhib PreInc Pre-incubate Enzyme and Inhibitor Inhib->PreInc React Add Substrate to Initiate Reaction PreInc->React Measure Measure Absorbance at 410nm React->Measure Analyze Analyze Data to Calculate IC50 Measure->Analyze End IC50 Result Analyze->End

Diagram 1: This workflow shows the key steps for performing a lipase inhibition assay to determine the IC50 value of a compound.

G Goal Goal: High Ester Conversion SFS Use Solvent-Free System (SFS) Goal->SFS CalcSER Calculate SER Value SFS->CalcSER Adjust Adjust Substrate Ratio and Enzyme Loading CalcSER->Adjust Evaluate Evaluate Conversion Adjust->Evaluate Evaluate->Goal Not Optimal End Proceed with Optimized Conditions Evaluate->End Optimal

Diagram 2: This logic flow illustrates the iterative process of optimizing a solvent-free enzymatic synthesis using the SER tool.

I hope this structured information provides a solid foundation for your technical support center.

  • If you require specific signaling pathway diagrams related to lipase function or inhibition mechanisms, please provide more details on the pathways of interest.
  • For more in-depth information on enzyme immobilization techniques or protein engineering to enhance solvent tolerance, I can perform an additional search.

References

Octyl decanoate water removal esterification

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocols at a Glance

The table below summarizes two distinct catalytic approaches for synthesizing octyl decanoate, highlighting the different strategies for handling the reaction equilibrium.

Method Catalyst Reaction Conditions Water Removal Strategy Reported Yield Key Advantages
Enzymatic (Solvent-Free) [1] [2] Novozym 435 (Immobilized Lipase) 25-50°C, no stirring, acid:alcohol molar ratio optimized via RSM [1] Not actively removed; equilibrium managed by optimized conditions [1] High (95-99%) for analogous mid-chain esters [1] Green process, mild conditions, high selectivity [1]
Chemical (Neat or In-Water) [3] PAFR (Phenolsulphonic Acid-Formaldehyde Resin) 50°C, 12 hours [3] Paradoxically, water does not need to be removed from the reaction mixture; works even in aqueous solvent [3] Up to 95% [3] Robust heterogeneous catalyst, eliminates need for dehydration, functional in water [3]

Experimental Workflow: Enzymatic Synthesis

The following diagram outlines a general workflow for optimizing enzymatic esterification, integrating the Response Surface Methodology (RSM) and the Substrate-Enzyme Relation (SER) tool mentioned in the research.

cluster_RSM Optimization Tools Start Define Reaction Parameters A Initial Screening • Enzyme Type (e.g., Novozym 435) • Molar Ratio (Acid:Alcohol) • Temperature • Catalyst Loading Start->A B System Optimization A->B RSM Response Surface Methodology (RSM) B->RSM SER Calculate SER Value SER = (mass_alcohol - mass_acid) / mass_biocatalyst B->SER C Model Validation & Prediction D Scale-Up & Kinetics C->D Optimal Conditions End Product: this compound D->End High-Yield Ester Production RSM->C SER->C

Detailed Protocol for Enzymatic Synthesis [1]
  • Reaction Setup: In a suitable reaction vessel, combine 1-octanol and decanoic acid at a molar ratio determined through optimization (e.g., using RSM). Add the immobilized lipase Novozym 435 (typically 1-10% by weight of substrates).
  • Incubation: Allow the reaction to proceed at a mild temperature (e.g., 25°C) without stirring to preserve the enzyme's stereo structure. The reaction can be very rapid (minutes to a few hours).
  • Termination and Analysis: Separate the enzyme by filtration. The conversion and yield can be analyzed using techniques like Gas Chromatography (GC) or HPLC [4].
  • Optimization with SER: Calculate the Substrate-Enzyme Relation (SER) value for your setup. For solvent-free systems, high conversions are often associated with SER values between 0 and 65. This is a quick tool to check if your reagent-to-catalyst ratio is in the right ballpark [2].

Troubleshooting Guide & FAQs

Here are some common challenges and solutions based on the research.

Problem Possible Cause Suggested Solution
Low Reaction Yield Sub-optimal reagent ratio or catalyst loading [2]. Use statistical tools like RSM to optimize variables. Calculate the SER value to guide adjustments to molar ratio and enzyme loading [1] [2].
Long Reaction Time Low catalytic activity or enzyme inhibition [1]. Ensure enzyme activity. For short-chain substrates, a stoichiometric excess of alcohol can reduce acid inhibition [2].
Enzyme Deactivation Mechanical damage from stirring or harsh conditions [1]. Conduct the reaction without stirring. Avoid extreme temperatures or impurities that can denature the enzyme [1].

Frequently Asked Questions

  • Q: Can I perform this esterification without removing water?

    • A: Yes, with the right catalyst. The enzymatic approach can achieve high yields without active water removal by precisely controlling other reaction parameters [1]. Surprisingly, the PAFR chemical catalyst allows esterification to proceed efficiently even in water as a solvent [3].
  • Q: What is a simple mathematical tool to check my reaction setup?

    • A: You can use the Substrate-Enzyme Relation (SER) [2]. It is calculated as: SER = (mass_alcohol - mass_acid) / mass_biocatalyst. For many systems, an SER value between 0 and 65 is indicative of conditions that can lead to high conversion.
  • Q: The literature mentions RSM. What is it and why is it used?

    • A: Response Surface Methodology (RSM) is a statistical technique used to optimize complex processes. It is faster and more effective than the "one-variable-at-a-time" approach because it can model the interactive effects between multiple variables (like temperature, molar ratio, and enzyme loading) on the reaction yield [1] [2].

Recommendations for Further Development

To build a more comprehensive technical support center, I suggest the following actions:

  • Deepen Troubleshooting: The provided tables are a starting point. Further detailed research is needed on issues like product purification, catalyst reuse and regeneration, and dealing with substrate impurities.
  • Include Kinetic Data: The search results indicate that kinetic models (like the ping-pong bi-bi mechanism) can be constructed for these reactions [1]. Incorporating such models would be highly valuable for your audience.
  • Validate with Experiments: The information here is based on published literature for this compound and analogous esters. For a definitive protocol, validating these methods in your own lab is essential.

References

Octyl decanoate purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Octyl Decanoate Purification Method

While detailed, step-by-step troubleshooting guides for this compound are not available in the search results, one source outlines a High-Performance Liquid Chromatography (HPLC) method suitable for its analysis and potential preparative separation [1].

HPLC Analysis and Purification Method [1]

This method can be scaled for isolating impurities or purifying the compound itself.

  • Column: Newcrom R1 (a reverse-phase C18 column with low silanol activity)
  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.
  • MS Compatibility: For mass spectrometry compatibility, replace phosphoric acid with formic acid.
  • Scale: The method is noted as being scalable for preparative separation.
  • Particle Size: Smaller 3 µm particle columns are available for faster UPLC (Ultra-Performance Liquid Chromatography) applications.

The workflow for this HPLC-based purification is summarized below:

Start Prepare Sample Solution Inject Inject onto HPLC Start->Inject Separate Separation on Newcrom R1 Column Inject->Separate Detect UV Detection Separate->Detect Collect Collect Target Fraction (this compound) Detect->Collect Analyze Analyze Purity Collect->Analyze

Physical & Chemical Properties for Troubleshooting

Understanding these key properties of this compound is essential for designing and troubleshooting purification processes, such as predicting its behavior in chromatographic systems [2].

Property Value Relevance to Purification
CAS Number 2306-92-5 [2] Unique identifier for ordering and referencing.
Molecular Formula C₁₈H₃₆O₂ [2] Determines molecular weight and mass.
Molecular Weight 284.48 g/mol [2] Crucial for MS detection and analytical calculations.
Boiling Point 334-336 °C @ 760 mmHg [2] Indicates suitability for distillation methods.
logP (est.) 7.918 [2] High lipophilicity; confirms strong retention in reverse-phase HPLC.
Water Solubility ~0.00371 mg/L @ 25 °C [2] Very low; samples are typically prepared in organic solvents like DMSO [3].
Flash Point 158.33 °C (317 °F) [2] Important safety consideration for handling at high temperatures.

FAQs and Troubleshooting Guidance

Based on laboratory practice and the information available, here are common challenges and starting points for investigation.

  • Q1: What is the most common cause of low purity after synthesis?

    • A: Incomplete reaction or side products from esterification are common. The scalable HPLC method described above is a direct solution for purifying the crude product. Ensure the reaction has gone to completion before purification.
  • Q2: How can I improve the separation of this compound from similar esters?

    • A: Optimize the mobile phase. For the Newcrom R1 method, you can adjust the ratio of acetonitrile to water to modify retention times. A higher water content will increase retention, potentially improving separation from compounds with slightly different polarities.
  • Q3: My sample is not dissolving for analysis. What should I do?

    • A: this compound has very low water solubility. Prepare your sample in a suitable organic solvent. One supplier indicates it is soluble in DMSO [3], which is also miscible with common HPLC mobile phases.

Critical Knowledge Gaps and Further Research

The search results highlight a lack of specific, detailed troubleshooting information for this compound purification.

  • Limited Protocols: The information provides a starting HPLC method but lacks detailed troubleshooting for common issues like peak tailing, low recovery, or column selection beyond Newcrom R1.
  • Alternative Methods: No information was found on other common purification techniques like distillation, flash chromatography, or recrystallization, which may be more suitable for large-scale preparations.

To develop a comprehensive technical support center, I suggest you:

  • Consult primary chemical literature for detailed chromatographic separations of fatty acid esters.
  • Review general technical guides for reverse-phase HPLC to address common operational issues.
  • Consider reaching out to technical support teams of major chemical suppliers or chromatography column manufacturers for application-specific advice.

References

Octyl decanoate reaction equilibrium shift

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Shifting Equilibrium

Esterification is a reversible reaction. To achieve high yields, you must manipulate conditions to favor product formation.

  • Le Chatelier's Principle: The system will counteract any change imposed upon it.
  • Key Levers: You can shift the equilibrium by (1) using an excess of one reactant or (2) continuously removing a product (water) from the reaction mixture [1].
  • Catalyst's Role: Remember that a catalyst (acidic or enzymatic) speeds up the reaction rate but does not change the final equilibrium position [1]. The maximum possible conversion is determined by thermodynamics.

Optimization & Troubleshooting Guide

The table below summarizes common issues, their underlying causes, and specific corrective actions you can take.

Problem / Symptom Likely Cause Solution & Corrective Action
Low yield / Reaction stalls Equilibrium limit reached; water accumulation reverses hydrolysis [1]. Remove water: Use molecular sieves, Dean-Stark apparatus, or purging with dry gas. Increase reactant excess: Adjust acid:alcohol ratio [1].
Slow reaction rate Insufficient catalyst loading or suboptimal enzyme activity. Increase catalyst: Raise acid or enzyme concentration. For enzymes, ensure proper hydration and check temperature tolerance [2] [1].
Inconsistent results when scaling up Changing SER (Substrate-Enzyme Relation) or ineffective water removal at larger scale. Recalculate SER: Maintain the optimal SER value from small-scale tests. Ensure water removal method is scalable and effective [1].

A mathematical tool called the Substrate-Enzyme Relation (SER) is valuable for optimizing solvent-free enzymatic esterifications. It correlates the mass of reactants and biocatalyst to predict high-conversion conditions [1].

SER Equation: SER = (mass of alcohol - mass of acid) / mass of biocatalyst [1]

Application Notes:

  • Short-chain reagents: Optimal SER is often between 20 and 36 (requires significant excess of alcohol to inhibit side reactions) [1].
  • Mid/Long-chain reagents (e.g., Octyl decanoate): Optimal SER is typically closer to 0, achievable with a slight stoichiometric excess of alcohol and lower biocatalyst loadings [1].

Experimental Workflow for Optimization

The following diagram outlines a systematic workflow for troubleshooting and optimizing your this compound synthesis.

start Start: Low Conversion step1 Calculate SER Value start->step1 step2 SER within optimal range? (0 for long-chain esters) step1->step2 step3 Check Water Removal System step2->step3 Yes step5 Optimize Reaction Conditions: Adjust substrate ratio and/or biocatalyst loading step2->step5 No step4 System functioning properly? step3->step4 step4->step5 No success Achieved Target Yield step4->success Yes step5->success

Key Technical Reference Data

For your experimental protocols and reports, here is the essential physicochemical data for this compound.

Table 1: Chemical Identity of this compound [2] [3]

Property Value
CAS Registry Number 2306-92-5
IUPAC Name This compound
Molecular Formula C₁₈H₃₆O₂
Molecular Weight 284.5 g/mol
Canonical SMILES CCCCCCCCCC(=O)OCCCCCCCC
Melting Point (Tfus) 272.45 K (-0.70 °C)

Frequently Asked Questions

Q1: Can I use a strong acid catalyst like sulfuric acid instead of an enzymatic one? A1: Yes. Conventional acid-catalyzed esterification with sulfuric acid is a well-established method [2]. This homogenous catalyst is highly active but requires subsequent neutralization and separation steps, which can generate waste. The choice between chemical and enzymatic catalysis often involves a trade-off between reaction speed, ease of purification, and process greenness [2] [1].

Q2: Why is water removal so critical in this reaction? A2: Esterification is an equilibrium reaction. As the reaction proceeds, the concentration of the co-product, water, increases. According to Le Chatelier's principle, this accumulation pushes the equilibrium backwards towards the reactants, favoring hydrolysis and limiting your ester yield. Continuous water removal is therefore essential to drive the reaction toward completion [1].

Q3: The SER tool is for enzymatic systems. Does the concept apply to acid-catalyzed reactions? A3: While the specific SER equation was developed for biocatalysis, the underlying principle is universal. In acid-catalyzed reactions, there is still a direct relationship between the excess of one reactant and the amount of catalyst needed to achieve a desired reaction rate and conversion. The core idea of optimizing the mass relationship between reactants and catalyst remains valid.

References

Octyl decanoate substrate enzyme molar ratio

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing Molar Ratio & Enzyme Loading

A primary challenge is balancing the acid:alcohol molar ratio with biocatalyst loading. These variables are interdependent and significantly impact conversion yields.

Challenge / Goal Recommended Strategy Rationale & Key Findings
General Optimization in Solvent-Free Systems Use the Substrate-Enzyme Relation (SER) tool. [1] SER correlates mass of reagents and immobilized lipase. Formula: SER = (mass of alcohol - mass of acid) / mass of biocatalyst. [1]
High Conversion Yield Target an SER value between 0 and 65. [1] High conversions (>80%) consistently occur within this SER range for various esters. Optimal value depends on substrate chain length. [1]
Using Long-Chain Substrates (e.g., Decanoic Acid & Octanol) Aim for an SER value close to 0. [1] Long-chain reagents are less inhibitory, allowing lower biocatalyst loadings. Water removal is critical to prevent accumulation in the enzyme's hydrophobic environment. [1]
Minimizing Biocatalyst Costs Optimize using SER to find the lowest effective enzyme loading. [1] SER helps identify conditions that provide high conversion with reduced, more economical amounts of expensive immobilized lipases. [1]

The SER tool helps narrow optimal conditions, reducing necessary experiments. [1] For long-chain substrates like decanoic acid and octanol, SER values near zero are ideal, requiring careful water removal. [1]

Detailed Experimental Protocol for Solvent-Free Synthesis

Here is a general protocol for synthesizing octyl decanoate in a solvent-free system using immobilized lipase, adaptable based on specific equipment and enzymes.

G Start Start Experiment Setup Reaction Setup - Add substrates (e.g., 1:1 molar ratio) - Add immobilized lipase (e.g., 1-10 wt%) - Set up water removal system Start->Setup React Initiate Reaction - Set temperature (e.g., 40-60°C) - Mix gently (e.g., magnetic stirring) Setup->React Monitor Monitor Reaction - Track conversion over time (e.g., GC, TLC) - Ensure continuous water removal React->Monitor Decision Target Conversion Reached? Monitor->Decision Decision->Monitor No Workup Reaction Workup - Separate enzyme (e.g., filtration) - Purify product (e.g., washing, distillation) Decision->Workup Yes Analyze Analyze Product - Determine yield and purity - (e.g., GC-MS, NMR) Workup->Analyze End End Analyze->End

Procedure Details:

  • Reaction Setup: In a sealed reactor (e.g., a round-bottom flask), combine your substrates.

    • Substrates: Decanoic acid and octanol. [2]
    • Molar Ratio: A common starting point is a 1:1 ratio. However, a slight stoichiometric excess of alcohol is often used to drive equilibrium and can be optimized using the SER tool. [1]
    • Biocatalyst: Add an immobilized lipase such as Novozym 435 (lipase B from Candida antarctica). A typical loading range is 1-10% by weight relative to total substrates. [1] [3]
    • Water Removal: Fit the reactor with a Dean-Stark apparatus or include molecular sieves (3Å or 4Å) in the reaction mixture to remove water and shift equilibrium toward synthesis. [1] [2]
  • Initiate Reaction: Place the reactor in a temperature-controlled environment, such as a water bath or heating block. Maintain a constant, gentle agitation using a magnetic stirrer. A temperature range of 40-60°C is typically suitable for many lipases. [2]

  • Monitor Reaction: Track reaction progress over time using analytical techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Continue monitoring until conversion plateaus or reaches the desired level.

  • Reaction Workup: Once satisfactory conversion is achieved:

    • Separate Biocatalyst: Filter the reaction mixture to recover the solid, reusable immobilized enzyme. [1]
    • Purify Product: The crude ester can be washed with water or a mild aqueous solution to remove residual acids or alcohols. Further purification can be achieved through techniques like distillation. [2]

Frequently Asked Questions (FAQs)

Q1: What is the SER tool and how do I use it? A1: The Substrate-Enzyme Relation (SER) is a simple mathematical model that correlates the acid:alcohol molar ratio and biocatalyst loading. It is calculated as SER = (mass of alcohol - mass of acid) / mass of biocatalyst. Research validates that high conversion yields for solvent-free ester syntheses are consistently achieved when the SER value is between 0 and 65. You can use this formula to predict how changes in your reactant masses and enzyme loading will affect the reaction system before running experiments. [1]

Q2: Why is water removal so critical in solvent-free systems? A2: Esterification is an equilibrium reaction. Continuous water removal is essential to shift the equilibrium toward ester synthesis and prevent hydrolysis. In solvent-free systems with hydrophobic long-chain substrates, accumulated water can form a separate phase within the pores of the immobilized enzyme, creating a diffusional barrier that reduces the reaction rate and final conversion. [1]

Q3: Besides molar ratio and enzyme, what other factors should I optimize? A3:

  • Temperature: Affects reaction rate and enzyme stability; optimize between 40-70°C. [2]
  • Agitation: Should be sufficient to minimize mass transfer limitations but not so vigorous that it damages the immobilized enzyme particles. [3]
  • Enzyme Type: Different lipases (e.g., from Chromobacterium viscosum or Humicola lanuginosa) have varying activities and stabilities; screening is beneficial. [2]

References

Octyl decanoate biocatalyst loading optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Optimization Concept: The SER Methodology

For solvent-free enzymatic esterification, a key challenge is balancing the acid:alcohol molar ratio and the biocatalyst loading. The Substrate-Enzyme Relation (SER) is a simple mathematical tool developed to address this. It identifies a range of reaction conditions that lead to high conversions and allows for reduced biocatalyst loadings, cutting down on experimental time and costs [1].

The SER is calculated with the following formula: SER = (m_alcohol - m_acid) / m_biocatalyst ...where masses are in grams [1].

For mid-chain esters like octyl decanoate (a C8 acid and a C10 alcohol), high conversions (often >95%) are typically achieved when the SER value is in a low, positive range, often between 0 and 10 [1]. The following table outlines the relationship between chain length and optimal SER.

Substrate Chain Length Typical Optimal SER Range Key Considerations & Rationale
Short-chain acids/alcohols [1] 20 - 65 [1] Significant alcohol excess reduces strong inhibition by short-chain acids. Water formed in reaction helps protect enzyme hydration [1].
Mid-chain acids/alcohols (e.g., Octyl octanoate) [1] 0 - 10 (e.g., 4-9 for >96% conversion) [1] Lower inhibition potential allows for lower alcohol excess and higher biocatalyst loadings. Water removal is often beneficial [1].
Long-chain acids/alcohols [1] ~0 (e.g., 4 for >95% conversion) [1] Minimal substrate inhibition enables low alcohol excess and high biocatalyst loading. Essential to remove water to prevent diffusional barriers in hydrophobic media [1].

Practical Application & Experimental Protocol

This workflow will guide you through the experimental steps for optimizing your synthesis of this compound using the SER principle.

Start Start Step 1: Define Masses Step 1: Define Masses Start->Step 1: Define Masses Step 2: Calculate SER Step 2: Calculate SER Step 1: Define Masses->Step 2: Calculate SER Step 3: Run Experiment Step 3: Run Experiment Step 2: Calculate SER->Step 3: Run Experiment Step 4: Analyze Conversion Step 4: Analyze Conversion Step 3: Run Experiment->Step 4: Analyze Conversion Step 5: Iterate Step 5: Iterate Step 4: Analyze Conversion->Step 5: Iterate  Conversion <90%? Optimal Conditions Found Optimal Conditions Found Step 4: Analyze Conversion->Optimal Conditions Found  Conversion ≥90%? Step 5: Iterate->Step 1: Define Masses  Adjust masses to move SER toward 0-10

Step-by-step guidance for the workflow:

  • Define Initial Masses: Start with a stoichiometric excess of octanol (alcohol). A good starting point is an acid:alcohol molar ratio of 1:2. For a small-scale experiment (e.g., with 1 g of decanoic acid), you would use approximately 1.3 g of octanol. For the biocatalyst, a loading of 5-10% by total substrate mass is a common initial guess (e.g., 0.12 g to 0.23 g of immobilized lipase) [1].
  • Calculate SER: Input your chosen masses into the SER formula. Aim for your initial calculation to yield an SER value within the suggested 0-10 range for mid-chain esters.
  • Run the Experiment:
    • Biocatalyst: Use a commercial immobilized lipase like Novozym 435 (Candida antarctica lipase B immobilized on a macroporous acrylic resin) [2].
    • System: Set up a solvent-free system in a sealed reactor.
    • Temperature: A typical temperature range is 50-70°C [2].
    • Agitation: Use adequate mixing (e.g., 150-250 rpm).
    • Water Removal: To shift equilibrium towards synthesis, employ a molecular sieve (e.g., 3 Å) or purge the reactor with dry air or nitrogen [1].
    • Reaction Time: Monitor the reaction over 4-24 hours.
  • Analyze Conversion: Take samples at intervals and analyze by GC, TLC, or HPLC to determine the conversion to this compound.
  • Iterate: If conversion after a reasonable time (e.g., 8 hours) is below 90%, adjust your substrate masses and/or biocatalyst loading to bring the SER value closer to the optimal range, then repeat the experiment.

Troubleshooting Common Issues

Here are solutions to common problems you might encounter during optimization.

Problem Potential Cause Solution
Low Conversion Non-optimal SER value (wrong balance of molar ratio and enzyme). Systematically vary acid:alcohol ratio and enzyme load to find SER giving >90% yield [1].
Biocatalyst Deactivation Support dissolution in specific solvents; enzyme leaching from support. Note: SER is for solvent-free systems. If using solvents, avoid those that dissolve poly(methyl methacrylate) supports (e.g., Novozym 435). Consider coated enzymes or alternative supports [2].
Water Accumulation Generated water creates diffusional barrier, halting reaction. Integrate water removal (molecular sieves, dry gas purge) into reactor setup, especially for mid/long-chain esters [1].
Mass Transfer Limitations Inefficient mixing in viscous solvent-free media. Ensure adequate agitation speed. For larger scales, consider different reactor designs or even flow biocatalysis setups [3].

Advanced Optimization Notes

  • Enzyme Kinetics: The SER approach aligns with the thermodynamic and kinetic demands of the reaction. A low, positive SER value ensures a high catalyst concentration (fast kinetics) without a large excess of alcohol that could negatively impact the reaction medium, especially for mid-chain esters [1].
  • Biocatalyst Choice: Novozym 435 is a benchmark catalyst, but be aware its acrylic resin support can dissolve in some esters or polar solvents. For long-term process development, testing alternatives like lipases immobilized on silica or coated preparations can be beneficial [2].

References

Octyl decanoate solvent-free system challenges

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods and Protocols

Here are established solvent-free protocols for synthesizing octyl decanoate, suitable for your troubleshooting guides.

Method Catalyst Type Key Reaction Conditions Core Challenge Addressed Reported Outcome
Enzymatic Esterification [1] Immobilized lipase (e.g., Novozym 435) Acid:Alcohol (~1:1 M ratio), Low biocatalyst loading Optimizing conversion with minimal enzyme use Up to 99% conversion when parameters are optimized [1]
Acidic Resin Catalysis [2] Macroporous PAFR (Phenolsulphonic acid-formaldehyde resin) 0.7 mol% catalyst, 50-80°C, Water not removed from system Conducting esterification without water removal Up to 95% yield in batch and continuous-flow systems [2]
Ultrasound-Assisted Enzymatic [3] Immobilized lipase 40°C, Ultrasound irradiation, 90 min Overcoming immiscibility and semi-solid reaction media Up to 95% yield by improving substrate mixing [3]

Detailed Experimental Protocol: Enzymatic Synthesis with SER Optimization

For the enzymatic route, a key methodology involves using the Substrate-Enzyme Relation (SER) tool to optimize conditions efficiently [1].

  • Reaction Setup: In a solvent-free system, mix decanoic acid and octanol in a molar ratio between 1:1 and 1:2. Add a commercial immobilized lipase (e.g., Novozym 435) as a catalyst.
  • SER Calculation: During optimization, calculate the SER value using the formula:
    • SER = (mass of alcohol - mass of acid) / mass of biocatalyst
  • Optimization Target: Aim for an SER value between 0 and 10. Studies indicate that this range promotes high conversions (>95%) for mid to long-chain esters like this compound by balancing reaction thermodynamics and kinetics while avoiding excessive biocatalyst use [1].
  • Water Removal: For long-chain esters, removing the co-product water is crucial to shift the equilibrium towards synthesis and prevent water accumulation at the enzyme's active site, which can hinder performance [1].

Frequently Asked Questions

Q: How can I predict the best acid:alcohol ratio and enzyme amount without running dozens of experiments? A: Use the Substrate-Enzyme Relation (SER) tool. Calculate SER = (m_alcohol - m_acid) / m_biocatalyst. For this compound, target an SER value close to 0-10. This range correlates with high conversion while conserving the often-expensive immobilized enzyme [1].

Q: My reaction mixture is too viscous or immiscible, leading to low conversion. What can I do? A: This is a common issue in solvent-free systems. Consider implementing ultrasound irradiation. The ultrasonic energy enhances molecular mobility, improves substrate mixing, and facilitates transport to the enzyme's catalytic site, significantly boosting reaction efficiency and yield [3].

Q: Is it possible to run a solvent-free esterification without actively removing water? A: Yes, using a macroporous polymeric acid catalyst like PAFR. Its hydrophilic pore structure absorbs water, shifting the equilibrium towards ester formation without the need for complex apparatus to remove water, achieving high yields (e.g., 95%) [2].

Troubleshooting Common Problems

The following flowchart outlines a logical approach to diagnosing and resolving typical issues in solvent-free this compound synthesis. This visual guide can be a centerpiece for your technical support resources.

G Start Low Yield in Solvent-Free This compound Synthesis S1 Is the reaction mixture heterogeneous or semi-solid? Start->S1 M1 Check Substrate Miscibility and Reaction Media Viscosity S2 Is water being effectively removed from the system? M1->S2 M2 Evaluate Water Removal Strategy and Efficiency S3 Is the acid:alcohol ratio and catalyst amount optimized? M2->S3 M3 Optimize Stoichiometry and Catalyst Loading (SER) End Optimal Synthesis Conditions Achieved M3->End S1->M1 No A1 Employ ultrasound irradiation to improve mass transfer. S1->A1 Yes S2->M2 No A2 Use a molecular sieve or switch to a PAFR catalyst that operates in water. S2->A2 Yes S3->M3 No A3 Calculate the SER value. Aim for SER between 0-10 for long-chain esters. S3->A3 Yes A1->S2 A2->S3 A3->End

Key Technical Insights for Support Staff

To better assist researchers, your support team should be familiar with these core concepts:

  • The SER Principle: The SER tool works because it correlates the mass of substrates with the mass of biocatalyst. A very high SER (large excess of one substrate, low enzyme) can lead to slow reaction rates. A very low or negative SER can indicate potential enzyme inhibition or inefficient use of reagents [1].
  • Catalyst Hydrophobicity: The physical environment of the catalyst is critical. In hydrophobic solvent-free systems, water (a by-product) can accumulate around the enzyme, creating a diffusional barrier. Using hydrophobic immobilization supports or the macroporous PAFR catalyst helps manage this water, maintaining high catalyst activity [1] [2].

The information from the search results is robust for enzymatic and chemocatalytic methods, but does not cover challenges related to specific industrial equipment or downstream purification. If your users require deep troubleshooting in these areas, it would be beneficial to consult more specialized industrial literature.

References

Mechanisms and Manifestations of Mass Transfer Limitations

Author: Smolecule Technical Support Team. Date: February 2026

Mass transfer limitations occur when the physical movement of reactants or products is slower than the chemical reaction, controlling the overall rate. In systems involving octyl decanoate, this is particularly relevant in immobilized enzyme systems and microemulsions [1].

The table below summarizes common scenarios, their causes, and observable effects:

System Type Root Cause Observed Effect
Immobilized Lipase Systems [2] Water accumulation inside the biocatalyst particle. Forms a diffusional barrier, reducing access to the enzyme's active site.
Biphasic Systems (e.g., Microemulsions) [1] Slow diffusion of organic-laden micelles away from the interface. Overall rate of esterification becomes dependent on micelle diffusion speed.
Solvent-Free Esterification [2] High viscosity of the reaction medium, especially with long-chain substrates. Reduced molecular mobility, leading to decreased reaction rates.

Troubleshooting Guide and FAQs

Here are answers to common questions and steps to mitigate mass transfer issues.

FAQ 1: How can I confirm that my reaction is limited by mass transfer and not by enzyme kinetics? A classic method is to measure the reaction rate while varying the amount of biocatalyst while keeping all other parameters constant [2].

  • Observation of Linearity: If the reaction rate increases linearly with the biocatalyst loading, the reaction is likely controlled by kinetics.
  • Observation of Non-Linearity: If the rate increases non-linearly or shows a saturation effect, it suggests that mass transfer is becoming the limiting factor.

FAQ 2: What strategies can I use to overcome mass transfer limitations in solvent-free enzymatic synthesis? Optimizing the Substrate-Enzyme Relation (SER) is a key strategy. SER is calculated as: SER = (mass of alcohol - mass of acid) / mass of biocatalyst [2].

  • For long-chain acids and alcohols (like those forming this compound), high conversions are often achieved with an SER value close to 0. This involves using a slight stoichiometric excess of one substrate and low biocatalyst loading to prevent water accumulation around the enzyme [2].

Experimental Protocol: Determining the Oxygen Mass Transfer Coefficient (kLa)

While developed for oxygen, the dynamic method for measuring kLa is a cornerstone principle for quantifying mass transfer in bioreactors and can be conceptually applied to other gases or systems [3].

  • Setup: Equip a stirred reactor with a Dissolved Oxygen (DO) probe. Stir at a constant speed and sparge with air at a fixed flow rate until the DO concentration stabilizes.
  • Deoxygenation: At time zero (t₀), stop the air supply and begin sparging with nitrogen gas. Continue until the DO concentration drops significantly.
  • Reoxygenation: Restart the air supply and begin measuring the DO concentration recovery in the tank as a function of time. Focus on data between 20% and 80% air saturation.
  • Calculation: The rate of change in DO concentration is described by the equation: dCₐₗ/dt = kLa (C*ₐₗ - Cₐₗ). Integrating this allows you to solve for the mass transfer coefficient, kLa [3].

Critical Assumptions for this Method:

  • The liquid phase is well-mixed to ensure uniform concentration.
  • The DO probe's response time is much faster than the rate of oxygen concentration change.
  • The gas phase composition is constant.
  • The system's liquid hold-up remains constant [3].

Diagnostic Workflow for Mass Transfer Limitations

The following diagram outlines a logical process to diagnose and address mass transfer limitations in your experiments. You can use this Graphviz DOT code to generate the flowchart.

Start Start Diagnosis A Observe low reaction rate Start->A B Vary biocatalyst loading while keeping other factors constant A->B C Does rate increase linearly with catalyst load? B->C D Kinetic limitation suspected. Investigate enzyme activity, pH, temperature. C->D Yes E Mass transfer limitation confirmed. C->E No F Is the system highly viscous or use immobilized enzyme? E->F G Optimize physical parameters: - Increase agitation speed - Reduce particle size - Modify support porosity F->G Yes H Is the system biphasic (e.g., microemulsion)? F->H No H->G No I Optimize interfacial area: - Increase surfactant - Adjust phase ratio - Homogenize mixture H->I Yes

Diagnostic Path for Mass Transfer Issues

References

Octyl decanoate storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Octyl Decanoate

This compound is a fatty acid ester. Its molecular formula is C₁₈H₃₆O₂, and it has a molecular weight of 284.5 g/mol [1]. Its stability can be compromised primarily through two chemical reactions [1]:

  • Hydrolysis: Breakdown of the ester bond in the presence of water, reforming decanoic acid and octanol.
  • Transesterification: Reaction with another alcohol to form a different ester and release octanol.

Storage & Handling Guide

For short-term storage (days to weeks), it is recommended to store this compound at 0 - 4 °C. For long-term storage (months to years), the recommended temperature is -20 °C [1]. The compound should always be kept in a dry and dark environment [1].

Parameter Recommendation / Characteristic
Short-Term Storage 0 - 4 °C [1]
Long-Term Storage -20 °C [1]
Light Sensitivity Store in dark [1]
Moisture Sensitivity Keep dry [1]
Common Solvent Soluble in DMSO [1]

Troubleshooting Common Problems

Here are some frequently asked questions and solutions for issues you might encounter.

Q1: How can I prevent the degradation of this compound in an aqueous solution?

  • Problem: Hydrolysis of the ester bond in the presence of water [1].
  • Solution: Maintain anhydrous conditions. Use molecular sieves in the solution and ensure all containers and instruments are thoroughly dry.

Q2: My analysis shows the presence of decanoic acid and octanol. What happened?

  • Problem: The sample has undergone hydrolysis [1].
  • Solution: Verify the integrity of the storage container seal. Test the water content of your stored sample. For long-term studies in aqueous environments, consider a different formulation or stabilizers.

Q3: What is the best way to confirm the identity and purity of this compound after long-term storage?

  • Problem: Need to verify compound stability and purity over time.
  • Solution: Employ analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile degradation products (e.g., octanol, decanoic acid) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor structural integrity.

Experimental Workflow for Stability Assessment

For a more proactive approach, you can implement the following experimental protocol to assess the storage stability of this compound under various conditions.

Start Start: Stability Assessment Prep Prepare Sample Aliquots Start->Prep Cond1 Condition 1: -20°C, Dry, Dark Prep->Cond1 Cond2 Condition 2: 4°C, Dry, Dark Prep->Cond2 Cond3 Condition 3: 25°C, Ambient Humidity Prep->Cond3 Cond4 Condition 4: 25°C, High Humidity Prep->Cond4 Analysis Analysis (HPLC/GC-MS) Cond1->Analysis Cond2->Analysis Cond3->Analysis Cond4->Analysis Compare Compare Purity vs. Time Analysis->Compare End Report Stability Profile Compare->End

Key Takeaways

  • Primary Risk: Hydrolysis is the main degradation pathway for this compound [1].
  • Storage Foundation: Adhere to dry, dark conditions at low temperatures (recommended -20°C for long-term) [1] as a baseline.
  • Proactive Confirmation: Establish your own stability data using the provided workflow, as detailed public data on its long-term stability is unavailable.

References

Chemical Profile and Property Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics and available data for each compound.

Property Methyl Octanoate Octyl Decanoate
Chemical Structure C9H18O2 (Short-chain ester) C18H36O2 (Long-chain ester) [1]
IUPAC Name Methyl octanoate [2] This compound [1]

| Key Identified Roles / Applications | • Biofuel surrogate/additive [3] [4] • Flavor and fragrance agent (fruity aroma) [2] • Constituent of plant essential oils [2] | • Fragrance agent (pleasant aroma) [1] • Classified as a wax monoester [1] | | Experimental Bioactivity Data | Found in Rosa bracteata essential oil; exhibited antibacterial activity with MIC values ranging from 40.00 to 640.00 μg/mL [2]. | No specific experimental bioactivity data was found in the search results. | | Relevant Membrane Interaction Data | Fatty acid methyl esters, as a group, can activate membrane cholesterol, potentially displacing it from phospholipid complexes and altering membrane properties [5]. | No direct data found. As a fatty acid ester, its behavior may share similarities, but no specific studies were identified. | | Key Physical Property Data | Saturation vapor pressure measured for biofuel application research [3]. | No thermophysical property data was found in the search results. |

Experimental Context and Methodologies

For the data presented above, here is a deeper dive into the experimental protocols and contexts.

For Methyl Octanoate:
  • Antimicrobial Activity: The antibacterial efficacy was determined using a minimum inhibitory concentration (MIC) assay. The essential oil containing methyl octanoate was tested against both Gram-positive and Gram-negative bacteria, with potency quantified by the MIC values (lowest concentration that prevents visible growth) [2].
  • Vapor Pressure Measurement: The saturation vapor pressure for methyl octanoate was measured using a dynamic method where a cooled sample is isolated in a vacuum chamber. The vapor pressure is determined by modeling the vaporization dynamics as the sample thermalizes to the chamber temperature, with analysis based on Statistical Rate Theory (SRT) [3].
  • Membrane Interaction: The ability of fatty acid methyl esters to activate membrane cholesterol was studied in red blood cell (RBC) membranes. The effect was measured by monitoring the increased susceptibility of cholesterol to cholesterol oxidase, an enzyme that reacts more readily with displaced, "active" cholesterol [5].
For this compound:
  • Synthesis Pathways: The search results detail common synthesis methods, which are primarily relevant for production rather than biological testing [1].
    • Conventional Esterification: Reaction of decanoic acid and n-octanol, catalyzed by an acid like sulfuric acid or a heterogeneous catalyst like Dowex resin [1].
    • Enzymatic Synthesis: Using lipases (e.g., from Chromobacterium viscosum) as biocatalysts in microemulsion systems, offering high selectivity under mild conditions [1].

Visualizing Synthesis and Membrane Interaction

To better understand the key concepts related to these compounds, the following diagrams illustrate a general synthesis pathway and a proposed mechanism of membrane interaction.

G Start Fatty Acid + Alcohol Process Esterification Reaction Start->Process Cat1 Acid Catalyst (e.g., H₂SO₄) Cat1->Process Cat2 or Enzymatic Catalyst (e.g., Lipase) Cat2->Process End Ester Molecule + Water Process->End

G Amp Amphipath (e.g., Methyl Octanoate) Mem Cell Membrane Amp->Mem 1. Intercalates Chol Cholesterol Amp->Chol 2. Displaces Phos Phospholipid Mem->Phos Phos->Chol Complexed with FreeChol Activated Cholesterol Chol->FreeChol Effect Increased susceptibility to: • Cholesterol Oxidase • Saponin • Cyclodextrin FreeChol->Effect

Research Implications and Pathways

The distinct structures of methyl octanoate and this compound suggest different research and application potentials.

  • Methyl Octanoate is a promising candidate for antimicrobial combination therapies due to its documented presence in bioactive essential oils and its potential to disrupt membrane integrity [2] [5]. Its well-defined physical properties also make it valuable in biofuel research [3] [4].
  • This compound, with its larger, more hydrophobic structure, may be more suited for applications leveraging its stability. Its potential in drug development could involve acting as a penetration enhancer in transdermal delivery systems or a component in lipid-based drug formulations, given its classification as a wax ester [1].

How to Propose Experimental Comparisons

To build a more direct comparison guide, you could propose and conduct the following experimental analyses:

  • Biological Activity: Perform standardized MIC and cytotoxicity (e.g., MTT) assays using purified samples of both compounds against a panel of human cancer cell lines and pathogenic bacteria.
  • Membrane Interaction: Use model lipid bilayers (e.g., liposomes) to directly compare the cholesterol-displacing activity of both compounds using a cholesterol oxidase activity assay [5].
  • Physical Properties: Characterize and compare key properties like logP (octanol-water partition coefficient) and saturation vapor pressure to quantitatively define their differences in hydrophobicity and volatility [3].

References

A Framework for Comparing Fatty Acid Esters

Author: Smolecule Technical Support Team. Date: February 2026

To objectively compare octyl decanoate with other esters, your analysis should evaluate key performance properties. The table below outlines critical parameters and general experimental methods relevant to drug development.

Performance Parameter Comparison Focus Relevant Experimental Methodologies
Chemical Structure Chain length (C8-C10) vs. other short, medium, long-chain esters Gas Chromatography-Mass Spectrometry (GC-MS) [1]
Solubility & Permeation Performance as emollient, skin permeation enhancer, or solvent Cell culture models, Franz diffusion cells, log P calculations [2]
Metabolic Pathways Susceptibility to enzymatic degradation (e.g., esterases) vs. other esters Incubation with liver microsomes or plasma, monitoring metabolite formation [1]
Biological Activity Targeted biological effects (e.g., receptor activation, metabolic modulation) Cell-based assays (e.g., cAMP production, [³⁵S]GTPγS binding) [3]
Compatibility & Stability Physical/chemical stability in formulations, interaction with other ingredients Forced degradation studies (heat, light, pH), compatibility testing

Experimental Workflow for Evaluation

The following diagram maps a logical workflow for the experimental evaluation of fatty acid esters, from initial property testing to final application assessment.

Start Start: Define Application Goal PhysChem Physicochemical Characterization Start->PhysChem InVitroBio In Vitro Biological Screening Start->InVitroBio Formulation Formulation Compatibility Testing Start->Formulation LogP Log P (Solubility) PhysChem->LogP Stability Chemical Stability PhysChem->Stability Metabolomics Metabolomic Analysis (e.g., GC-MS) [1] PhysChem->Metabolomics ReceptorAct Receptor Activation Assays (e.g., cAMP, GTPγS) [3] InVitroBio->ReceptorAct CellViability Cell Viability Assays (e.g., MTT) [1] InVitroBio->CellViability Compatibility Excipient Compatibility Formulation->Compatibility Efficacy Functional Efficacy Assessment FinalApp Final Application Performance Metric Efficacy->FinalApp LogP->Efficacy Stability->Efficacy Metabolomics->Efficacy ReceptorAct->Efficacy CellViability->Efficacy Compatibility->Efficacy

Key Considerations for Researchers

When designing your comparison study, keep these points in mind:

  • Define the Context: The "best" ester is entirely application-dependent. Is the goal to enhance skin permeability, act as a prodrug, or stabilize a lipid nanoparticle? Your experimental endpoints should reflect this primary goal [4].
  • Benchmark Against Standards: Compare this compound not just against random esters, but against well-established alternatives used in your target application (e.g., isopropyl myristate in topical formulations, glycerol monostearate in emulsification).
  • Explore Relevant Pathways: Fatty acids and their derivatives can have complex biological effects. For instance, research shows that medium-chain fatty acids like decanoic acid (a component of this compound) can influence mitochondrial metabolism and cell signaling pathways, including interactions with specific receptors like GPR84 [1] [3]. Your experimental design could investigate if the ester form modulates these activities.

References

Chemical Profile of Octyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

Octyl decanoate, also known as octyl caprate, is a fatty acid ester. Its physical properties are key for predicting its behavior in HS-SPME analysis [1] [2].

Property Value
CAS Number 2306-92-5 [1] [2]
Molecular Formula C₁₈H₃₆O₂ [1] [2]
Molecular Weight 284.48 g/mol [1] [2]
Boiling Point 334.7 °C @ 760 mmHg [1]
Flash Point 158.5 °C [1]
Vapor Pressure 0.000126 mmHg @ 25°C (est.) [2]
logP (o/w) ~7.9 (est.) [2]
Odor Description Mild, fatty, waxy [2]
Water Solubility 0.00371 mg/L @ 25 °C (est.) [2]

HS-SPME Experimental Workflow

The following diagram outlines the general HS-SPME workflow, which can be adapted for extracting semi-volatile compounds like this compound.

Start Sample Preparation A HS-SPME Extraction Start->A Load sample vial Add salt/internal standard B GC-MS Analysis A->B Thermal desorption into GC inlet C Data Analysis B->C Peak integration and identification

Here is a detailed breakdown of the workflow steps, incorporating strategies for semi-volatile compounds:

  • Sample Preparation: Weigh 0.1 to 2 grams of a fatty sample (like oil) into a headspace vial [3]. The addition of salts like sodium chloride (e.g., 4g in 20mL sample) can improve the extraction of certain analytes via the salting-out effect [4] [5]. Use an internal standard such as 2-octanol for quantification [4] [5].

  • HS-SPME Extraction: Conditional extraction parameters are critical for semi-volatile this compound.

    • Fiber Selection: A DVB/CAR/PDMS fiber is widely used for its broad affinity and is excellent for esters and other volatiles [4]. For a wider polarity range, HLB/PDMS coatings show high efficiency [6].
    • Temperature & Time: Higher temperatures (e.g., 50-60°C) reduce sample viscosity and transfer analytes to the headspace [3]. Extraction may require 30-60 minutes [7].
    • Advanced Techniques: For challenging compounds like this compound, Vacuum-Assisted HS-SPME reduces pressure to speed up extraction, while Multiple-Cumulative Trapping performs several short extractions on the same sample to enrich low-volatility analytes [3].
  • GC-MS Analysis: Desorb the fiber in the GC inlet (e.g., 250°C for 5 minutes, splitless mode) [7]. Use a mid-polarity column like VF-WAX to well-separate esters [4]. The mass spectrometer can operate in SCAN mode for untargeted analysis or SIM mode for better sensitivity of target ions [5].

  • Data Analysis: Identify this compound by matching its mass spectrum with libraries and confirm using its retention index. Quantify by comparing the peak area (or area ratio to an internal standard) against a calibration curve [5].

Method Development and Comparison Insights

While direct data on this compound is unavailable, these insights from other matrices can guide your experimental design.

  • Comparing Extraction Phases: Research on wine and olive oil shows that Thin-Film (TF) SPME devices with a DVB/PDMS coating offer a larger surface area than traditional fibers, significantly enhancing sensitivity for various flavor and fragrance compounds [6]. For a comprehensive analysis, a combined approach using TF-SPME with a SBSE device (Twister) can be desorbed together, providing complementary coverage of a very wide range of compound polarities in a single run [6].

  • Key Method Parameters: When analyzing semi-volatile compounds in fatty matrices, the combination of temperature and vacuum is highly effective. One study on olive oil showed that using vacuum assistance at an elevated temperature provided a 4.5 to 5-fold increase in the signal for semi-volatile aldehydes compared to conventional HS-SPME [3].

Suggestions for Further Research

To obtain the specific comparative data you need, I suggest the following actions:

  • Consult Specialized Databases: Search analytical data repositories (like NIST Chemistry WebBook) for gas chromatography mass spectrometry data of this compound, including its retention index on common GC phases.
  • Review Broader Literature: Look for HS-SPME studies on compounds with similar chemical properties (e.g., other long-chain esters, fatty acid methyl esters) to infer optimal method conditions.
  • Empirical Testing: If resources allow, the most reliable approach is to conduct a controlled laboratory comparison. You can test different SPME fiber coatings and parameters to generate a performance dataset tailored to your specific equipment and needs.

References

HPLC Separation Method for Octyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes an established reverse-phase (RP) HPLC method for analyzing octyl decanoate [1].

Parameter Description
Application Analytic Decanoic acid, octyl ester (this compound)
Chromatography Technique Reverse Phase (RP)-HPLC
Recommended Column Newcrom R1 (C18-based, low silanol activity)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
MS-compatible Modification Replace Phosphoric Acid with Formic Acid
Scalability Method is scalable for preparative separation and pharmacokinetics
Alternative Column Format 3 µm particle columns available for fast UPLC applications

Expanding Your Methodological Search

To build a more comprehensive comparison guide, you might find the following approaches helpful:

  • Investigate Complementary Techniques: While the data above is for HPLC, Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GC×GC) are powerful techniques for complex mixtures and volatiles [2] [3]. These might be relevant for analyzing this compound in essential oils or fragrances.
  • Explore Column Chemistry: The performance of a separation is highly dependent on the stationary phase. Research into different column chemistries, such as the novel tetraphenyl porphyrin (TPP) GC stationary phase, which offers unique selectivity for certain compounds, could provide a valuable point of comparison [4].
  • Consult Broader Methodologies: For a foundational understanding, general textbooks like Introduction to high performance liquid chromatography provide critical background on established methods and principles [5].

Suggested Workflow for Method Development

The following diagram outlines a general logical workflow you can adapt for developing or comparing chromatographic methods for compounds like this compound.

Start Start: Analyze this compound Step1 Define Analysis Goal (e.g., Purity, Quantification) Start->Step1 Step2 Select Technique (HPCL, GC, GC×GC) Step1->Step2 Step3 Choose Stationary Phase (e.g., C18, TPP, ODS) Step2->Step3 Step4 Optimize Mobile Phase & Conditions Step3->Step4 Step5 Validate Method (Precision, Accuracy, LOD/LOQ) Step4->Step5 Step6 Compare Performance Metrics Step5->Step6

References

Octyl decanoate chain length effects

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Octyl Decanoate

This compound, also known as octyl caprate, is a fatty acid ester with the formula C₁₈H₃₆O₂ and a molar mass of 284.48 g/mol [1] [2] [3]. The table below summarizes its core identifiers and basic properties:

Property Value
CAS Number 2306-92-5 [2] [3]
Molecular Formula C₁₈H₃₆O₂ [1] [2]
Molecular Weight 284.48 g/mol [1] [2]
XLogP3 7.60 (est) [3]
Odor Description Mild, fatty, waxy [3]

Thermophysical Property Data

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical data for this compound [1]. The table below lists the available properties in the database.

Property Class Specific Properties Available
Critical Properties Temperature, Pressure, Density
Phase Behavior Triple Point Temperature, Normal Boiling Temperature, Boiling Temperature as a function of Pressure
Density Density of liquid and gas as a function of Temperature and Pressure
Enthalpy & Heat Capacity Enthalpy of vaporization, Heat capacity at saturation pressure (liquid), Heat capacity at constant pressure (ideal gas)
Transport Properties Viscosity (gas & liquid), Thermal conductivity (gas & liquid)
Other Refractive index, Enthalpy of formation (gas & liquid)

Experimental Protocol: Enzymatic Synthesis

A study provides a detailed kinetic analysis of this compound synthesis catalyzed by Chromobacterium viscosum (CV) lipase [4]. Here is a summary of the experimental system and findings:

  • Reaction System: The synthesis was carried out in water-in-oil (w/o) microemulsions stabilized by the surfactant sodium bis-2-(ethylhexyl) sulfosuccinate (AOT). The enzyme was also studied in a solidified form of this system known as microemulsion-based organogels (MBGs) [4].
  • Kinetic Mechanism: The reaction follows a non-sequential (ping-pong bi-bi) mechanism. This is a common mechanism for lipases, where the enzyme reacts with the acid to form an acyl-enzyme intermediate before reacting with the alcohol [4].
  • Observed Inhibition: Decanoic acid showed an inhibitory effect on the reaction rate at high concentrations [4].
  • Kinetic Parameters: For a lipase concentration of 0.36 mg/cm³:
    • Michaelis Constant (Kₘ) for both acid and alcohol: approximately 0.1 mol/dm³.
    • Maximum Reaction Rate (Vmax): approximately 0.001 mol/(dm³·s).
    • Turnover Number (kcat): 4.4 × 10⁻⁴ mol/g/s in w/o microemulsions.
  • Activation Energy: The apparent activation energy for the esterification was determined to be 24 ± 2 kJ/mol [4].

The following diagram illustrates the "ping-pong bi-bi" mechanism described in the experimental study.

G E Enzyme (E) EA Acyl-Enzyme Intermediate (EA) E->EA Releases Water P2 Product 2 (this compound) E->P2 EA->E Releases Ester P1 Product 1 (Water) EA->P1 A Substrate A (Decanoic Acid) A->E Binds B Substrate B (1-Octanol) B->EA Binds

Diagram of the enzymatic synthesis mechanism for this compound.

Relationship to Chain Length Effects in Membrane Studies

While not directly studying this compound, one research paper provides a relevant context for how chain length affects the biological activity of amphipathic molecules, which include esters [5]. The study found that the potency of various amphipaths in activating membrane cholesterol generally paralleled their octanol/water partition coefficients (LogP), a measure of hydrophobicity [5]. However, relative potency declined for compounds with chain lengths greater than 10 carbons [5]. This suggests that for a C18 compound like this compound, its very high LogP (estimated at 7.60-7.92) [3] might place it in a range where its membrane-disrupting effects could be less potent than shorter-chain analogs, a hypothesis that would require direct experimental confirmation.

References

Octyl decanoate ester retention time

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Data and Its Gaps

The table includes a Retention Index (RI), which is a relative value used to identify compounds by comparing their retention times to a series of standard hydrocarbons. While extremely useful, it is not the same as a specific retention time in minutes.

  • Available Data: The RI of 1979.6 was measured using gas chromatography (GC) on a standard non-polar column (HP-5MS) with helium as the carrier gas [1]. This provides a reliable reference point for method development.
  • Missing Data: The search results do not contain a published retention time for octyl decanoate from a standard HPLC or GC method. This value can vary significantly based on the exact experimental conditions.

How to Determine Retention Time Experimentally

Since a direct value is unavailable, you would need to determine it through experimentation. Here is a generalized protocol for method development.

1. Sample Preparation

  • Prepare a standard solution of this compound in an appropriate solvent. A volatile solvent like methanol or hexane is typical for GC. For HPLC, use the mobile phase or a compatible solvent. A common starting concentration is 100 mg/L [2].

2. Chromatographic Conditions (Example) The following conditions, adapted from a method for analyzing volatile compounds in beer, can serve as a starting point for GC analysis [2]:

  • Column: HP-5MS (or equivalent non-polar column), 30 m length x 0.25 mm diameter x 0.25 μm film thickness.
  • Carrier Gas: Helium.
  • Flow Rate: 1.0 mL/min (constant flow).
  • Injection: Split or splitless mode, depending on sensitivity needs. Injector temperature at 250°C.
  • Oven Temperature Program:
    • Initial: 60 °C (hold for 1 min)
    • Ramp: 5 °C/min to 210 °C
    • Ramp: 10 °C/min to 280 °C (hold for 15 min)
  • Detection: Mass Spectrometry (MS) or Flame Ionization Detector (FID).

3. Optimization Parameters Retention time is highly sensitive to operational parameters. During method development, you can optimize the separation by adjusting [3] [4]:

  • Temperature: Higher temperatures generally decrease retention time in GC and can affect peak shape [3].
  • Flow Rate: Increasing the flow rate of the mobile phase (carrier gas in GC) shortens retention times [4].
  • Mobile Phase Composition (for HPLC/UPLC): Altering the gradient or ratio of organic to aqueous solvent will significantly impact retention.

The workflow for this experimental approach is outlined in the diagram below.

ExperimentalWorkflow start Start Method Dev. prep Prepare Standard Solution start->prep cond Establish Initial Chromatographic Conditions prep->cond run Run Analysis cond->run eval Evaluate Peak Shape and Retention run->eval optimal Result Optimal? eval->optimal adjust Adjust Parameters: - Temperature - Flow Rate - Mobile Phase optimal->adjust No end Record Final Retention Time optimal->end Yes adjust->run

A Guide for Objective Comparison

To create a fair and objective comparison of this compound's performance against other esters, you should ensure all compounds are analyzed under identical, clearly documented conditions. The table below suggests the key parameters to report.

Parameter for Comparison Why Report It?
Retention Time (minutes) Primary measure for direct comparison under the same method.
Retention Index Allows comparison across different laboratories and methods.
Column Type Stationary phase is a major factor governing retention.
Temperature Program Critical for reproducibility in GC.
Mobile Phase Gradient Critical for reproducibility in HPLC/UPLC.
Peak Symmetry (e.g., Tailing Factor) Indicates peak shape and method robustness.

References

Octyl decanoate mass spectrometry identification

Author: Smolecule Technical Support Team. Date: February 2026

Mass Spectrum and Key Identifiers

The table below summarizes the key information for identifying octyl decanoate (CAS 2306-92-5) via mass spectrometry, as provided by the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center [1].

Property Value / Description
CAS Number 2306-92-5 [1]
Molecular Formula C18H36O2 [2] [1] [3]
Molecular Weight 284.4772 g/mol [1]
IUPAC Name This compound [1]
Spectrum Owner NIST Mass Spectrometry Data Center [1]
Spectrum Availability Available through the NIST/EPA/NIH Mass Spectral Library. The spectrum can be viewed online but requires a subscription or license to download [1].

Analytical Techniques for Flavor Compound Analysis

Although the search results do not contain a specific experimental protocol for this compound alone, recent studies extensively detail the use of headspace solid-phase microextraction coupled with gas chromatography–mass spectrometry (HS-SPME-GC–MS) for identifying volatile compounds like esters in complex matrices such as fruit wines. The following workflow generalizes the key steps based on these methodologies [4] [5].

cluster_sample_prep Sample Preparation cluster_hs_spme Headspace SPME Sample Preparation Sample Preparation Headspace Extraction Headspace Extraction Sample Preparation->Headspace Extraction Equilibration Equilibration GC-MS Analysis GC-MS Analysis Headspace Extraction->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Weigh Sample Weigh Sample Add Internal Standard Add Internal Standard Weigh Sample->Add Internal Standard Add Salt (NaCl) Add Salt (NaCl) Add Internal Standard->Add Salt (NaCl) Fiber Adsorption Fiber Adsorption Equilibration->Fiber Adsorption Thermal Desorption Thermal Desorption Fiber Adsorption->Thermal Desorption

Experimental details from recent studies:

  • Sample Preparation: For liquid samples like wine, a common protocol involves transferring 5 mL into a 20 mL headspace vial along with 1.25 g of sodium chloride (NaCl) to enhance the volatility of organic compounds, and an internal standard (e.g., 25 μL of 2-octanol) [4] [5].
  • HS-SPME Extraction: The sample is equilibrated (e.g., at 45°C for 10 min), followed by adsorption of volatile compounds onto a fiber. A 50/30 μm DVB/CAR/PDMS fiber is commonly used for its broad selectivity. The adsorption is typically carried out at 45-50°C for 40-45 min with continuous agitation [4] [5].
  • GC-MS Analysis: After extraction, the fiber is thermally desorbed in the GC injector port (e.g., 250°C for 5 min). Separation is often performed using a polar capillary column like a VF-WAX (30 m × 0.25 mm × 0.25 μm) with helium as the carrier gas. Identification is achieved by comparing the acquired mass spectra to reference libraries like NIST [4] [5].

Comparing GC-MS with Complementary Techniques

For a more comprehensive analysis, researchers often combine HS-SPME-GC-MS with other techniques. The table below compares it with Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS), another powerful method for volatile compound analysis [4] [6] [5].

| Feature | HS-SPME-GC–MS | HS-GC-IMS | | :--- | :--- | :--- | | Principle | Separation by GC, identification by mass-to-charge ratio [4] | Separation by GC, identification by ion mobility (drift time) under ambient pressure [4] | | Strengths | High sensitivity; powerful compound identification with extensive libraries (e.g., NIST) [4] | Very fast analysis; high sensitivity for low-boiling-point compounds (aldehydes, ketones); generates visual fingerprints for easy sample comparison [4] | | Limitations | Longer analysis time; potential loss of compounds during pre-treatment [4] | Limited compound libraries compared to MS; less effective for complex, high-molecular-weight compounds [4] | | Synergy | The two techniques are complementary. Using both can significantly improve the comprehensiveness of flavor characterization in complex samples, with each identifying some unique volatile compounds the other might miss [4] [5]. |

References

Octyl decanoate NMR characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Octyl Decanoate

The table below summarizes the basic identifying information for this compound, which is also known as octyl caprate.

Property Description
Chemical Name Decanoic acid, octyl ester [1] [2]
CAS Registry Number 2306-92-5 [1] [2]
Molecular Formula C₁₈H₃₆O₂ [1] [2]
Molecular Weight 284.48 g/mol [1] [2]
Structure An ester formed from decanoic acid and n-octanol [2]

How to Obtain NMR Data and Protocols

Since the experimental data you need is not publicly available, here are concrete steps you can take to acquire it.

  • Consult Specialized Databases: Your institution may subscribe to professional NMR spectral databases such as Spectral Base for Organic Compounds (SDBS) or Biological Magnetic Resonance Data Bank (BMRB). These are primary sources for the NMR spectra of a vast number of compounds.
  • Perform an Experimental Run: The most direct method is to characterize the compound yourself. The workflow for this process is outlined below.

SamplePrep Sample Preparation (Dissolve in deuterated solvent) DataAcquisition NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Spectral Processing & Analysis DataAcquisition->DataProcessing Result NMR Spectrum (Chemical Shifts, Coupling) DataProcessing->Result

  • Experimental Protocol for NMR Characterization: If you are running the experiment, here is a generalized protocol based on standard practices described in the literature [3] [4].
    • Sample Preparation: Dissolve approximately 20-30 mg of pure this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a standard 5 mm NMR tube [3].
    • Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire standard ¹H NMR spectra at room temperature. For a more complete characterization, ¹³C NMR and two-dimensional spectra (such as COSY, HSQC, HMBC) should also be acquired [3] [4].
    • Data Processing and Analysis: Process the Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual proton signal of the deuterated solvent (e.g., TMS at 0 ppm). Analyze the spectrum to assign all chemical shifts, coupling constants, and integration values [4].

Finding Comparison Data for Alternatives

To objectively compare this compound's performance with other alternatives, you may need to look for academic studies that investigate a series of compounds. The search strategy below can help you find relevant literature:

  • Search scientific databases (e.g., SciFinder, Reaxys, PubMed) using terms like "NMR characterization of alkyl esters" or "structure-activity relationship of fatty acid esters."
  • Broaden your search to include the application area, for example, "biological activity of this compound" or "this compound as a delivery vehicle," as these studies sometimes include characterization data in their supplementary materials.

References

Solubility of Octyl Decanoate and Comparison Principles

Author: Smolecule Technical Support Team. Date: February 2026

The water solubility of Octyl Decanoate itself is extremely low. The quantitative data and general trends for esters are summarized in the table below.

Ester Name Formula / Chain Length Water Solubility Source
This compound C18H36O2 / C8 alcohol, C10 acid 0.00371 mg/L at 25°C [1]
This compound C18H36O2 / C8 alcohol, C10 acid Not specified, but "low" [2]
Small Esters (e.g., Ethyl Propanoate) ~3-5 carbon atoms Decreases significantly with increasing chain length (e.g., from 8.7 g/100 g to 1.7 g/100 g) [3] [4]

The fundamental relationship between an ester's structure and its solubility is well-established:

  • General Trend: The solubility of esters in water decreases as the total number of carbon atoms in the molecule increases [3] [4] [5]. Small esters with 3-5 carbon atoms are somewhat soluble, but solubility falls rapidly with chain length.
  • Intermolecular Forces: Esters cannot form hydrogen bonds with each other but can accept hydrogen bonds from water molecules using the lone pairs on their carbonyl oxygen atoms [3] [4] [6]. This allows for some solubility in water for smaller esters.
  • Energetic Penalty: As the hydrocarbon chain lengthens (as in this compound), the non-polar part disrupts the strong hydrogen-bonding network of water without forming sufficient new attractions. This makes the dissolution process energetically unfavorable, leading to very low solubility [3].

Experimental Protocols for Determining Solubility

While the search results do not provide a detailed step-by-step protocol for the specific data cited, they refer to established methods for evaluating surfactant and ester solubility which are applicable here.

  • Determination of Krafft Temperature (Tk): This is a key parameter for surfactants. Tk is the temperature above which the solubility of a surfactant increases sharply, allowing for the formation of micelles. Below Tk, the surfactant exists in a hydrated solid form coexisting with monomers at their solubility limit [7].
    • Methodology: The transparency of surfactant solutions is visually observed at different temperatures. The Krafft temperature is defined as the temperature at which the solution becomes clear, indicating the dissolution of hydrated crystals and the onset of micellization [7].
  • Standard Solubility Measurement: For a compound like this compound, a common method involves:
    • Adding the ester to water in a sealed vessel.
    • Agitating the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
    • Separating the aqueous phase and analyzing the concentration of the dissolved ester using a suitable analytical technique (e.g., HPLC, as mentioned in [8], or Gravimetric Analysis).

Understanding Ester Solubility Relationships

The diagram below illustrates the logical relationship between an ester's molecular structure and its solubility in water, which explains why this compound has very low solubility.

G A Ester Molecular Structure B Key Structural Factor Total Carbon Chain Length A->B D Intermolecular Force Profile Can accept H-bonds from water but has strong dispersion forces A->D C Primary Effect Larger Hydrophobic Region B->C E Energetics of Dissolution More H-bonds in water must be broken Not sufficiently compensated C->E D->E Imbalance F Observed Physical Property Low Water Solubility E->F

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.6

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VX4042MLV4

Other CAS

2306-92-5

Wikipedia

Octyl caprate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Decanoic acid, octyl ester: ACTIVE

Dates

Last modified: 07-15-2023
1: Takatsuka S, Kitazawa T, Morita T, Horikiri Y, Yoshino H. Enhancement of intestinal absorption of poorly absorbed hydrophilic compounds by simultaneous use of mucolytic agent and non-ionic surfactant. Eur J Pharm Biopharm. 2006 Jan;62(1):52-8. Epub 2005 Nov 9. PubMed PMID: 16289777.

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